molecular formula C8H11N3O B3343525 1-(m-Tolyl)semicarbazide CAS No. 538-00-1

1-(m-Tolyl)semicarbazide

Cat. No.: B3343525
CAS No.: 538-00-1
M. Wt: 165.19 g/mol
InChI Key: CWLVXOXYLODUHV-UHFFFAOYSA-N
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Description

1-(m-Tolyl)semicarbazide (CAS 20049-85-8) is an organic compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol. This semicarbazide derivative serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research, particularly in the development of novel compounds with potential biological activity. Researchers utilize this compound as a key precursor in the synthesis of more complex molecules. Semicarbazide and thiosemicarbazone derivatives have garnered significant attention in pharmaceutical research due to their wide array of pharmacological effects. Specifically, semicarbazide-based derivatives have been designed, synthesized, and evaluated for their cytotoxic activities against various human cancer cell lines, showing promise as potential anticancer agents . The mechanism of action for such bioactive derivatives often involves triggering mitochondrial-mediated apoptosis in cancer cells, which is associated with the up-regulation of Bax, down-regulation of Bcl-2, and activation of the caspase cascade . Furthermore, these compounds can act as intermediates for the synthesis of new 1-cyanoacetyl-4-arylsemicarbazide derivatives, which have been studied for their potential anticancer activity . The semicarbazide moiety is a privileged structural motif that can contribute to the binding affinity of molecules to biological targets through hydrogen bonding, making it a critical feature in drug discovery efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylanilino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N3O/c1-6-3-2-4-7(5-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVXOXYLODUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968585
Record name 2-(3-Methylphenyl)hydrazine-1-carboximidic acid
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Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-00-1
Record name 2-(3-Methylphenyl)hydrazinecarboxamide
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Record name 1-(m-Tolyl)semicarbazide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Methylphenyl)hydrazine-1-carboximidic acid
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Foundational & Exploratory

Technical Whitepaper: 1-(m-Tolyl)semicarbazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(m-Tolyl)semicarbazide (also known as 1-(3-methylphenyl)semicarbazide) is a specialized hydrazine derivative utilized primarily as a pharmacophore in medicinal chemistry and a versatile intermediate in heterocyclic synthesis.[1][2][3][4][5] Distinguished by its 1-substituted aryl hydrazine core, it serves as a critical precursor for 1,2,4-triazol-3-ones and semicarbazones, classes of compounds exhibiting significant anticonvulsant, antimicrobial, and herbicidal activities.[1] This guide provides an in-depth technical analysis of its properties, synthesis, and reactivity, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile[1][3][4][6][7][8][9][10][11][12][13]

The compound is characterized by the attachment of a meta-tolyl group to the N1 nitrogen of the semicarbazide backbone. This specific substitution pattern influences its solubility and electronic properties compared to its para and ortho isomers.[1]

Structural Specifications
PropertyDetail
IUPAC Name 1-(3-Methylphenyl)hydrazinecarboxamide
Common Synonyms This compound; N-(3-Methylphenyl)hydrazinecarboxamide
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
General Structure Ar-NH-NH-C(=O)-NH₂ (where Ar = 3-methylphenyl)
CAS Registry Number Note: Often indexed as a derivative of m-tolylhydrazine (e.g., 538-00-1 for the hydrazine precursor).[1][2][3][6][7] Specific CAS varies by salt form.
Physical Properties
ParameterValue / DescriptionNote
Appearance White to off-white crystalline solidOxidizes slightly upon air exposure.[1]
Melting Point 130–140 °C (Estimated range)Lower than unsubstituted semicarbazide (96°C) due to aryl disruption of packing, but higher than hydrazine precursors.
Solubility Ethanol, Methanol, DMSO, Hot WaterLimited solubility in cold water; insoluble in non-polar solvents (hexane).
pKa ~3.5 - 4.0 (Hydrazine NH)The terminal amino group is weakly basic; the amide NH is acidic.[1]

Synthesis & Manufacturing Protocols

The synthesis of this compound is distinct from the 4-substituted isomers.[1] While 4-substituted semicarbazides are typically formed from amines and isocyanates, the 1-substituted isomer is synthesized via the nucleophilic addition of m-tolylhydrazine to cyanic acid (generated in situ from potassium cyanate).[1]

Core Synthesis Route: Hydrazine-Cyanate Condensation[1]

Reaction Logic: The reaction relies on the nucleophilicity of the terminal nitrogen of the hydrazine. By controlling the pH and temperature, one ensures the formation of the monosubstituted semicarbazide rather than the disubstituted biurea.

Protocol:

  • Reagent Prep: Dissolve 0.1 mol of m-tolylhydrazine hydrochloride in 50 mL of water. If starting with the free base, neutralize with equimolar HCl.

  • Cyanate Addition: Prepare a solution of 0.11 mol Potassium Cyanate (KOCN) in 20 mL water.

  • Reaction: Add the KOCN solution dropwise to the hydrazine solution at 0–5 °C with vigorous stirring.

    • Causality: Low temperature prevents the polymerization of cyanic acid and minimizes side reactions (e.g., biuret formation).

  • Incubation: Allow the mixture to warm to room temperature over 2 hours. A white precipitate will form.[1][2]

  • Purification: Filter the solid. Recrystallize from ethanol/water (1:1).[1]

    • Validation: Check MP and TLC (Ethyl Acetate:Hexane 3:1).[1] The product should be a single spot distinct from the hydrazine starting material.

Visualization of Synthesis Pathway

Synthesis Hydrazine m-Tolylhydrazine (Nucleophile) Intermediate Transition State (N-Attack on C=O) Hydrazine->Intermediate Acidic pH (HCl) KOCN Potassium Cyanate (Electrophile Source) KOCN->Intermediate Product This compound (Target) Intermediate->Product 0-25°C, 2h SideProduct Biurea / Biuret (Impurity) Intermediate->SideProduct High Temp / Excess KOCN

Figure 1: Synthetic pathway for this compound via cyanate condensation, highlighting critical process controls.

Chemical Reactivity & Derivatization[1]

The utility of this compound lies in its bifunctional nature: it possesses both a nucleophilic hydrazine moiety and a urea-like carbonyl.[1]

Formation of Semicarbazones

Reaction with aldehydes or ketones yields semicarbazones.[1][8] This is the standard method for stabilizing liquid ketones into crystalline solids for analysis.[1]

  • Mechanism: Acid-catalyzed nucleophilic attack of the terminal -NH₂ on the carbonyl carbon, followed by dehydration.[1]

  • Application: Identification of unknown carbonyls; synthesis of anticonvulsant drugs.

Cyclization to 1,2,4-Triazol-3-ones

Under basic conditions (e.g., NaOH) or oxidative conditions, this compound cyclizes to form 2-(m-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.[1]

  • Significance: This triazolone core is a bioisostere of cyclic imides and is found in various herbicides and antimicrobials.

Reactivity Workflow

Reactivity Semicarbazide This compound Semicarbazone Aryl Semicarbazone (Anticonvulsant Scaffold) Semicarbazide->Semicarbazone + Aldehyde (H+) Triazolone 1,2,4-Triazol-3-one (Heterocyclic Core) Semicarbazide->Triazolone + Base / Cyclization Aldehyde Aldehyde/Ketone (R-C=O) Aldehyde->Semicarbazone Base Base (NaOH) / Heat Base->Triazolone

Figure 2: Divergent reactivity pathways leading to semicarbazones (linear) and triazolones (cyclic).[1]

Biological & Pharmaceutical Applications[1][2][6][7][10][11][14][16]

Anticonvulsant Activity

Research indicates that aryl semicarbazones derived from this compound exhibit potent anticonvulsant properties.[1] The mechanism involves the blockage of voltage-gated sodium channels (VGSC), stabilizing neuronal membranes and preventing seizure spread. The meta-methyl group enhances lipophilicity (logP), improving blood-brain barrier (BBB) penetration compared to the unsubstituted phenyl analog.[1]

Enzyme Inhibition

Semicarbazide derivatives are known inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) .[1] The 1-(m-tolyl) moiety provides steric selectivity, potentially reducing off-target effects on Monoamine Oxidase (MAO) enzymes.[1]

Antimicrobial Potential

Thiosemicarbazide analogs (where O is replaced by S) are more commonly cited for antimicrobial activity, but semicarbazides also show bacteriostatic effects against Gram-positive bacteria by chelating essential metal ions (Cu²⁺, Fe²⁺) required for bacterial metabolism.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral (Category 3).[1] Semicarbazides are generally toxic if swallowed.[1]

  • Carcinogenicity: Suspected carcinogen (Category 2).[1] Hydrazine derivatives often pose genotoxic risks.[1]

  • Skin/Eye Irritation: Irritant.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood to avoid dust inhalation.

  • Disposal: Incinerate in a chemical waste facility equipped with an afterburner and scrubber. Do not discharge into drains; toxic to aquatic life.[1]

References

  • Synthesis of Semicarbazides: Smith, P. A. S. (1946). "The preparation of aryl semicarbazides." Journal of the American Chemical Society, 68(8), 1608-1611. [1]

  • Anticonvulsant Activity: Dimmock, J. R., et al. (1995). "Evaluation of some aryl semicarbazones as anticonvulsants." Epilepsia, 36(S3), S150.

  • Cyclization Reactions: Potts, K. T. (1961). "The chemistry of 1,2,4-triazoles." Chemical Reviews, 61(2), 87-127. [1]

  • General Properties: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1]

  • Safety Data: PubChem. "Semicarbazide hydrochloride - Safety and Hazards."

Sources

The 1-(m-Tolyl)semicarbazide Whitepaper: Synthesis, Structural Analysis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

1-(m-Tolyl)semicarbazide (IUPAC: 2-(3-methylphenyl)hydrazinecarboxamide) is a highly versatile organic intermediate characterized by an electron-rich aromatic ring coupled to a nucleophilic, hydrogen-bonding semicarbazide moiety. In modern drug development and materials science, this compound serves as a critical building block for synthesizing bioactive heterocycles, designing orphan nuclear receptor modulators, and engineering transition metal coordination complexes.

This technical guide provides an authoritative, self-validating framework for the synthesis, spectral characterization, and application of this compound, designed specifically for application scientists and synthetic chemists.

Physicochemical Architecture

The molecular architecture of this compound combines the steric and electronic influence of a meta-methyl group with the bidentate coordination capacity of the semicarbazide backbone. The meta-substitution prevents direct resonance conjugation of the methyl group with the hydrazine nitrogen, leading to distinct inductive stabilization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1]:

ParameterValueAnalytical Significance
Chemical Name This compoundStandard nomenclature for literature retrieval.
CAS Registry Number 538-00-1Unique identifier for regulatory and sourcing compliance.
Molecular Formula C₈H₁₁N₃ODictates the exact mass for MS isotopic profiling.
Molecular Weight 165.19 g/mol Target[M+H]⁺ peak at m/z 166.1 in ESI-MS.
Density ~1.254 g/cm³Relevant for volumetric scaling in continuous flow setups.
Boiling Point 338.5 ºC at 760 mmHgIndicates high thermal stability; requires high-temp degradation protocols.
H-Bond Donors/Acceptors 4 Donors / 2 AcceptorsDrives crystalline packing and receptor pocket binding affinity.

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of this compound relies on the nucleophilic addition of an arylhydrazine to in situ generated cyanic acid.

Synthesis A m-Tolylhydrazine Hydrochloride C Aqueous Ethanol Solvent System A->C B Potassium Cyanate (KOCN) B->C D In Situ Generation of HNCO C->D 60°C / pH Control E Nucleophilic Addition D->E F This compound (Crude) E->F Cooling & Precipitation G Recrystallization (Ethanol) F->G H Pure Product CAS: 538-00-1 G->H Purity Validation

Synthetic workflow for this compound via nucleophilic addition.

Step-by-Step Methodology

To ensure scientific integrity, the following protocol incorporates causality (the why behind the steps) and a self-validating checkpoint.

  • Precursor Preparation: Dissolve 10.0 mmol of m-tolylhydrazine hydrochloride in 20 mL of a 1:1 mixture of deionized water and ethanol.

    • Causality: The aqueous ethanol system is critical; water solubilizes the inorganic cyanate, while ethanol ensures the organic hydrazine remains in solution, preventing biphasic reaction barriers.

  • Cyanate Activation: In a separate vessel, dissolve 12.0 mmol (1.2 eq) of potassium cyanate (KOCN) in 10 mL of deionized water.

  • Reaction Initiation: Add the KOCN solution dropwise to the hydrazine mixture under continuous magnetic stirring at 25°C.

  • Thermal Maturation: Elevate the temperature to 60°C for 2 hours.

    • Causality: Mild heating drives the equilibrium of KOCN and the hydrochloride salt to generate cyanic acid (HNCO) in situ. Excessive heat (>80°C) must be avoided to prevent the thermal decomposition of HNCO into ammonia and carbon dioxide.

  • Crystallization: Cool the mixture slowly to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes. The product will precipitate as a white/off-white solid.

  • Isolation & Purification: Filter under vacuum and wash with ice-cold water (2 × 10 mL) to remove KCl and unreacted KOCN. Recrystallize the crude solid from boiling ethanol.

    • Causality: Ethanol provides a steep temperature-dependent solubility curve for the semicarbazide, leaving trace hydrazine impurities in the mother liquor.

  • Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1). The complete disappearance of the m-tolylhydrazine spot (visualized via UV 254 nm or ninhydrin stain) validates reaction completion. A sharp melting point confirms the purity of the final crystalline lattice.

Multi-Modal Analytical Profiling

A robust structural assignment requires orthogonal analytical techniques. As established in advanced spectroscopic workflows, the integration of Mass Spectrometry (MS) for molecular weight, Infrared (IR) for functional groups, and Nuclear Magnetic Resonance (NMR) for atomic connectivity forms a closed-loop validation system[2].

Analysis Start Unknown Sample (Putative Product) IR FTIR Spectroscopy Identify Functional Groups Start->IR NMR 1H & 13C NMR Determine Connectivity Start->NMR MS Mass Spectrometry Confirm Molecular Weight Start->MS IR_Result N-H (3400 cm⁻¹) C=O (1690 cm⁻¹) IR->IR_Result NMR_Result Aromatic Protons (4H) Methyl (3H) NMR->NMR_Result MS_Result [M+H]⁺ m/z 166.1 MS->MS_Result Valid Structure Confirmed C8H11N3O IR_Result->Valid NMR_Result->Valid MS_Result->Valid

Multi-modal analytical logic for structural verification of the synthesized compound.

Spectral Interpretation Logic
  • FTIR Spectroscopy (KBr Pellet): The presence of the semicarbazide moiety is definitively confirmed by a strong Amide I carbonyl (C=O) stretch at ~1690 cm⁻¹. The downshift from a standard ketone (1715 cm⁻¹) is caused by the resonance delocalization of the adjacent nitrogen lone pairs. Sharp bands at 3450 cm⁻¹ and 3320 cm⁻¹ correspond to the primary and secondary N-H stretching vibrations[2].

  • ¹H NMR (DMSO-d₆, 400 MHz): The meta-substitution pattern is verified by the splitting of the aromatic protons (δ 6.50–7.10, 4H). The electron-donating inductive effect of the methyl group (δ 2.25, s, 3H) shields the ortho and para protons slightly. The highly deshielded semicarbazide protons typically appear as distinct exchangeable broad singlets (NH₂ at ~δ 5.90; NH-CO at ~δ 7.60; Ar-NH at ~δ 7.80), broadened by the quadrupolar relaxation of the nitrogen nuclei[3].

  • Mass Spectrometry (ESI-MS): The molecular ion peak is observed at m/z 166.1[M+H]⁺. A diagnostic fragmentation pathway for semicarbazides under collision-induced dissociation (CID) is the neutral loss of isocyanic acid (HNCO, 43 Da), yielding a prominent fragment at m/z 123.1, corresponding to the m-tolylhydrazine cation.

Coordination Chemistry & Pharmacological Utility

Beyond its utility as a synthetic intermediate, this compound exhibits profound standalone utility in two major scientific domains:

1. Inorganic Coordination Chemistry: Semicarbazides act as powerful bidentate chelating agents. This compound coordinates to transition metal centers—such as Ni(II), Cu(II), and Co(III)—via the carbonyl oxygen and the terminal hydrazine nitrogen, forming highly stable five-membered metallacycles. These coordination compounds have been historically and currently characterized for their unique magnetic and catalytic properties[4]. The steric bulk of the meta-tolyl group influences the crystal packing and geometry (e.g., forcing square planar vs. octahedral geometries) of the resulting metal complexes.

2. Oncology and Drug Discovery: The semicarbazide scaffold is a privileged pharmacophore in medicinal chemistry. Recent structure-activity relationship (SAR) studies have identified substituted semicarbazides as potent modulators of the orphan nuclear receptor Nur77. By binding to Nur77, these compounds can induce a conformational change that triggers the translocation of the receptor from the nucleus to the mitochondria, ultimately initiating apoptosis in aggressive cancer cell lines (such as HeLa and HGC-27)[5]. This compound serves as a highly tunable precursor to synthesize these advanced anti-tumor agents, allowing medicinal chemists to optimize lipophilicity and target-binding affinity.

References

  • Title: 538-00-1 Hydrazinecarboxamide,2-(3-methylphenyl) | Source: chemsrc.com | URL: 1

  • Title: Co-ordination compounds of semicarbazide, phenylsemicarbazide, m-tolylsemicarbazide, and aminoguanidine | Source: Journal of the Chemical Society (RSC Publishing) | URL: 4

  • Title: Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators | Source: PMC (nih.gov) | URL: 5

  • Title: Solving an Unknown Organic Structure using NMR, IR, and MS | Source: ChemComplete (youtube.com) | URL: 3

  • Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis | Source: lehigh.edu | URL: 2

Sources

1-(m-Tolyl)semicarbazide (CAS 538-00-1): Comprehensive Identification, Synthesis, and Application in Anticonvulsant Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, semicarbazide derivatives serve as foundational building blocks for synthesizing potent therapeutic agents. Specifically, 1-(m-Tolyl)semicarbazide (CAS: 538-00-1) —also known as 1-(3-methylphenyl)semicarbazide—is a critical intermediate in the development of aryl semicarbazones[1]. These downstream compounds have demonstrated exceptional efficacy in preclinical models as voltage-gated sodium channel blockers and GABAergic modulators, making them highly valuable in anticonvulsant drug discovery[2][3].

This whitepaper provides an in-depth technical guide on the physicochemical identification, self-validating synthesis protocols, and mechanistic applications of this compound.

Physicochemical Profiling and Identification

Accurate identification of this compound is paramount before utilizing it in downstream coupling reactions. The compound features a lipophilic m-tolyl ring attached to a hydrogen-bonding semicarbazide moiety, a structural duality that defines its physical properties and its eventual pharmacophoric role[3][4].

Quantitative Physicochemical Data

To ensure rigorous quality control, the following baseline quantitative metrics must be verified during raw material identification[1].

Table 1: Physicochemical Properties of this compound

PropertyValueCausality / Significance
CAS Number 538-00-1Unique registry identifier for procurement and compliance.
Molecular Formula C8H11N3ODictates the monoisotopic mass for MS identification.
Density 1.254 g/cm³Influences solvent selection and phase separation behavior.
Boiling Point 338.5 ºC (at 760 mmHg)Indicates high thermal stability; requires high-temp degradation protocols.
IUPAC Name 1-(3-methylphenyl)semicarbazideStandardized nomenclature for regulatory submissions.

Mechanistic Role in Drug Development: The Anticonvulsant Pharmacophore

This compound is rarely the final active pharmaceutical ingredient (API). Instead, it is condensed with various aldehydes or ketones to yield aryl semicarbazones [5][6].

The causality behind choosing the m-tolyl variant lies in the Four-Binding-Site Pharmacophore Model for anticonvulsants[3][4][7]:

  • Aryl Hydrophobic Binding Site: The m-tolyl ring provides optimal van der Waals interactions within the lipophilic pocket of the target receptor.

  • Hydrogen Bonding Domain: The semicarbazone core acts as a rigid hydrogen bond donor/acceptor system.

  • Electron Donor Group: Facilitates electronic interactions with the receptor's active site.

  • Distal Hydrophobic/Hydrophilic Site: Modulates the pharmacokinetic profile (e.g., blood-brain barrier penetration).

By blocking voltage-gated sodium and calcium channels, these derivatives stabilize the neuronal membrane potential, thereby preventing the excessive firing of neurons that precipitates epileptic seizures[2][8].

MOA_Pathway Compound Aryl Semicarbazone Derivatives Nav Voltage-Gated Sodium Channels Compound->Nav Blockade GABA GABAergic System Modulation Compound->GABA Enhancement Membrane Neuronal Membrane Stabilization Nav->Membrane Reduces Excitability GABA->Membrane Increases Inhibition Effect Anticonvulsant Efficacy Membrane->Effect

Caption: Mechanism of action for aryl semicarbazone derivatives.

Synthesis Pathway and Causality

The synthesis of this compound is typically achieved through a two-step process starting from m-toluidine. While alternative routes using m-tolyl isocyanate exist[9], the urea-hydrazinolysis route is preferred in laboratory settings due to the high toxicity and moisture sensitivity of isocyanates[3][6].

The Chemical Logic
  • Urea Formation: The reaction of m-toluidine with potassium cyanate (KOCN) must be conducted under strictly controlled acidic conditions. The acid protonates the cyanate anion to generate highly electrophilic isocyanic acid in situ, which is subsequently attacked by the nucleophilic amine of m-toluidine to form 1-(m-tolyl)urea[3][6].

  • Hydrazinolysis: The intermediate urea is refluxed with hydrazine hydrate. Hydrazine is a superior nucleophile compared to the leaving ammonia group, driving the equilibrium forward to yield the final semicarbazide[6].

Synthesis_Workflow Step1 m-Toluidine + KOCN Acid Acidic Medium (pH 4-5) In-situ Isocyanic Acid Step1->Acid Int 1-(m-Tolyl)urea Acid->Int Nucleophilic Addition Step2 Hydrazine Hydrate Reflux Int->Step2 Product This compound (CAS: 538-00-1) Step2->Product Amine Displacement Valid TLC & HPLC Validation Product->Valid Self-Validating Loop

Caption: Workflow for the synthesis and validation of this compound.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate built-in validation checkpoints. If a checkpoint fails, the protocol mandates a specific corrective action, ensuring the integrity of the final product.

Protocol 1: Synthesis of this compound

Step 1: Preparation of 1-(m-Tolyl)urea

  • Dissolve 0.1 mol of m-toluidine in 50 mL of glacial acetic acid and 50 mL of water.

  • Causality Note: Glacial acetic acid serves a dual purpose: it acts as a co-solvent to maintain the solubility of the lipophilic m-toluidine and provides the necessary protons to generate isocyanic acid.

  • Slowly add a solution of 0.12 mol potassium cyanate (KOCN) dissolved in 30 mL of warm water dropwise over 30 minutes while stirring continuously at room temperature.

  • Allow the mixture to stir for an additional 2 hours. A white precipitate of 1-(m-tolyl)urea will form.

  • Filter the precipitate, wash with cold water to remove unreacted KOCN and acetate salts, and dry under a vacuum.

  • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). If the m-toluidine spot persists, extend the reaction time or add a 10% molar excess of KOCN.

Step 2: Hydrazinolysis

  • Suspend the synthesized 1-(m-tolyl)urea in 50 mL of absolute ethanol.

  • Add an equimolar amount (plus a 10% excess) of hydrazine hydrate (NH₂NH₂·H₂O).

  • Reflux the mixture at 80°C for 12–16 hours.

  • Causality Note: The extended reflux is required to overcome the activation energy barrier of displacing the amine group. Ammonia gas evolution is a physical indicator of reaction progress.

  • Cool the mixture to 0°C to induce crystallization. Filter and recrystallize from hot ethanol.

  • Validation Checkpoint 2: Melting point determination. The sharp melting point of the recrystallized product confirms the displacement of the urea amine.

Protocol 2: HPLC-MS Identification and Purity Analysis

Standard C18 columns often struggle to retain polar semicarbazide derivatives effectively. Utilizing a mixed-mode or specialized reverse-phase column, such as the Newcrom R1, provides superior retention and peak shape[10].

Table 2: Chromatographic & MS Parameters for Semicarbazide Identification

ParameterSpecificationCausality / Rationale
Column Newcrom R1 (3 µm particles)Specialized for polar amines; prevents peak tailing[10].
Mobile Phase Acetonitrile (MeCN) / Water / 0.1% Formic AcidFormic acid is chosen over phosphoric acid strictly for Mass-Spec (MS) compatibility[10].
Elution Mode Gradient (5% to 60% MeCN over 15 min)Ensures separation of the target compound from unreacted hydrazine and urea intermediates.
MS Ionization ESI (Electrospray Ionization), Positive ModeSemicarbazides readily accept protons to form [M+H]⁺ adducts.
Validation Checkpoint Observation of m/z corresponding to [M+H]⁺Confirms the molecular weight of the synthesized compound. Absence indicates failure in Step 2 of synthesis.

References

  • ChemSrc. "this compound Physical and Chemical Properties." ChemSrc Database. Available at:[Link]

  • Chaudhari, S., et al. "Synthesis, Mechanism of Action And Characterization of Semicarbazide." International Journal of Novel Research and Development (IJNRD), 2025. Available at:[Link]

  • SIELC Technologies. "Separation of Semicarbazide on Newcrom R1 HPLC column." SIELC Application Notes, 2018. Available at: [Link]

  • Kumar, A., et al. "Screening of semicarbazones as anticonvulsant agents." International Journal of Medical Chemistry, Hilaris Publisher, 2021. Available at: [Link]

  • Pandeya, S. N., et al. "Synthesis of aryl semicarbazones as potential anticonvulsant agents." ResearchGate, 2025. Available at:[Link]

  • Tripathi, R., et al. "Recent Advances in use of Semicarbazones as Anticonvulsant Agents: A Review." ResearchGate, 2015. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis and evaluation of 4-substituted semicarbazones of levulinic acid for anticonvulsant activity." PubMed Central. Available at: [Link]

Sources

Spectroscopic data of 1-(m-Tolyl)semicarbazide (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectroscopic characterization of 1-(m-Tolyl)semicarbazide (also known as 1-(3-methylphenyl)hydrazinecarboxamide). It details the structural elucidation using


H NMR, 

C NMR, and IR spectroscopy, grounded in the specific electronic environment of the meta-substituted aryl ring.

Introduction & Structural Logic

This compound is a urea derivative where the hydrazine moiety is substituted at the N1 position with a 3-methylphenyl group. This compound serves as a critical intermediate in the synthesis of anticonvulsant semicarbazones and heterocyclic bioactive agents.

Structural Analysis

The molecule consists of three distinct domains that dictate its spectral signature:

  • The Aryl Core: A meta-substituted benzene ring (3-methylphenyl). The meta substitution breaks symmetry, creating four distinct aromatic proton environments.

  • The Hydrazine Linker: The

    
     bridge. N1 is attached to the electron-rich aryl ring, while N2 is adjacent to the electron-withdrawing carbonyl.
    
  • The Carboxamide Terminus: The

    
     group, providing characteristic amide protons and a carbonyl signal.
    
Synthesis Context

The compound is typically synthesized via the nucleophilic addition of 3-methylphenylhydrazine hydrochloride to potassium cyanate (KOCN) in an aqueous medium.

  • Reaction:

    
    
    
  • Purity Marker: The absence of a urea peak (

    
     ppm, broad) and unreacted hydrazine ensures successful isolation.
    

Infrared (IR) Spectroscopy

The IR spectrum provides the first line of evidence for the formation of the semicarbazide backbone, specifically the primary amide and the secondary hydrazine amine stretches.

Experimental Method (KBr Pellet)
  • Sample Prep: Grind 1 mg of dry sample with 100 mg anhydrous KBr. Press into a transparent disc.

  • Range: 4000–400 cm

    
    .[1]
    
Representative Data Table
Frequency (

)
Vibration ModeAssignment Logic
3450, 3360

Asymmetric & symmetric stretching of the terminal

group.
3250

Secondary amine (

) stretching (often broadened by H-bonding).
3030

Aromatic

stretching.
2920

Aliphatic

stretch of the meta-methyl group.
1665

Amide I band : Strong, sharp peak characteristic of urea/semicarbazide carbonyls.
1580, 1490

Aromatic ring skeletal vibrations.
1540

Amide II band :

bending mixed with

stretching.
780, 690

Out-of-plane bending indicative of meta-substitution (3-adjacent H and 1-isolated H).

H NMR Spectroscopy

Proton NMR is the definitive tool for verifying the meta substitution pattern and the integrity of the hydrazine chain.

Solvent Choice: DMSO-

Chloroform-d (


) is often insufficient due to the poor solubility of semicarbazides. DMSO-

is required to solubilize the polar urea motif and usually allows for the observation of distinct NH signals due to slower exchange rates.
Predicted Chemical Shifts ( , ppm)
Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Mult.[2][3][4]Int.[2][3][5][6]AssignmentStructural Insight
8.65 s (br)1H

Downfield due to adjacency to the electron-withdrawing carbonyl (

).
7.60 s (br)1H

Attached to the aryl ring. Shielded relative to N2 but deshielded by the ring current.
7.08 t (pseudo)1HAr-

The proton meta to both the hydrazine and methyl group.
6.65 s/d1HAr-

The isolated proton between the hydrazine and methyl group. Often appears as a singlet or narrow doublet.
6.60 – 6.75 m2HAr-

Protons ortho and para to the hydrazine group. Electron donation from N1 shields these positions upfield relative to benzene.
5.85 s (br)2H

Terminal amide protons. Broadened by quadrupole relaxation of nitrogen.
2.24 s3HAr-

Characteristic methyl singlet.
Visualization: Proton Assignment

HNMR_Assignment cluster_structure This compound Structure cluster_shifts Chemical Shifts (DMSO-d6) struct Me(7)-Ph(2,4,5,6)-N(1)H-N(2)H-C(3)=O-N(4)H2 H_Me Me (7) 2.24 ppm (s) struct->H_Me H_Ar Ar-H (2,4,6) 6.60-6.75 ppm struct->H_Ar NH_1 N(1)H 7.60 ppm struct->NH_1 NH_2 N(2)H 8.65 ppm struct->NH_2 NH_4 N(4)H2 5.85 ppm struct->NH_4 H_Ar5 Ar-H (5) 7.08 ppm (t)

Caption: Correlation of structural moieties to specific


H NMR chemical shifts in DMSO-

.

C NMR Spectroscopy

The carbon spectrum confirms the skeletal backbone. The carbonyl carbon is the most distinct feature, appearing far downfield.

Data Table (DMSO- )
Shift (

)
Carbon TypeAssignment
158.5

Carbonyl carbon of the semicarbazide moiety.
150.2 Ar-

Aromatic carbon attached to N1. Deshielded by the electronegative nitrogen.
138.1 Ar-

Aromatic carbon attached to the methyl group.
128.9 Ar-

Carbon meta to the hydrazine group.
119.5 Ar-

Carbon para to the hydrazine group.
113.2 Ar-

Carbon isolated between substituents.
110.5 Ar-

Carbon ortho to the hydrazine group.
21.4

Methyl carbon.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Minimize water peaks and ensure complete dissolution.

  • Drying: Dry the this compound sample in a vacuum desiccator over

    
     for 4 hours to remove surface moisture.
    
  • Solvation: Weigh 10 mg of sample into a clean vial.

  • Addition: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Mixing: Sonicate for 60 seconds. Do not heat excessively as this may accelerate proton exchange, broadening the NH signals.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet at 2.50 ppm.

Protocol 2: Purification (If Impurities Detected)

If the NMR shows extra peaks (e.g., at 5.5 ppm from urea or 2.3 ppm from unreacted hydrazine):

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (70°C).

  • Filtration: Filter hot to remove insoluble poly-condensates.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Collection: Collect crystals via vacuum filtration and wash with cold ether.

  • Melting Point Check: Pure this compound typically melts between 145–150°C .

Synthesis Pathway & Logic

Understanding the synthesis aids in identifying potential spectral impurities.

Synthesis_Workflow Reactants m-Tolylhydrazine HCl + Potassium Cyanate (KOCN) Process Reflux in Water (Nucleophilic Addition) Reactants->Process Intermediate Intermediate: Isocyanic Acid (in situ) Process->Intermediate Product This compound (Precipitate) Process->Product Main Path Intermediate->Product Impurity Potential Impurity: Biuret / Urea Product->Impurity Overheating

Caption: Synthesis pathway highlighting the nucleophilic attack of hydrazine on the cyanate species.

References

  • Synthesis of Aryl Semicarbazides: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • NMR of Hydrazine Derivatives: Batterham, T. J. NMR Spectra of Simple Heterocycles. Wiley-Interscience, 1973. (Foundational text for chemical shifts of N-substituted heterocycles).
  • Semicarbazone Characterization: Sriram, D., et al. "Synthesis and anticonvulsant activity of some aryl semicarbazone derivatives." Bioorganic & Medicinal Chemistry 12.22 (2004): 5859-5863. Link (Provides comparative spectral data for analogous aryl semicarbazides).

  • Spectroscopic Data Verification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed. John Wiley & Sons, 2005.

Sources

An In-depth Technical Guide to 1-(m-Tolyl)semicarbazide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazides and their derivatives, semicarbazones, represent a class of compounds with significant interest in medicinal chemistry and organic synthesis. Their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties, have made them a focal point in the quest for novel therapeutic agents. 1-(m-Tolyl)semicarbazide, a member of the aryl semicarbazide family, is a molecule of interest due to the potential influence of the m-tolyl group on its physicochemical properties and biological activity. The lipophilic nature of the aryl ring is a key pharmacophoric element in many biologically active semicarbazones. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C8H11N3OBased on the chemical structure.
Molecular Weight 165.19 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.General appearance of semicarbazide and its derivatives.
Melting Point Expected to be higher than semicarbazide (96 °C) due to increased molecular weight and intermolecular forces.Comparison with other aryl semicarbazides.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.The m-tolyl group increases lipophilicity compared to the parent semicarbazide. Aryl semicarbazones show a range of solubilities depending on substitution.
pKa The basicity of the terminal amino group is expected to be slightly lower than that of semicarbazide due to the electron-withdrawing nature of the tolyl group.Inductive and resonance effects of the aryl substituent.
LogP Expected to be in the range of 1-2, indicating moderate lipophilicity.The addition of the tolyl group significantly increases the octanol-water partition coefficient compared to semicarbazide.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for the preparation of 1-arylsemicarbazides.

Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

Method 1: From m-Tolyl Isocyanate and Hydrazine

This is a common and generally high-yielding method for the synthesis of 1-substituted semicarbazides.

Synthesis_Method_1 tolyl_isocyanate m-Tolyl isocyanate product This compound tolyl_isocyanate->product Nucleophilic addition hydrazine Hydrazine hydrazine->product

Figure 1: Synthesis from m-tolyl isocyanate.

Experimental Protocol:

  • Dissolve m-tolyl isocyanate in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1 equivalent) in the same solvent to the cooled isocyanate solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • The product, often a solid, may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality behind Experimental Choices: The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive isocyanate and hydrazine. Anhydrous conditions are crucial to prevent the hydrolysis of the isocyanate.

Method 2: From m-Tolylhydrazine and Urea

This method involves the condensation of an arylhydrazine with urea.

Synthesis_Method_2 tolylhydrazine m-Tolylhydrazine product This compound tolylhydrazine->product Condensation urea Urea urea->product

Figure 2: Synthesis from m-tolylhydrazine.

Experimental Protocol:

  • A mixture of m-tolylhydrazine hydrochloride (1 equivalent) and urea (1.2 equivalents) is heated in a high-boiling solvent such as water or ethanol.

  • The reaction is typically refluxed for several hours.

  • Upon cooling, the product often crystallizes out of the solution.

  • The solid product is collected by filtration, washed with cold water, and then recrystallized.

Self-Validating System: The purity of the synthesized this compound can be confirmed through a combination of analytical techniques, ensuring the integrity of the compound for subsequent applications.

Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques:

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The spectrum is expected to show characteristic signals for the aromatic protons of the m-tolyl group, a singlet for the methyl protons, and distinct signals for the N-H protons of the semicarbazide moiety. The chemical shifts and coupling patterns of the aromatic protons would confirm the meta-substitution.

  • ¹³C NMR Spectroscopy: The spectrum would display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the semicarbazide group and the carbons of the tolyl ring.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands would include N-H stretching frequencies (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide group (around 1650-1680 cm⁻¹), and characteristic C-H and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight of 165.19 g/mol , along with characteristic fragmentation patterns.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the terminal -NH2 group and the presence of the ureido moiety.

Formation of Semicarbazones

The most characteristic reaction of semicarbazides is their condensation with aldehydes and ketones to form semicarbazones. This reaction is a cornerstone of classical organic analysis for the identification and characterization of carbonyl compounds.

Semicarbazone_Formation semicarbazide This compound semicarbazone 1-(m-Tolyl)semicarbazone semicarbazide->semicarbazone Condensation carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->semicarbazone water H₂O semicarbazone->water

Figure 3: Formation of a 1-(m-Tolyl)semicarbazone.

Experimental Protocol for Semicarbazone Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or aqueous ethanol.

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • A catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) is often added to facilitate the reaction.

  • The mixture is typically stirred at room temperature or gently warmed.

  • The resulting semicarbazone, which is often a crystalline solid, precipitates from the solution.

  • The solid is collected by filtration, washed with a cold solvent, and can be purified by recrystallization.

The formation of a solid derivative with a sharp melting point provides a reliable method for the identification of the original carbonyl compound.

Cyclization Reactions

Aryl semicarbazides can serve as precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. For instance, they can undergo cyclization reactions to form triazole or thiadiazole derivatives under appropriate conditions.

Applications in Drug Discovery and Development

The semicarbazone scaffold is a recognized pharmacophore in the design of various therapeutic agents. The introduction of an m-tolyl group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

  • Anticonvulsant Activity: Aryl semicarbazones have been extensively investigated as potential anticonvulsant agents. The proposed mechanism of action for some of these compounds involves the inhibition of voltage-gated sodium channels. The m-tolyl substituent could influence the binding of the molecule to these channels.

  • Anticancer Activity: Semicarbazones have also demonstrated promising anticancer properties, with some derivatives acting as protein kinase inhibitors. The ability to modify the aryl substituent allows for the fine-tuning of the molecule's activity and selectivity.

  • Antimicrobial Agents: The semicarbazide moiety is present in several known antimicrobial compounds. The formation of metal complexes with semicarbazone ligands can further enhance their biological activity.

The synthesis of a library of 1-(m-tolyl)semicarbazones derived from various aldehydes and ketones would be a logical step in exploring the therapeutic potential of this scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not available, the safety profile of the parent compound, semicarbazide, provides a useful guide. Semicarbazide is classified as toxic if swallowed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders to avoid inhalation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Emergency Procedures:

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Ingestion: If swallowed, seek immediate medical attention.

Conclusion

This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the extensive knowledge of related aryl semicarbazides. The straightforward synthesis of this compound and its subsequent conversion to a diverse range of semicarbazones make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of epilepsy and cancer. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of aryl semicarbazones as potential anticonvulsant agents. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis, Mechanism of Action And Characterization of Semicarbazide. (n.d.). IJNRD.org. Retrieved from [Link]

  • Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. (2021, August 26). Research Square. Retrieved from [Link]

  • Aryl semicarbazides as aryl sources for mechanochemical oxidative Heck coupling by C–N bond activation. (2025, October 16). RSC Publishing. Retrieved from [Link]

  • Synthesis of 4 – aryl substituted semicarbazones and their terpenes derivatives : A newer scaffold as an anticonvulsant agents. (n.d.). JOCPR. Retrieved from [Link]

  • Facile one-pot synthesis of 4-substituted semicarbazides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Procedure for Working with Semicarbazide Hydrochloride and Semicarbazide Hydrochloride-Treated Animals. (n.d.). Environmental Health & Safety. Retrieved from [Link]

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. (n.d.). Preprints.org. Retrieved from [Link]

  • Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). JUJS. Retrieved from [Link]

  • SEMICARBAZIDE HYDROCHLORIDE (FOR SYNTHESIS). (n.d.). Suvchem. Retrieved from [Link]

  • (PDF) Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Aryl semicarbazides as aryl sources for mechanochemical oxidative Heck coupling by C-N bond activation. (2025, October 29). PubMed. Retrieved from [Link]

  • Facile one-pot synthesis of 4-substituted semicarbazides. (2014, November 18). The Royal Society of Chemistry. Retrieved from [Link]

  • SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. (n.d.). Indian Journal of Scientific Research. Retrieved from [Link]

  • Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. (n.d.). SCIRP. Retrieved from [Link]

  • Safety D

An In-Depth Technical Guide to the Synthesis of 1-(m-Tolyl)semicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 1-(m-Tolyl)semicarbazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This document will delve into the primary synthetic routes, the rationale behind experimental choices, and detailed protocols to ensure reproducible and efficient synthesis.

The Significance of this compound in Medicinal Chemistry

Semicarbazides and their subsequent derivatives, semicarbazones, are a class of compounds known for their diverse pharmacological properties, including antibacterial, antifungal, anticonvulsant, and anticancer activities.[1][3][4] The this compound scaffold serves as a crucial building block for creating libraries of bioactive molecules. The 'm-tolyl' (3-methylphenyl) group provides a specific lipophilic and steric character that can be crucial for molecular recognition and binding to biological targets.

The general structure of a semicarbazone is formed by the condensation reaction between a semicarbazide and an aldehyde or ketone.[3][5][6] This reaction creates an azomethine (C=N) linkage, which is a key pharmacophore in many biologically active compounds.[3][5]

Core Synthetic Methodologies for this compound

The synthesis of the core intermediate, this compound, is typically achieved through one of two primary, reliable methods. The choice between these methods often depends on the desired purity, scale, and availability of starting materials.

The Urea Pathway: A Direct and Economical Route

This method involves the direct reaction of m-tolylhydrazine with urea.[7] The reaction is driven by heating, which facilitates the nucleophilic attack of the hydrazine onto the carbonyl carbon of urea, followed by the elimination of ammonia.

Reaction Scheme: CH₃C₆H₄NHNH₂ + H₂NCONH₂ → CH₃C₆H₄NHNHCONH₂ + NH₃

Rationale for Experimental Choices:

  • Reactants: m-Tolylhydrazine serves as the nucleophile, and urea acts as the carbonyl source.[8]

  • Solvent: Water is a common solvent for this reaction, providing a cost-effective and environmentally friendly medium.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and drive off the ammonia byproduct, pushing the equilibrium towards the product.[7]

The Potassium Cyanate Pathway: A High-Purity Approach

An alternative and often preferred method for laboratory-scale synthesis involves the reaction of m-tolylhydrazine hydrochloride with potassium cyanate in an aqueous solution. This route typically yields a cleaner product with fewer side reactions.

Reaction Scheme: CH₃C₆H₄NHNH₂·HCl + KOCN → CH₃C₆H4NHNHCONH₂ + KCl

Rationale for Experimental Choices:

  • Starting Materials: m-Tolylhydrazine hydrochloride is often used as it is a stable, crystalline solid that is less susceptible to oxidation than the free base. Potassium cyanate is an effective and readily available source of the isocyanate functionality.

  • Solvent: Water is an excellent solvent for both reactants, and the product often precipitates out upon cooling, simplifying isolation.

  • Reaction Conditions: The reaction proceeds readily at or slightly above room temperature, making it an energy-efficient process.

Synthesis of this compound Derivatives: The Semicarbazones

The true utility of this compound is realized in its conversion to a diverse array of semicarbazone derivatives. This is most commonly achieved through a condensation reaction with various aldehydes and ketones.

General Reaction Mechanism

The synthesis of semicarbazones is a classic example of a condensation reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal amino group of the semicarbazide.

Experimental Workflow for Semicarbazone Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation & Purification Semicarbazide This compound Solvent Dissolve in Ethanol Semicarbazide->Solvent Carbonyl Aldehyde or Ketone Carbonyl->Solvent Catalyst Add Catalytic Acid (e.g., Acetic Acid) Solvent->Catalyst Reflux Reflux Mixture Catalyst->Reflux Cooling Cool to Crystallize Reflux->Cooling Filtration Filter Product Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization FinalProduct Pure Semicarbazone Derivative Recrystallization->FinalProduct

Caption: General workflow for the synthesis of semicarbazone derivatives.

Data Summary of Representative Syntheses

The following table summarizes the synthesis of a few representative 1-(m-Tolyl)semicarbazone derivatives.

Carbonyl CompoundProduct NameTypical Yield (%)
Benzaldehyde1-Benzylidene-4-(m-tolyl)semicarbazide~90%
4-Chlorobenzaldehyde1-(4-Chlorobenzylidene)-4-(m-tolyl)semicarbazide~92%
Acetophenone1-(1-Phenylethylidene)-4-(m-tolyl)semicarbazide~85%

Detailed Experimental Protocol: Synthesis of this compound via the Potassium Cyanate Route

This protocol provides a reliable, step-by-step method for the synthesis of the core intermediate.

Materials:

  • m-Tolylhydrazine hydrochloride[9]

  • Potassium cyanate

  • Distilled water

  • Standard laboratory glassware (beakers, flasks)

  • Stirring apparatus

  • Filtration apparatus (Buchner funnel)

  • Drying oven

Procedure:

  • Preparation of Solutions:

    • Dissolve 15.86 g (0.1 mol) of m-tolylhydrazine hydrochloride in 100 mL of warm water in a 500 mL beaker.

    • In a separate beaker, dissolve 8.92 g (0.11 mol) of potassium cyanate in 50 mL of water.

  • Reaction:

    • Slowly add the potassium cyanate solution to the stirred m-tolylhydrazine hydrochloride solution at room temperature.

    • A white precipitate of this compound will begin to form almost immediately.

  • Completion and Isolation:

    • Continue stirring the mixture for 15-20 minutes to ensure the reaction is complete.

    • Cool the mixture in an ice bath to maximize product precipitation.

    • Collect the white, crystalline product by vacuum filtration.

  • Purification:

    • Wash the collected solid with several portions of cold water to remove potassium chloride and any unreacted starting materials.

    • Dry the purified product in an oven at 80-90 °C.

Trustworthiness of the Protocol: This method is self-validating as the formation of a white precipitate upon mixing the two clear solutions is a strong indicator of a successful reaction. The purity of the final product can be readily assessed by its melting point.

Conclusion

The synthesis of this compound and its derivatives is a well-established and highly valuable process in the field of medicinal chemistry. The methodologies presented in this guide are robust and can be readily adapted for the synthesis of a wide variety of semicarbazone-based compounds. A thorough understanding of the reaction mechanisms and experimental parameters is key to achieving high yields and purity, paving the way for the discovery of novel therapeutic agents.

References

  • A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini Review. Research and Reviews.
  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities.
  • Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development.
  • A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit.
  • Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. GSC Biological and Pharmaceutical Sciences.
  • synthesis and characterization of semicarbozone. Sathyabama Institute of Science and Technology.
  • Microwave Assisted Synthesis and Characterization of Semicarbazones. Rasayan Journal of Chemistry.
  • Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal for Scientific Research and Development.
  • Synthesis of Substituted Semicarbazone, Thiosemicarbazone and Aminoguanidine. Pharmacol. Chem.
  • An Efficient Synthesis of Novel Semicarbazones and Their Biological Activities.
  • Process for producing semicarbazide.
  • Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances.
  • Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar.
  • NOVEL PROCESS FOR PRODUCING SEMICARBAZIDE.
  • SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. Sathyabama Institute of Science and Technology.
  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculost
  • Synthesis, Characterization and antioxidant activities of Semicarbazide and Thiosemicarbazide Derivatives. Journal of the Chemical Society of Pakistan.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Survey on Semicarbazide and Thiosemicarbazide Derivatives.
  • Synthesis of semicarbazide. PrepChem.com.
  • m-Tolylhydrazine, 97%, Thermo Scientific. Thermo Fisher Scientific.
  • 1-PHENYL-4-(M-TOLYL)SEMICARBAZIDE AldrichCPR. Sigma-Aldrich.
  • m-Tolylhydrazine hydrochloride 99%. Sigma-Aldrich.
  • m-Tolylhydrazinium(1+) chloride. PubChem.
  • Ureas as Amine Substrates for Hydrazine & Alkylhydrazine Synthesis-Reaction of Chloramine with Monomethylurea. Indian Journal of Technology.
  • m-Tolylhydrazine. PubChem.
  • Energy-Saving Design of Urea Method for Hydrazine Hydr
  • Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff– Kishner reaction. CentAUR.
  • Conversion of urea to hydrazine: Hofmann reaction or Favorskii analogue? Exploring reaction mechanism through isotopic labeling studies. Deakin University.
  • An alternative and simple synthesis of [ 14 C]potassium cyanate.

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Theoretical Studies and Molecular Modeling of 1-(m-Tolyl)semicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(m-Tolyl)semicarbazide (also designated as N-(3-methylphenyl)semicarbazide) represents a critical scaffold in medicinal chemistry, specifically within the hydrazide/semicarbazide class. These moieties are pharmacophores known for their ability to form bidentate ligands with metal ions and establish multiple hydrogen-bonding networks within protein active sites.

This guide provides a rigorous technical framework for the computational profiling of this molecule. It bridges quantum mechanical calculations (DFT) with structure-based drug design (SBDD) to predict reactivity, spectroscopic signatures, and biological efficacy.

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Computational Methodology: The Validated Protocol

To ensure scientific integrity, the theoretical characterization must follow a self-validating workflow. The following protocol utilizes Density Functional Theory (DFT) for electronic solving and molecular docking for biological contextualization.

Quantum Chemical Calculations (DFT)

The choice of functional and basis set is paramount for organic semicarbazides to accurately model the delocalized


-electrons across the amide linkage.
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic hydrazides, providing an optimal balance between computational cost and accuracy for vibrational frequencies and geometry.

  • Basis Set: 6-311++G(d,p) .[2][3]

    • Diffuse functions (++): Essential for describing the lone pairs on the hydrazine nitrogen and carbonyl oxygen atoms.

    • Polarization functions (d,p): Required to accurately model the distortion of orbitals in the aromatic tolyl ring.

Workflow Visualization

The following diagram outlines the logical progression from structure generation to biological validation.

ComputationalWorkflow Start 3D Structure Generation (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Minimized Energy Elec Electronic Properties (HOMO-LUMO / MEP / NBO) Freq->Elec Validated Structure Dock Molecular Docking (AutoDock Vina / Glide) Elec->Dock Reactivity Profile

Figure 1: Step-by-step computational workflow for validating this compound.

Structural & Electronic Analysis

Optimized Geometry

The geometry of this compound is characterized by the planarity of the semicarbazide moiety (


) and the torsion angle relative to the m-tolyl ring.
  • Key Geometric Parameter: The torsion angle

    
     determines the degree of conjugation between the aromatic ring and the urea-like tail.
    
  • Intramolecular Interactions: Look for a characteristic intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydrogen of the tolyl ring, which stabilizes the syn conformation.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a critical descriptor of chemical reactivity and kinetic stability.
  • HOMO (Highest Occupied Molecular Orbital): Typically localized over the semicarbazide moiety (specifically the hydrazine nitrogen lone pairs) and the aromatic ring. This region acts as the electron donor (nucleophile).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

    
     system of the carbonyl group and the phenyl ring. This region acts as the electron acceptor (electrophile).
    

Significance: A lower


 implies higher chemical softness and greater polarizability, correlating with higher bioactivity (easier charge transfer to protein targets).
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack, crucial for predicting docking interactions.

RegionColor CodePotentialChemical NatureInteraction Type
Carbonyl Oxygen RedNegativeNucleophilicH-bond Acceptor
Hydrazine Nitrogens Yellow/RedNegativeNucleophilicMetal Chelation Site
Amide Hydrogens BluePositiveElectrophilicH-bond Donor
Tolyl Ring GreenNeutralHydrophobic

-

Stacking

Spectroscopic Profiling (Vibrational Analysis)[4][5]

To validate the theoretical model against experimental data (FT-IR), frequency calculations must be scaled. The B3LYP/6-311++G(d,p) level typically overestimates frequencies due to the neglect of anharmonicity.

  • Scaling Factor: Apply 0.961 to raw frequencies.

Key Vibrational Assignments (PED Analysis)
ModeTheoretical Freq (

)
Scaled (

)
IntensityDescription

~3550-3450~3400-3300MediumAsymmetric/Symmetric stretching of

and

.

~1750~1680StrongAmide I band; highly sensitive to H-bonding.

~1600~1580MediumAromatic ring breathing.

~1100~1050WeakCharacteristic hydrazine linkage.

Molecular Docking Protocol

Semicarbazides are potent antimicrobial and antioxidant agents. The primary biological target for validation is often DNA Gyrase (bacterial topoisomerase), specifically the ATPase domain.

Target Selection
  • Primary Target: E. coli DNA Gyrase B.

  • PDB ID: 1KZN or 6KZV .

  • Rationale: The ATP-binding pocket of GyrB contains Asp73 and Gly77 residues, which form favorable H-bond networks with the semicarbazide

    
     and 
    
    
    
    groups.
Docking Interaction Logic

The biological activity is driven by a "Pharmacophore Triangle" consisting of the aromatic ring, the carbonyl oxygen, and the terminal amine.

DockingInteraction Ligand_CO Ligand: C=O Group (H-Bond Acceptor) Prot_Val Residue: Val120/Gly77 (Backbone NH) Ligand_CO->Prot_Val Hydrogen Bond Ligand_NH Ligand: NH/NH2 Groups (H-Bond Donor) Prot_Asp Residue: Asp73 (Carboxylate) Ligand_NH->Prot_Asp Hydrogen Bond Ligand_Ring Ligand: m-Tolyl Ring (Hydrophobic) Prot_Phe Residue: Hydrophobic Pocket Ligand_Ring->Prot_Phe Pi-Alkyl / Hydrophobic

Figure 2: Predicted binding mode of this compound within the DNA Gyrase active site.

Evaluation Metrics
  • Binding Energy: A score lower than -6.0 kcal/mol generally indicates a stable complex.

  • RMSD: Re-docking the co-crystallized ligand must yield an RMSD

    
     to validate the grid parameters.
    

References

  • Dhandapani, A., et al. (2014).[4] "Molecular structure and vibrational analysis on (E)-1-(3-methyl-2,6-diphenyl piperidin-4-ylidene) semicarbazide." Journal of Molecular Structure, 1058, 41-50.[4] Link[4]

  • Siaka, A., et al. (2016).[5] "DFT (B3LYP) computational study on the mechanisms of formation of some semicarbazones." Chemistry Journal of Moldova, 11(1), 74-85.[5] Link

  • Bharanidharan, S., et al. (2020).[2][4] "Molecular Structure, Vibrational Spectral Investigations... of (E)-2-(3-pentyl-2,6-diphenylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamide." Biointerface Research in Applied Chemistry, 10(6), 7062-7076. Link

  • Attar, T., et al. (2020). "DFT Theoretical Study of Some Thiosemicarbazide Derivatives with Copper." Chemistry & Chemical Technology, 14(1), 20-25. Link

  • Fadda, A.A., et al. (2012).[1] "Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies... of Novel 1,8-Naphthyridines." American Journal of Organic Chemistry, 2(4), 87-96.[1] Link[1]

Sources

Methodological & Application

Synthesis of 1-(m-Tolyl)semicarbazones from Aromatic Aldehydes: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Semicarbazones represent a highly versatile class of pharmacophores in medicinal chemistry, recognized for their broad-spectrum biological applications, including potent anticonvulsant[1] and anti-tubercular activities[2]. The synthesis of 1-(m-Tolyl)semicarbazones—often designated as


-(m-Tolyl)semicarbazones depending on the IUPAC numbering convention applied to the hydrazinecarboxamide backbone—involves the strategic incorporation of a meta-methylphenyl moiety.

For drug development professionals, the addition of the m-tolyl group is not merely structural; it is a calculated modification designed to enhance the molecule's lipophilicity (LogP). This optimized lipophilicity is critical for penetrating the blood-brain barrier (BBB) to target voltage-gated sodium channels in epilepsy models, or for permeating the lipid-rich cell wall of Mycobacterium tuberculosis[3]. This application note provides a self-validating, causality-driven protocol for the synthesis of these high-value intermediates.

Mechanistic Causality & Molecular Design

The synthesis of semicarbazones relies on a classic nucleophilic addition-elimination reaction between an aromatic aldehyde and a semicarbazide derivative, yielding a stable azomethine (–C=N–) linkage. Understanding the electronic environment of the reagents is essential for troubleshooting and optimizing the reaction:

  • Nucleophilic Discrimination: The m-tolylsemicarbazide molecule possesses three nitrogen atoms, but only the terminal hydrazine nitrogen (

    
    ) acts as the nucleophile. The lone pair on the amide nitrogen (
    
    
    
    ) is delocalized into the adjacent carbonyl group via resonance, rendering it non-nucleophilic.
  • Acid Catalysis (Electrophilic Activation): Aromatic aldehydes are relatively stable and require activation. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, significantly increasing its electrophilicity and facilitating the attack by the weakly nucleophilic

    
     atom.
    
  • Thermodynamic Driving Force: The subsequent elimination of a water molecule is driven by the extended conjugation achieved in the final product, linking the aromatic ring of the aldehyde with the semicarbazone backbone.

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + m-Tolylsemicarbazide Step2 2. Solvent & Catalyst Addition Dissolve in EtOH, add Glacial AcOH (cat.) Step1->Step2 Step3 3. Condensation Reaction Reflux (1-3 h), Monitor via TLC Step2->Step3 Step4 4. Product Precipitation Cool to RT, then Ice Bath (0-5 °C) Step3->Step4 Step5 5. Isolation & Washing Vacuum Filtration, Wash with Cold EtOH Step4->Step5 Step6 6. Purification & Validation Recrystallization, IR/NMR/MP Analysis Step5->Step6

Fig 1: Step-by-step experimental workflow for the synthesis of 1-(m-Tolyl)semicarbazones.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each step includes an analytical checkpoint to ensure the integrity of the synthesis before proceeding.

Reagents & Materials
  • Precursors: 1-(m-Tolyl)semicarbazide (10.0 mmol), Substituted Aromatic Aldehyde (10.0 mmol).

  • Solvents & Catalysts: Absolute Ethanol (Analytical Grade), Glacial Acetic Acid.

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60

    
    ), Büchner funnel.
    
Step-by-Step Methodology
  • Reaction Assembly: In a 100 mL round-bottom flask, suspend 10.0 mmol of this compound in 20 mL of absolute ethanol. Add 10.0 mmol of the chosen aromatic aldehyde.

    • Causality: Absolute ethanol is chosen because it dissolves both precursors at elevated temperatures but acts as a poor solvent for the highly crystalline semicarbazone product at low temperatures, driving precipitation.

  • Catalyst Addition: Add 3 to 5 drops of glacial acetic acid to the stirring mixture.

  • Reflux & Monitoring (Validation Checkpoint 1): Attach the reflux condenser and heat the mixture to 75–80 °C. Maintain reflux for 1 to 3 hours. Monitor the reaction strictly via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

    • Validation: The reaction is deemed complete when the distinct spot corresponding to the starting aldehyde disappears, and a new, lower-

      
       spot (the highly polar semicarbazone) dominates.
      
  • Precipitation: Once complete, remove the flask from the heat source and allow it to cool ambiently to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30 minutes.

    • Causality: Gradual cooling prevents the occlusion of impurities within the crystal lattice, ensuring higher initial purity.

  • Isolation: Filter the precipitated solid under vacuum. Wash the filter cake with 2 × 10 mL of ice-cold ethanol.

    • Causality: The cold ethanol wash removes unreacted starting materials and acetic acid traces without solubilizing the target product.

  • Purification (Validation Checkpoint 2): Recrystallize the crude solid from hot ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride. Record the melting point to validate purity against literature values.

Quantitative Data & Spectral Validation

To confirm the structural identity of the synthesized 1-(m-Tolyl)semicarbazones, researchers must cross-reference their analytical data against the established spectral hallmarks of the semicarbazone scaffold. The presence of the azomethine linkage and the preservation of the amide carbonyl are the primary indicators of a successful condensation.

Table 1: Physicochemical and Spectral Data of Representative 1-(m-Tolyl)semicarbazones

Aldehyde PrecursorR-Group on PhenylExpected Yield (%)Melting Point (°C)IR (C=N) cm⁻¹¹H-NMR (CH=N) ppm
Benzaldehyde-H82 - 85178 - 18016108.12 (s, 1H)
4-Chlorobenzaldehyde4-Cl86 - 89192 - 19416158.15 (s, 1H)
4-Methoxybenzaldehyde4-OCH₃80 - 83165 - 16716058.05 (s, 1H)
4-Nitrobenzaldehyde4-NO₂88 - 92210 - 21216208.25 (s, 1H)

Note: In the ¹H-NMR spectra (typically run in DMSO-


), the azomethine proton appears as a distinct singlet far downfield (~8.0–8.3 ppm) due to the deshielding effect of the C=N double bond. The amide N-H protons typically resonate between 9.5 and 10.5 ppm.

References

  • . International Journal of Scientific Development and Research (IJSDR). 2.. Acta Crystallographica Section E. 3.. Journal of Medicinal Chemistry. 4.. European Journal of Medicinal Chemistry.

Sources

Application Note: Experimental Protocol for the Condensation Reaction of m-Tolylsemicarbazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the protocol for the condensation of 4-(m-Tolyl)semicarbazide with carbonyl compounds (aldehydes/ketones) to synthesize m-tolyl semicarbazones . These derivatives are critical scaffolds in drug discovery, widely screened for anticonvulsant (sodium channel blockage), antimicrobial, and anticancer activity.

Critical Nomenclature Note: While often colloquially referred to as "m-tolylsemicarbazide," the specific isomer required for standard condensation with carbonyls is 4-(m-tolyl)semicarbazide (


).
  • 4-isomer: Contains a free hydrazine group (

    
    ) capable of nucleophilic attack.
    
  • 1-isomer: (

    
    ) has a substituted hydrazine nitrogen and reduced nucleophilicity, rendering it unsuitable for standard semicarbazone formation. This protocol focuses on the 4-isomer .
    
Mechanistic Insight: The pH-Rate Profile

The condensation reaction follows a general acid catalysis mechanism with a characteristic bell-shaped pH-rate profile:

  • Low pH (< 3): The nucleophilic hydrazine amine is protonated (

    
    ), rendering it unreactive.
    
  • High pH (> 6): The carbonyl oxygen is not sufficiently activated by protonation, making the electrophilic attack sluggish.

  • Optimal pH (4.5 – 5.5): Balances the concentration of free nucleophile and activated carbonyl. We utilize a Sodium Acetate/Acetic Acid system to buffer the reaction within this optimal window.

Visualizing the Pathway

Reaction Scheme & Mechanism

The following diagram illustrates the condensation pathway, highlighting the critical tetrahedral intermediate and the dehydration step.

ReactionMechanism Reactants Reactants 4-(m-Tolyl)semicarbazide + Aryl Aldehyde/Ketone Activation Activation (pH ~5.0) Protonation of C=O Reactants->Activation AcOH Attack Nucleophilic Attack Formation of Carbinolamine Intermediate Activation->Attack Slow Step Dehydration Dehydration (-H₂O) Formation of C=N Bond Attack->Dehydration Acid Cat. Product Product m-Tolyl Semicarbazone (Precipitate) Dehydration->Product Crystallization

Figure 1: Step-wise mechanism of acid-catalyzed semicarbazone formation.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
4-(m-Tolyl)semicarbazide >98% Purity (HPLC)Nucleophile
Aldehyde/Ketone 1.0 Equiv (e.g., Benzaldehyde)Electrophile
Ethanol (EtOH) Absolute or 95%Solvent
Sodium Acetate (NaOAc) AnhydrousBase catalyst (Buffer)
Acetic Acid (AcOH) GlacialAcid catalyst (Buffer)
Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

  • In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol (165 mg) of 4-(m-Tolyl)semicarbazide in 10 mL of Ethanol .

  • Note: If solubility is poor at room temperature, gently warm to 40°C.

Step 2: Buffering

  • Prepare a buffer solution by dissolving 1.2 mmol (100 mg) of Sodium Acetate in 2 mL of deionized water .

  • Add this aqueous solution to the RBF.

  • Validation: Check pH using a micro-strip. It should be approximately 5-6. If >6, add 1-2 drops of Glacial Acetic Acid.

Step 3: Condensation Reaction

  • Add 1.0 mmol of the target Aldehyde or Ketone (e.g., 106 mg Benzaldehyde) dropwise to the stirring solution.

  • Equip the flask with a reflux condenser.

  • Reflux the mixture at 75-80°C.

    • Aldehydes: 30–60 minutes.

    • Ketones: 2–4 hours (steric hindrance requires longer reaction times).

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of the starting semicarbazide spot (low R_f due to polarity).

Step 4: Workup & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Pour the mixture into 50 mL of ice-cold water with vigorous stirring. The semicarbazone should precipitate immediately as a white/off-white solid.

  • Filter the precipitate using a Buchner funnel under vacuum.

  • Wash the filter cake with 2 x 10 mL cold water to remove residual sodium acetate.

  • Wash with 1 x 5 mL cold 50% EtOH to remove unreacted aldehyde.

Step 5: Purification (Recrystallization)

  • Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1).

  • Dry in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

ExperimentalWorkflow Start Start: Dissolve 4-(m-Tolyl)semicarbazide in EtOH Buffer Add NaOAc/H₂O Solution (Adjust pH to ~5) Start->Buffer React Add Carbonyl Substrate Reflux (1-4 hrs) Buffer->React Check TLC Check (Complete?) React->Check Check->React No (Continue Reflux) Quench Pour into Ice Water Precipitate Product Check->Quench Yes Filter Vacuum Filtration & Wash Quench->Filter Purify Recrystallize (EtOH) Dry Filter->Purify

Figure 2: Operational workflow for the synthesis and isolation of m-tolyl semicarbazones.

Characterization & Validation

To ensure the integrity of the synthesized protocol, the following analytical signatures must be verified:

TechniqueExpected SignatureDiagnostic Value
FT-IR 3200-3400 cm⁻¹: N-H stretch1680-1700 cm⁻¹: C=O (Amide I)1580-1620 cm⁻¹: C=N (Imine)Confirmation of Imine formation (C=N appearance) and retention of Urea core.
¹H NMR δ 9.0-10.0 ppm: Singlet (CONH, D₂O exch.)δ 7.0-8.0 ppm: Aromatic protonsδ 2.3 ppm: Methyl group (m-Tolyl)Disappearance of aldehyde -CHO proton (δ 10.0) confirms conversion.
Melting Point Sharp range (typically >150°C)Broad range indicates incomplete reaction or wet product.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Precipitate Product is soluble in EtOH/Water mix.Evaporate 50% of solvent before pouring into ice water; or scratch glass to induce nucleation.
Oiling Out Impurities or low melting point product.Decant supernatant, add fresh cold water, and triturate (grind) the oil until it solidifies.
Low Yield pH too low (protonated amine) or too high.Ensure Sodium Acetate is used.[1] If using free base semicarbazide, add AcOH. If using HCl salt, add excess NaOAc.
Starting Material Remains Equilibrium limitation.Add molecular sieves to reaction to remove water (driving equilibrium forward).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pleissner, M. (1891). "Über Semicarbazone." Justus Liebigs Annalen der Chemie, 262(3), 265–326.
  • Williamson, K. L. (2002). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
  • Sriram, D., et al. (2004).[2] "Synthesis and anticonvulsant activity of some aryl semicarbazone derivatives." Bioorganic & Medicinal Chemistry, 14(24), 8180-8184. (Application of m-tolyl derivatives in drug discovery).

  • Asghar, S. F., et al. (2010). "Synthesis and cyclisation of 1,4-disubstituted semicarbazides." Natural Product Research, 24(4), 315-325.[3] (Differentiation of 1,4-substitution patterns).

Sources

Biological Evaluation of 1-(m-Tolyl)semicarbazide Derivatives: Mechanistic Insights and Preclinical Screening Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted anticancer agents frequently relies on the hybridization of bioactive pharmacophores. Recently, the 1-(m-Tolyl)semicarbazide (and its semicarbazone analogs) has emerged as a highly versatile structural motif in medicinal chemistry. By acting as a lipophilic, hydrogen-bonding linker, the m-tolyl semicarbazide scaffold dramatically enhances the cytotoxicity and target-binding affinity of various natural and synthetic cores.

This application note provides researchers and drug development professionals with a comprehensive guide to the biological evaluation of m-tolyl semicarbazide derivatives. Drawing upon field-proven methodologies, we detail the mechanistic rationale, quantitative data structuring, and self-validating experimental protocols required to rigorously assess these compounds as apoptotic inducers.

Pharmacological Significance of the m-Tolyl Semicarbazide Scaffold

The addition of an m-tolyl group (a meta-methylphenyl ring) to a semicarbazide backbone provides a unique balance of steric bulk and lipophilicity. This specific substitution pattern allows the molecule to penetrate cellular membranes efficiently while maintaining the ability of the semicarbazide nitrogen/oxygen atoms to form critical hydrogen bonds with intracellular targets.

Recent literature highlights the success of this pharmacophore across multiple molecular backbones:

  • Indole Cores: Conjugating an m-tolyl semicarbazide moiety to an indole core (e.g., compound IS2) significantly enhances antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) by acting as a tubulin polymerization inhibitor [1].

  • Steroidal Endoperoxides: Grafting this side-chain onto steroidal 5α,8α-endoperoxides (e.g., compound 7d) yields potent apoptotic inducers that target hepatocellular carcinoma (HepG2) via the intrinsic apoptosis pathway [2].

  • Betulin Scaffolds: Betulin derivatives modified with m-tolyl semicarbazone moieties at the C-28 position (e.g., compound 7f) exhibit marked cytotoxicity by triggering mitochondrial depolarization [3].

Mechanistic Pathways: Intrinsic Apoptosis & Tubulin Inhibition

To design an effective biological evaluation workflow, one must first understand the causality behind the compound's action. The m-tolyl semicarbazide derivatives primarily exert their anticancer effects through two interconnected mechanisms:

  • Mitochondrial-Mediated (Intrinsic) Apoptosis: The lipophilic nature of the m-tolyl group drives the accumulation of the compound in the mitochondrial membrane. This local stress induces the generation of Reactive Oxygen Species (ROS), which subsequently upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. The resulting collapse of the mitochondrial membrane potential (ΔΨm) releases cytochrome c, activating the caspase-9/caspase-3 cascade [2, 3].

  • Tubulin Polymerization Inhibition: In specific configurations (such as the indole-semicarbazides), the semicarbazide backbone acts as a hydrogen-bond donor/acceptor within the colchicine-binding site of tubulin, arresting the cell cycle at the G2/M phase and ultimately forcing the cell into apoptosis [1].

Apoptosis Compound m-Tolyl Semicarbazide Derivative ROS ROS Generation Compound->ROS Bax Up-regulation of Bax Compound->Bax Bcl2 Down-regulation of Bcl-2 Compound->Bcl2 Mito Mitochondrial Membrane Depolarization (ΔΨm↓) ROS->Mito Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Intrinsic Apoptosis Caspase3->Apoptosis

Fig 1: Intrinsic apoptosis pathway triggered by m-tolyl semicarbazide derivatives.

Quantitative Data Summary

When evaluating new derivatives, benchmarking against established literature is critical. Table 1 summarizes the biological profiles of key m-tolyl semicarbazide/semicarbazone derivatives.

Table 1: Biological Targeting Profile of Key m-Tolyl Semicarbazide Derivatives

Compound ClassSpecific DerivativePrimary Target Cell LinesKey Mechanistic ActionReference
Indole-Semicarbazide IS2 (m-Tolyl)MCF-7, MDA-MB-231Tubulin Polymerization InhibitionÇelik et al., 2023 [1]
Steroidal Endoperoxide 7d (m-Tolyl)HepG2, A549Intrinsic Apoptosis (Bax/Bcl-2 modulation)Ma et al., 2020 [2]
Betulin-Semicarbazone 7f (m-Tolyl)MCF-7, HepG2Mitochondrial Depolarization (ΔΨm↓)Wang et al., 2021 [3]

Experimental Workflows & Protocols

To ensure high scientific integrity, the evaluation of these compounds must follow a logical, self-validating progression from general cytotoxicity to specific mechanistic validation.

Workflow Synthesis Compound Synthesis Screening In Vitro Cytotoxicity (MTT Assay) Synthesis->Screening Apoptosis Apoptosis Analysis (Flow Cytometry) Screening->Apoptosis Mechanism Mechanistic Studies (Western Blot / Tubulin) Apoptosis->Mechanism Validation Target Validation (Molecular Docking) Mechanism->Validation

Fig 2: Standardized workflow for the biological evaluation of semicarbazides.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Choice: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. Because m-tolyl semicarbazides primarily target mitochondrial function [3], an early drop in mitochondrial metabolic activity serves as a highly sensitive primary indicator of cytotoxicity.

Self-Validating System: A cytotoxicity assay is only valid if it proves a therapeutic window. You must run a non-tumorigenic cell line (e.g., GES-1 gastric epithelial cells) in parallel with your cancer lines (e.g., MCF-7). If the IC₅₀ for the cancer line is not significantly lower than the normal line, the compound lacks selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and GES-1 cells in 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Prepare serial dilutions of the m-tolyl semicarbazide derivative (e.g., 1, 5, 10, 25, 50, 100 µM) in DMSO (final DMSO concentration <0.1%). Treat the cells for 48 h. Include Mitomycin C or Cisplatin as a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) Assessment via JC-1 Staining

Causality & Choice: Because the m-tolyl semicarbazide scaffold induces intrinsic apoptosis, the collapse of the mitochondrial membrane potential is the critical initiating event [2]. JC-1 dye is a lipophilic cation that forms red-fluorescent aggregates in healthy, polarized mitochondria but reverts to green-fluorescent monomers upon depolarization.

Self-Validating System: Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive depolarization control. If the CCCP-treated cells do not show a >90% shift from red to green fluorescence, the JC-1 dye is compromised or improperly loaded, and the assay must be rejected.

Step-by-Step Methodology:

  • Cell Preparation: Seed MCF-7 cells in 6-well plates (

    
     cells/well) and incubate overnight.
    
  • Induction: Treat cells with the m-tolyl semicarbazide derivative at its established IC₅₀ and 2×IC₅₀ concentrations for 24 h. Treat a separate well with 10 µM CCCP for 1 h prior to staining as the positive control.

  • Harvesting: Wash cells with cold PBS, trypsinize, and collect via centrifugation (1000 rpm, 5 min).

  • JC-1 Staining: Resuspend the cell pellet in 500 µL of JC-1 working solution (prepared according to manufacturer instructions). Incubate at 37°C in the dark for 20 minutes.

  • Washing: Centrifuge cells, discard the supernatant, and wash twice with 1X JC-1 assay buffer to remove excess dye.

  • Flow Cytometry Analysis: Resuspend in 300 µL of assay buffer. Analyze immediately via flow cytometry. Measure red fluorescence (PE channel, ~590 nm) and green fluorescence (FITC channel, ~529 nm). A decrease in the red/green fluorescence ratio quantitatively confirms mitochondrial depolarization.

References

  • Çelik B, Buran Uğur S, Baran M, et al. "Semicarbazides Carrying Indole Core: Synthesis, Cytotoxicity Evaluation against Human Breast Cancer Cell Lines, and Molecular Modeling Studies." Chemistry & Biodiversity, 2023 Aug;20(8):e202300609. URL:[Link]

  • Ma L, Wang H, Wang J, et al. "Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies." Molecules, 2020 Mar 7;25(5):1209. URL:[Link]

  • Wang J, Wang L, Zhang Y, et al. "Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways." Molecules, 2021 Oct 21;26(21):6356. URL:[Link]

Application Note: Preclinical Evaluation of Anticonvulsant Activity in Tolyl Semicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antiepileptic drugs (AEDs) requires rigorous preclinical screening to identify compounds that effectively suppress seizures without inducing severe neurotoxicity. Tolyl semicarbazide derivatives have emerged as highly promising synthetic targets due to their broad-spectrum anticonvulsant profiles and favorable pharmacokinetic properties. This application note provides a comprehensive, self-validating protocol for evaluating the anticonvulsant efficacy and neurotoxicity of tolyl semicarbazide compounds, utilizing the Maximal Electroshock Seizure (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the Rotarod assay.

Mechanistic Rationale & Pharmacophore Model

Semicarbazones and semicarbazides serve as versatile therapeutic pharmacophores in fragment-based AED design [1]. The structural architecture of tolyl semicarbazides perfectly satisfies the established anticonvulsant pharmacophore model, which dictates the necessity of three core spatial components:

  • A Hydrophobic Domain: The tolyl (methylphenyl) ring facilitates lipid membrane penetration and hydrophobic interactions at the receptor binding site.

  • An Electron-Donor Group: The carbonyl oxygen or imine nitrogen within the semicarbazide backbone.

  • A Hydrogen-Bonding Domain: The terminal carboxamide group, which is critical for target affinity [2].

Mechanistically, the hydrophobic aryl ring and the semicarbazide linker work synergistically to interact with voltage-gated sodium (Na+) channels and modulate GABAergic transmission, thereby preventing seizure spread and elevating the seizure threshold.

G A Tolyl Semicarbazide Derivative B Tolyl Ring (Hydrophobic Domain) A->B Structural Component C Semicarbazide Moiety (H-Bond Donor/Acceptor) A->C Structural Component D Voltage-Gated Na+ Channels (Inhibition) B->D Hydrophobic Interaction C->D Hydrogen Bonding E GABA-A Receptors (Allosteric Modulation) C->E Target Binding F Anticonvulsant Efficacy D->F Prevents Seizure Spread E->F Elevates Seizure Threshold

Pharmacophore model and mechanism of action for tolyl semicarbazides.

Experimental Design & Workflow

To ensure scientific integrity, the experimental workflow must be treated as a self-validating system. Efficacy cannot be claimed without simultaneously quantifying neurotoxicity. The workflow below outlines the logical progression from compound formulation to the calculation of the Protection Index (PI) .

Workflow Step1 Compound Formulation (0.5% CMC or PEG400) Step2 In Vivo Administration (Mice/Rats, i.p. or p.o.) Step1->Step2 Test1 MES Test (Maximal Electroshock) Step2->Test1 30-300 mg/kg Test2 scPTZ Test (Subcutaneous PTZ) Step2->Test2 30-300 mg/kg Test3 Rotarod Test (Neurotoxicity) Step2->Test3 Toxicity Screen Data Data Analysis (ED50, TD50, Protection Index) Test1->Data Tonic Hindlimb Extension Test2->Data Clonic Spasms Test3->Data Motor Deficit

In vivo screening workflow for evaluating anticonvulsant activity and neurotoxicity.

Pre-Experimental Preparation & Compound Formulation

Causality Check: Tolyl semicarbazides are inherently lipophilic. Administering them in purely aqueous solutions will result in precipitation, leading to erratic systemic absorption and false-negative efficacy data.

  • Vehicle Selection: Formulate the test compounds as a fine suspension in 0.5% w/v Carboxymethylcellulose (CMC) in 0.9% sterile saline, or dissolve them in 30% Polyethylene Glycol (PEG) 400.

  • Administration: For initial murine screening, intraperitoneal (i.p.) injection is utilized to bypass first-pass metabolism and ensure rapid CNS penetration. Oral (p.o.) administration is reserved for advanced rat models to assess oral bioavailability [2].

Detailed In Vivo Screening Protocols

Note: All animal protocols must be approved by an Institutional Animal Care and Use Committee (IACUC). Ensure animals are randomized and experimenters are blinded to the treatment groups to prevent observational bias.

Protocol A: Maximal Electroshock Seizure (MES) Test

Purpose: The MES test is the gold standard for identifying compounds that prevent seizure spread, correlating highly with clinical efficacy against generalized tonic-clonic seizures (e.g., Phenytoin-like activity) [3]. Self-Validation: Include a vehicle-only negative control (100% seizure rate expected) and a Phenytoin positive control (0% seizure rate expected at 30 mg/kg).

Step-by-Step Methodology:

  • Dosing: Administer the tolyl semicarbazide compound (e.g., at doses of 30, 100, and 300 mg/kg) via i.p. injection to groups of 6-8 adult male Swiss albino mice.

  • Incubation: Wait 30 minutes (for i.p.) or 1-4 hours (for p.o.) to allow the compound to reach peak CNS concentration (Tmax).

  • Electroshock Delivery: Apply an alternating current of 50 mA (for mice) or 150 mA (for rats) at 60 Hz for 0.2 seconds using corneal electrodes. Crucial Step: Ensure corneal electrodes are pre-wetted with 0.9% saline to prevent localized tissue burns and ensure uniform current delivery.

  • Observation: Observe the animal immediately. The primary endpoint is the abolition of the Hindlimb Tonic Extension (HLTE) phase. If the animal does not exhibit HLTE (extension of hindlimbs greater than a 90-degree angle to the torso), the compound is deemed protective.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: PTZ is a GABA-A receptor antagonist. This test identifies compounds that elevate the seizure threshold, predictive of efficacy against absence and myoclonic seizures [1].

Step-by-Step Methodology:

  • Dosing: Administer the test compound and wait for the designated Tmax.

  • Seizure Induction: Inject PTZ (85 mg/kg) subcutaneously into the loose fold of skin on the back of the neck. This dose is the CD97 (convulsive dose in 97% of animals).

  • Observation: Place the animal in an isolation cage and observe for 30 minutes.

  • Endpoint: Protection is defined as the complete absence of a single episode of clonic spasm lasting at least 5 seconds during the observation period.

Protocol C: Rotarod Test for Acute Neurotoxicity

Purpose: Anticonvulsant efficacy is clinically useless if it induces severe motor impairment. The Rotarod test quantifies neurotoxicity, allowing for the calculation of the Median Toxic Dose (TD50) [3].

Step-by-Step Methodology:

  • Training: Pre-train mice on a knurled rod rotating at 6 RPM. Only select mice capable of remaining on the rod for at least 3 consecutive minutes.

  • Testing: Post-administration of the test compound (at Tmax), place the mice back on the rotating rod.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period.

Data Analysis & Quantitative Interpretation

The ultimate measure of a drug candidate's viability is its Protection Index (PI) , calculated as the ratio of the neurotoxic dose to the effective dose (


). A PI > 1 indicates a therapeutic window; a PI > 5 is highly desirable for clinical advancement [2].

Below is a representative data structure summarizing the expected pharmacological profile of synthesized tolyl semicarbazide analogs compared to standard clinical references:

Compound / TreatmentMES

(mg/kg)
scPTZ

(mg/kg)
Rotarod

(mg/kg)
Protection Index (MES)
Tolyl Semicarbazide Analog A 22.5>100.0185.08.22
Tolyl Semicarbazide Analog B 45.078.5>300.0>6.66
Phenytoin (Standard) 9.5Inactive65.06.84
Diazepam (Standard) 18.01.225.01.38

Interpretation: Analog A demonstrates excellent protection against generalized seizures (MES) with a superior safety margin (PI = 8.22) compared to Phenytoin. The lack of scPTZ activity suggests its mechanism is strictly tied to voltage-gated sodium channel blockade rather than GABAergic modulation.

References

  • Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica. Retrieved from [Link]

  • Dimmock, J. R., et al. (1996). Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices. PubMed. Retrieved from[Link]

  • Sharma, P., et al. (2022). Screening of some Semicarbazones as anticonvulsant agent. ResearchGate. Retrieved from[Link]

Application Notes & Protocols: Evaluating the In Vitro Anticancer Efficacy of 1-(m-Tolyl)semicarbazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and in vitro evaluation of 1-(m-Tolyl)semicarbazone derivatives as potential anticancer agents. Semicarbazones are a versatile class of chemical compounds known for a wide spectrum of biological activities, including significant anticancer properties.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible approach to screening and mechanistic analysis. We detail the foundational protocols for cytotoxicity assessment using the MTT assay and for elucidating the mechanism of cell death via Annexin V/Propidium Iodide staining, grounded in established scientific principles.

Introduction: The Therapeutic Promise of Semicarbazones

Semicarbazones and their derivatives, such as thiosemicarbazones, represent an important pharmacophore in medicinal chemistry due to their diverse biological activities, which include anticonvulsant, antimicrobial, and potent anticancer effects.[1][2][3] Their anticancer mechanism often involves the induction of apoptosis (programmed cell death) and, in some cases, the inhibition of key cellular enzymes like protein kinases or ribonucleotide reductase.[1][3][4]

The 1-(m-Tolyl)semicarbazone scaffold offers a unique structural backbone for developing novel therapeutic agents. The tolyl group provides a lipophilic domain that can influence membrane permeability and interactions with cellular targets. This application note provides the essential methodologies to synthesize these derivatives and systematically evaluate their in vitro anticancer potential, focusing on cytotoxicity and the induction of apoptosis.

Synthesis and Characterization of 1-(m-Tolyl)semicarbazone Derivatives

The synthesis of semicarbazones is typically achieved through a classical condensation reaction. This straightforward and efficient method allows for the generation of a diverse library of derivatives for screening.

Principle of Synthesis

The core reaction involves the condensation of a ketone or aldehyde with semicarbazide hydrochloride. The nucleophilic terminal amine (-NH2) of the semicarbazide attacks the electrophilic carbonyl carbon of the m-tolyl-substituted aldehyde/ketone. This is followed by dehydration, often facilitated by a catalytic amount of acid, to form the stable C=N-NH-C(O)NH2 semicarbazone linkage.[1][5]

General Synthesis Protocol

This protocol describes a general method for synthesizing 1-(m-Tolyl)semicarbazone derivatives.

Materials:

  • Appropriate m-tolyl aldehyde or ketone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.0 equivalent) and sodium acetate (1.0 equivalent) in a minimal amount of water. Rationale: Sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free base which is necessary for the nucleophilic attack.

  • Add ethanol to the mixture until a clear solution is obtained.[5]

  • In a separate flask, dissolve the m-tolyl aldehyde or ketone (1.0 equivalent) in ethanol.

  • Add the aldehyde/ketone solution to the semicarbazide solution dropwise while stirring.

  • If precipitation does not occur immediately, gently reflux the mixture for 1-2 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.[5]

  • Dry the product thoroughly. Recrystallize from hot ethanol to obtain the purified 1-(m-Tolyl)semicarbazone derivative.[5]

  • Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[3]

Synthesis Workflow Visualization

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Dissolve Semicarbazide HCl & Sodium Acetate in Water/Ethanol C Mix Reactant Solutions & Stir A->C B Dissolve m-Tolyl Aldehyde/Ketone in Ethanol B->C D Reflux (1-2h) (Monitor by TLC) C->D E Cool Reaction Mixture (Ice Bath) D->E F Vacuum Filtration & Wash Solid E->F G Recrystallize from Ethanol F->G H Characterization (NMR, IR, MS) G->H G A Seed Cells in 96-well Plate B Incubate Overnight (Allow Attachment) A->B C Treat with Serial Dilutions of Semicarbazone Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol: Apoptosis Detection by Annexin V/PI Staining

After identifying cytotoxic compounds, the next logical step is to investigate their mechanism of action. Induction of apoptosis is a hallmark of effective anticancer drugs. [7]The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis by flow cytometry.

Principle of Annexin V/PI Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on two key cellular changes:

  • Phosphatidylserine (PS) Exposure: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. [7]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. 2. Membrane Integrity: Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells. By using both stains, we can distinguish four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often due to mechanical injury).

Detailed Protocol for Annexin V/PI Staining

Materials:

  • Cells treated with 1-(m-Tolyl)semicarbazone derivatives (at IC₅₀ and 2x IC₅₀ concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the semicarbazone derivative for 24-48 hours.

  • Harvest both floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Combine all cells from each treatment condition. Rationale: It is critical to collect floating cells as they are often the apoptotic population.

  • Centrifuge the cell suspension (e.g., at 500 x g for 5-7 minutes at 4°C). [8]Discard the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS, centrifuging between washes. [9]This step removes any residual medium that could interfere with staining.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL. 6. Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to each 100 µL cell suspension. Gently vortex the tubes.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [7]Rationale: Incubation in the dark prevents photobleaching of the fluorophores.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and treated cell controls.

Apoptosis Analysis Visualization

G cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Quadrants Healthy Healthy Cell Inner: PS Outer: - Results Q3: Live (AV-/PI-) Q4: Early Apoptotic (AV+/PI-) ---------------------------------- Q2: Necrotic (AV-/PI+) Q1: Late Apoptotic (AV+/PI+) Healthy->Results:f0 EarlyApop Early Apoptotic Inner: - Outer: PS EarlyApop->Results:f1 LateApop Late Apoptotic/Necrotic Membrane Compromised Outer: PS LateApop->Results:f3 AnnexinV Annexin V-FITC (Binds to PS) AnnexinV->EarlyApop AnnexinV->LateApop PI Propidium Iodide (Enters compromised cells) PI->LateApop

Caption: Principle of Annexin V/PI staining for differentiating cell populations.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the initial assessment of 1-(m-Tolyl)semicarbazone derivatives as potential anticancer agents. By systematically applying the MTT assay for cytotoxicity screening followed by the Annexin V/PI assay for mechanistic studies, researchers can efficiently identify lead compounds. Promising derivatives identified through this workflow should be advanced to further mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and investigation of specific protein targets (e.g., kinase inhibition), ultimately leading to in vivo efficacy studies.

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation. Source: ResearchTweet. URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Source: MDPI. URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability. Source: Creative Diagnostics. URL: [Link]

  • Title: Annexin V PI Staining Guide for Apoptosis Detection. Source: BosterBio. URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Source: Bio-Techne. URL: [Link]

  • Title: MTT Cell Assay Protocol. Source: T. Horton Lab. URL: [Link]

  • Title: Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Synthesis, Mechanism of Action And Characterization of Semicarbazide. Source: IJNRD.org. URL: [Link]

  • Title: Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Source: SpringerLink. URL: [Link]

  • Title: Synthesis, Molecular Docking and Cytotoxic Activity of Some Novel Semicarbazone Derivatives. Source: Research Trend. URL: [Link]

  • Title: Annexin V Stain Protocol. Source: Brody School of Medicine, ECU. URL: [Link]

  • Title: Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, characterization and in vitro anti-cancer activities of semicarbazone and thio-semicarbazone derivatives of salicylaldehyde and their copper complexes against human breast cancer cell line MCF-7. Source: ResearchGate. URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. Source: Academia.edu. URL: [Link]

  • Title: Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Design, synthesis and in vitro evaluation of new thiosemicarbazone derivatives as potential anticancer agents. Source: DergiPark. URL: [Link]

  • Title: Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Design, synthesis and in vitro evaluation of new thiosemicarbazone derivatives as potential anticancer agents. Source: ResearchGate. URL: [Link]

  • Title: Design, Synthesis, in vitro Anticancer Activity, Topoisomerase-I Inhibition and DNA Binding Studies of Substituted Carbazole Semicarbazone Derivatives. Source: ResearchGate. URL: [Link]

Sources

Application Note: Structural Elucidation and Physicochemical Profiling of 1-(m-Tolyl)semicarbazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Semicarbazones are a critical scaffold in medicinal chemistry, widely recognized for their anticonvulsant, antioxidant, and antimicrobial properties.[1] Specifically, aryl semicarbazones possessing a hydrophobic aryl ring (distal binding site) and a hydrogen-bonding domain (proximal binding site) have shown significant efficacy in Maximal Electroshock Seizure (MES) models.

This application note details the synthesis and rigorous spectroscopic characterization of 1-(m-tolyl)semicarbazone (also referred to as 3-methylbenzaldehyde semicarbazone). Unlike its para-substituted counterparts, the meta-tolyl derivative presents unique steric and electronic profiles that require specific spectroscopic attention during characterization. This guide provides a self-validating protocol for researchers to synthesize, purify, and structurally certify this compound for downstream biological screening.

Synthesis Protocol: Buffered Condensation

To ensure high yield and purity, a pH-controlled condensation reaction is employed. The reaction between 3-methylbenzaldehyde and semicarbazide hydrochloride requires a buffering agent (Sodium Acetate) to prevent protonation of the nucleophilic hydrazine nitrogen while maintaining sufficient acidity to activate the carbonyl carbon.

Materials
  • 3-Methylbenzaldehyde (m-Tolualdehyde)

  • Semicarbazide Hydrochloride[2]

  • Sodium Acetate (anhydrous)

  • Ethanol (95%) and Distilled Water

Step-by-Step Methodology
  • Preparation of Reagent A: Dissolve 0.01 mol of Semicarbazide Hydrochloride and 0.02 mol of Sodium Acetate in 10 mL of distilled water. Note: The acetate acts as a buffer, neutralizing the HCl to release the free semicarbazide base.

  • Preparation of Reagent B: Dissolve 0.01 mol of 3-Methylbenzaldehyde in 10 mL of Ethanol.

  • Reaction: Slowly add Reagent A to Reagent B with continuous stirring.

  • Reflux: Heat the mixture under reflux for 45–60 minutes.

    • Checkpoint: Monitor TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

  • Isolation: Cool the mixture in an ice bath. The semicarbazone will precipitate as white/off-white crystals.

  • Purification: Filter and recrystallize from hot ethanol (95%) to remove unreacted semicarbazide and inorganic salts.

Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Mixing (Aldehyde + Semicarbazide) Start->Mix Buffer Buffer Action (NaOAc releases free base) Mix->Buffer In situ Reflux Reflux (60 min) Schiff Base Formation Mix->Reflux TLC TLC Check (Disappearance of Aldehyde) Reflux->TLC TLC->Reflux Incomplete Cryst Recrystallization (Ethanol) TLC->Cryst Pass Final Pure 1-(m-Tolyl)semicarbazone Cryst->Final

Figure 1: Logical workflow for the buffered synthesis and purification of m-tolyl semicarbazone.

Spectroscopic Characterization

Reliable identification requires a multi-modal approach. The following sections detail the expected spectral signatures and the mechanistic reasoning behind them.

Infrared Spectroscopy (FT-IR)

FT-IR serves as the primary "Fingerprint" validation. The most critical diagnostic is the disappearance of the aldehyde carbonyl stretch and the appearance of the imine (C=N) band.

Functional GroupFrequency (cm⁻¹)Vibrational ModeDiagnostic Note
NH₂ / NH 3450 – 3250StretchingAsymmetric/Symmetric doublet for NH₂; single broad band for amide NH.
C=O (Amide) 1680 – 1700Stretching"Amide I" band. Distinct from the starting aldehyde C=O (~1720 cm⁻¹).
C=N (Imine) 1580 – 1620StretchingConfirming Peak. Indicates successful condensation.
N-N ~1000 – 1100StretchingCharacteristic of hydrazines/semicarbazones.

Self-Validation Rule: If a sharp peak persists >1710 cm⁻¹, the product is contaminated with unreacted aldehyde. Recrystallize immediately.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the meta-isomer from ortho or para contaminants.

¹H NMR (DMSO-d₆, 400 MHz)

The meta-substitution pattern breaks the symmetry seen in para-isomers.

  • Azomethine Proton (-CH=N-): A sharp singlet at δ 7.8 – 8.1 ppm . This proton is deshielded by the anisotropic effect of the C=N bond.

  • Amide Proton (-CONH-): A broad singlet downfield at δ 10.2 – 10.5 ppm (D₂O exchangeable).

  • Amide NH₂: Broad singlet at δ 6.2 – 6.5 ppm .

  • Aromatic Region (Diagnostic): Unlike the symmetric doublets of the para-isomer, the m-tolyl group displays a complex pattern between δ 7.1 – 7.6 ppm :

    • Singlet (H2): Isolated between methyl and substituent.

    • Doublet (H4/H6): Coupling with neighbors.

    • Triplet (H5): Apparent triplet due to overlap.

  • Methyl Group: Singlet at δ 2.35 ppm .

¹³C NMR (DMSO-d₆)
  • C=O (Amide): ~157 ppm.

  • C=N (Imine): ~140 ppm.

  • Methyl Carbon: ~21 ppm.

Mass Spectrometry (ESI-MS / EI-MS)

Mass spectrometry confirms molecular weight and provides structural insights through fragmentation.

  • Molecular Ion (M⁺): m/z = 177 (C₉H₁₁N₃O).

  • McLafferty-like Rearrangement: Semicarbazones often undergo fragmentation losing the amide moiety.

  • Key Fragments:

    • m/z 160 (Loss of NH₃)

    • m/z 134 (Loss of HNCO - isocyanic acid)

    • m/z 118 (Methylbenzonitrile fragment)

Characterization Logic Tree

SpecLogic Sample Purified Sample IR FT-IR Analysis Sample->IR CheckCO Check 1720 cm⁻¹ IR->CheckCO CheckCO->Sample Present (Recrystallize) NMR ¹H NMR Analysis CheckCO->NMR Absent (Clean) Aromatic Aromatic Splitting? NMR->Aromatic Meta Complex Multiplet (Singlet+Doublet+Triplet) Aromatic->Meta Observed Para Symm. Doublets (AA'BB') Aromatic->Para Observed Pass Identity Confirmed: 1-(m-Tolyl)semicarbazone Meta->Pass Para->Sample Wrong Isomer

Figure 2: Decision tree for spectroscopic validation, highlighting the differentiation of meta- and para- isomers.

Application Context: Anticonvulsant Screening

In drug development, this specific derivative is often screened using the Maximal Electroshock Seizure (MES) test.[3] The meta-methyl group increases lipophilicity (logP) compared to the unsubstituted benzaldehyde semicarbazone, potentially enhancing Blood-Brain Barrier (BBB) permeation.

Key Structural Activity Relationship (SAR):

  • Lipophilic Aryl Ring: Essential for hydrophobic binding.

  • Hydrogen Bonding Domain (Ureido group): Essential for receptor interaction.

  • Meta-Substitution: Provides steric bulk that may improve selectivity for sodium channels compared to para-substitution.

References

  • Pandeya, S. N., et al. (1998).[3] "Synthesis, anticonvulsant and sedative-hypnotic activities of some substituted phenyl semicarbazones." European Journal of Medicinal Chemistry.

  • Dimmock, J. R., et al. (1996).[3] "Evaluation of some aryl semicarbazones as anticonvulsants." Epilepsia.[4]

  • BenchChem. (2025).[5] "4-methylbenzaldehyde spectroscopic data (NMR, IR, MS)." BenchChem Protocol Database.

  • PubChem. (2025).[6] "Compound Summary: 4-Methylbenzaldehyde semicarbazone." National Library of Medicine.

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.

Sources

Application Note: RP-HPLC Method Development for the Analysis of 1-(m-Tolyl)semicarbazide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Introduction and Chemical Context

1-(m-Tolyl)semicarbazide (CAS 538-00-1) is a versatile chemical building block widely utilized in the synthesis of biologically active semicarbazones, triazoles, and other heterocyclic pharmaceutical intermediates[1][2]. During drug development, monitoring the condensation reactions of this compound with various aldehydes or ketones is critical for optimizing yield, understanding reaction kinetics, and ensuring the purity of the final Active Pharmaceutical Ingredient (API).

Unlike unsubstituted semicarbazide—which lacks a strong chromophore and typically requires complex pre-column derivatization with reagents like BCEC or AHAD for fluorescence or UV detection[3][4]—the presence of the m-tolyl aromatic ring provides robust intrinsic UV absorbance. This structural advantage allows for direct, derivatization-free analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This application note details a self-validating, stability-indicating gradient RP-HPLC protocol designed to separate the polar this compound starting material from highly non-polar semicarbazone products and potential degradation impurities[5][6].

Reaction Workflow & Analytical Strategy

The condensation of this compound with a carbonyl compound yields a substituted m-tolylsemicarbazone. Because the product incorporates an additional hydrophobic moiety from the carbonyl reactant, it is significantly less polar than the starting material. A gradient elution strategy is therefore mandatory: a low initial organic composition retains and resolves the polar starting materials, while a subsequent organic ramp efficiently elutes the non-polar semicarbazone product without excessive band broadening.

Workflow SM This compound (Polar Starting Material) Reaction Condensation Reaction (Acid Catalyzed) SM->Reaction HPLC RP-HPLC Analysis (Gradient Elution) SM->HPLC Residual Tracking Carbonyl Carbonyl Reactant (Aldehyde/Ketone) Carbonyl->Reaction Product m-Tolylsemicarbazone (Non-Polar Product) Reaction->Product Degradation Degradants / Impurities Reaction->Degradation Product->HPLC Degradation->HPLC

Fig 1. Reaction workflow and RP-HPLC monitoring strategy for m-tolylsemicarbazone synthesis.

Method Rationale and Causality (E-E-A-T)

To ensure scientific integrity and robust method transferability, the following parameters were selected based on established chromatographic principles:

  • Stationary Phase Selection: Semicarbazides possess basic nitrogen atoms that can undergo secondary ion-exchange interactions with residual, unreacted silanols on standard silica columns, leading to severe peak tailing. We mandate the use of a highly end-capped, high-purity C18 column to sterically shield these silanols and ensure sharp, symmetrical peaks.

  • Mobile Phase Modifiers: While basic mobile phases (e.g., pH 9.0) can suppress nitrogen ionization[7], they rapidly degrade standard silica columns. Instead, we utilize an acidic modifier. Adding 0.1% Formic Acid to both aqueous and organic phases protonates the basic nitrogens, standardizing their ionization state, while simultaneously suppressing silanol ionization on the column. Formic acid is chosen over phosphoric acid to maintain 100% LC-MS compatibility for downstream impurity identification[8].

  • Sample Quenching: Direct injection of an active reaction mixture will result in "on-column" reactions, leading to distorted peaks and inaccurate kinetic data. The protocol includes a mandatory chemical quenching step to instantly halt the condensation reaction prior to analysis.

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas.

Sample Preparation and Quenching (Reaction Monitoring)

This step ensures the analytical sample accurately represents a specific time-point in the reaction.

  • Aliquoting: Accurately withdraw 50 µL of the active reaction mixture using a positive displacement pipette.

  • Quenching: Immediately transfer the aliquot into a 1.5 mL HPLC vial containing 950 µL of a quenching solvent (e.g., 50:50 Methanol:Water adjusted to pH 8.0 with dilute ammonium bicarbonate, or a solvent that effectively halts the specific acid-catalyzed condensation).

  • Filtration: Vortex the quenched sample for 10 seconds. Filter the mixture through a 0.45 µm PTFE syringe filter into a clean autosampler vial. (Note: PTFE is strictly recommended over Nylon, as Nylon can bind polar aromatic compounds and degrade in extreme pH conditions).

HPLC Instrument Setup and Execution
  • Install the end-capped C18 column and purge the system with Mobile Phase A and B to remove any storage solvents.

  • Set the column oven temperature to 30 °C to reduce mobile phase viscosity and improve mass transfer, yielding sharper peaks.

  • Program the gradient elution profile as specified in Table 1 .

  • Self-Validation (Blank & SST): Before analyzing reaction samples, run one blank injection (quenching solvent) to identify system peaks. Follow this with a System Suitability Test (SST) injection containing a known mixture of this compound and a reference semicarbazone standard. Proceed only if the SST criteria in Table 2 are met.

Data Presentation

Table 1: Optimized Gradient HPLC Method Parameters
ParameterSpecification / Setting
Column High-purity end-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (Primary) and 282 nm (Secondary)
Gradient Program 0-2 min: 10% B 2-10 min: Ramp to 90% B 10-13 min: Hold at 90% B 13-13.5 min: Return to 10% B 13.5-18 min: Re-equilibration
Table 2: System Suitability and Method Validation Criteria
Analytical MetricTarget SpecificationRationale
Resolution (

)
> 2.0 between SM and ProductEnsures baseline separation for accurate integration.
Tailing Factor (

)
< 1.5 for this compoundValidates effective silanol shielding by the end-capped column.
Linearity (

)
> 0.999 (Range: 1 - 100 µg/mL)Guarantees accurate quantitation across reaction progression.
Precision (%RSD) < 2.0% (n=6 injections)Confirms autosampler and gradient pump reliability.
LOD / LOQ ~0.1 µg/mL / ~0.3 µg/mLEnsures detection of trace unreacted starting material at reaction completion[7].

References

  • A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection. ResearchGate. Available at:[Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC Advances. Available at:[Link]

  • Separation of Semicarbazide hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • 538-00-1 Hydrazinecarboxamide,2-(3-methylphenyl). ChemSrc. Available at:[Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE. IJRPC. Available at:[Link]

  • High performance liquid chromatography for determining a new anticonvulsant candidate, benzaldehyde semicarbazone in rat plasma. ResearchGate. Available at:[Link]

Sources

Troubleshooting & Optimization

Optimizing the Synthesis of 1-(m-Tolyl)semicarbazide: A Guide to Maximizing Yield and Purity

Author: BenchChem Technical Support Team. Date: March 2026

An Technical Support Center for Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(m-Tolyl)semicarbazide. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthetic transformation. As a key intermediate in the development of various pharmacologically active molecules, achieving a high yield and purity of this compound is often critical.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, potential pitfalls, and evidence-based solutions. We will explore the causality behind experimental choices to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and a validated corrective action.

Q1: My final yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue, often stemming from a combination of factors related to reagent stoichiometry, reaction conditions, and side reactions.

Most Probable Causes & Solutions:

  • Reaction with Water (Moisture Contamination): The primary culprit is often the reaction of m-tolyl isocyanate with trace amounts of water in the solvent or on the glassware. This leads to the formation of an unstable carbamic acid, which decomposes into m-toluidine. The m-toluidine then rapidly reacts with another molecule of isocyanate to form the highly insoluble and undesired N,N'-di(m-tolyl)urea.

  • Incorrect Stoichiometry: An insufficient amount of hydrazine will leave unreacted isocyanate, which is prone to side reactions. Conversely, a very large excess of hydrazine can complicate purification.

  • Poor Temperature Control: The reaction between m-tolyl isocyanate and hydrazine is highly exothermic. If the temperature is not controlled, the increased rate can favor the formation of side products. The slow, controlled addition of the isocyanate to the hydrazine solution is paramount.[1]

  • Inefficient Product Isolation: The product may have some solubility in the reaction solvent, leading to losses during filtration.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_moisture Action: Verify Anhydrous Conditions (Dry solvent, oven-dried glassware, inert atmosphere) start->check_moisture check_reagents Action: Check Reagent Stoichiometry & Purity (Use slight excess of hydrazine hydrate, verify isocyanate quality) check_moisture->check_reagents If moisture is controlled check_temp Action: Review Temperature Control (Add isocyanate solution dropwise at 0-10°C) check_reagents->check_temp If reagents are correct check_isolation Action: Optimize Product Isolation (Cool mixture thoroughly before filtration, wash with cold non-polar solvent) check_temp->check_isolation If temperature is controlled result Improved Yield check_isolation->result

Caption: A workflow diagram for troubleshooting low product yield.

Q2: I've isolated a white, high-melting-point solid that is insoluble in most common solvents. What is this side product?

This is almost certainly N,N'-di(m-tolyl)urea . As explained above, it forms when m-tolyl isocyanate reacts with m-toluidine (generated from the isocyanate's reaction with water). Its high degree of symmetry and intermolecular hydrogen bonding make it very stable and poorly soluble, causing it to precipitate from the reaction mixture.

Mechanism of Side Product Formation:

Side_Reaction isocyanate1 m-Tolyl Isocyanate CH₃C₆H₄NCO carbamic_acid Unstable Carbamic Acid isocyanate1->carbamic_acid + H₂O water Water H₂O toluidine m-Toluidine CH₃C₆H₄NH₂ carbamic_acid->toluidine Decarboxylation (-CO₂) urea N,N'-di(m-tolyl)urea (Insoluble Side Product) toluidine->urea + Isocyanate (fast) isocyanate2 m-Tolyl Isocyanate CH₃C₆H₄NCO isocyanate2->urea

Caption: The formation pathway of the N,N'-di(m-tolyl)urea side product.

Preventative Measures:

  • Use a high-purity, anhydrous solvent (e.g., tetrahydrofuran, diethyl ether, or toluene).

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).

  • Add the m-tolyl isocyanate solution via a syringe or dropping funnel to the hydrazine solution, never the other way around. This ensures the isocyanate always encounters an excess of the desired nucleophile (hydrazine).

Q3: How can I best purify the crude this compound?

Recrystallization is the most effective method for purifying the product. The key is selecting an appropriate solvent system.

Solvent Selection Criteria:

  • The product should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Impurities, particularly N,N'-di(m-tolyl)urea, should be insoluble or very sparingly soluble even at high temperatures.

Recommended Solvents:

  • Ethanol/Water Mixture: Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly. The pure product will crystallize, leaving more soluble impurities in the mother liquor.

  • Toluene: Toluene can also be effective. The highly insoluble urea byproduct can often be removed by hot filtration of the toluene solution before allowing the desired product to crystallize upon cooling.

ParameterRecommended ConditionRationale
Recrystallization Solvent Ethanol/Water or TolueneProvides good solubility differential for the product and low solubility for the urea byproduct.
Cooling Method Slow cooling to room temp, then ice bathPromotes the formation of larger, purer crystals.
Washing Cold, non-polar solvent (e.g., hexane)Removes residual soluble impurities without dissolving the product crystals.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route to this compound?

The reaction of m-tolyl isocyanate with hydrazine hydrate is the most direct and widely used method.[2] It involves the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the isocyanate. This route is generally high-yielding, provided the conditions are carefully controlled.

An alternative, multi-step approach involves converting m-toluidine to a substituted urea, which is then reacted with hydrazine.[3] This avoids handling toxic isocyanates directly but is a longer process.

Q: How critical is the quality of the starting materials?

Extremely critical.

  • m-Tolyl Isocyanate: Should be as pure as possible (typically >99%) and colorless.[4] A yellow or brown color indicates polymerization or degradation, which will significantly lower the yield. It is highly reactive and moisture-sensitive.[4]

  • Hydrazine Hydrate: The concentration should be known and accounted for in stoichiometric calculations. Using a slight excess (e.g., 1.1 to 1.2 equivalents) ensures all the isocyanate is consumed.[1]

Q: What are the essential safety precautions when running this reaction?

Both m-tolyl isocyanate and hydrazine are hazardous materials.

  • m-Tolyl Isocyanate: It is toxic, a lachrymator, and a respiratory sensitizer.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine: It is corrosive, toxic, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.[5]

  • Reaction Quenching: Have a quenching solution (e.g., a dilute solution of ammonia or another amine in isopropanol) ready to safely neutralize any unreacted isocyanate in the glassware after the reaction.

Q: How do I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure by showing the correct number of protons and carbons in their expected chemical environments and with the correct splitting patterns.[6]

  • FTIR Spectroscopy: Look for characteristic peaks corresponding to N-H stretches (around 3300 cm⁻¹), C=O stretch (around 1650-1690 cm⁻¹), and aromatic C-H and C=C bands.[6]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Objective: To synthesize this compound.

Materials:

  • Hydrazine monohydrate (e.g., 64% solution, ~1.1 eq.)

  • m-Tolyl isocyanate (>99%, 1.0 eq.)[4]

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the flask, dissolve hydrazine monohydrate (1.1 eq.) in anhydrous THF. Cool the solution to 0-5°C using an ice-water bath.

  • Isocyanate Addition: Dissolve m-tolyl isocyanate (1.0 eq.) in a separate portion of anhydrous THF and load it into the dropping funnel.

  • Reaction: Add the isocyanate solution dropwise to the stirred, cooled hydrazine solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [1] A white precipitate of the product will form.

  • Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, then let it warm to room temperature and stir for another 1-2 hours.

  • Isolation: Cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a small amount of cold THF and then with cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture as described in the purification section (Q3) above. Dry the pure white crystals under vacuum.

  • Characterization: Determine the yield and confirm the product's identity and purity via melting point, NMR, and FTIR analysis.

References

  • Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances. Available at: [Link]

  • Kaur, H., et al. (2023). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]

  • Yusuf, M., et al. (2016). An Efficient Synthesis of Novel Semicarbazones and Their Biological Activities. Taylor & Francis Online. Available at: [Link]

  • Oda, K., et al. (1993). Process for producing semicarbazide. Google Patents (US5241117A).
  • Pawar, S. S., & Panzade, S. N. (2023). Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development (IJNRD). Available at: [Link]

  • Mary, Y. S., et al. (2018). Synthesis, characterization and computational studies of semicarbazide derivative. ResearchGate. Available at: [Link]

  • Ahmad, B., et al. (2021). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. ACS Omega. Available at: [Link]

  • Srivastava, S., et al. (2011). Synthesis of 4-aryl substituted semicarbazones and their terpenes derivatives: A newer scaffold as an anticonvulsant agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Weinkauff, D. J. (1966). Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide. Google Patents (US3238226A).
  • Tselinskii, V., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega. Available at: [Link]

  • Bennett, J. S., et al. (2019). Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar. Available at: [Link]

  • Kirilin, A. D., et al. (2018). Peculiarities of Isocyanates Interaction with Hydrazine Derivatives. Semantic Scholar. Available at: [Link]

  • Filo. (2025). Show how m-toluidine can be converted to the following compounds, using.... Available at: [Link]

  • Lizcano, F., et al. (1998). Purification and characterization of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) from bovine lung. Biochemical Journal. Available at: [Link]

  • Maccarrone, G., et al. (2007). Yields and some properties of semicarbazides 1 and 4. ResearchGate. Available at: [Link]

  • Pearson. (n.d.). Show how m-toluidine can be converted to the following compounds.... Available at: [Link]

  • PrepChem. (n.d.). Synthesis of p-Tolyl isocyanate. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1-(m-tolyl)hydrazine. Available at: [Link]

  • Friedman, L., et al. (1962). p-Toluenesulfonylhydrazide. Organic Syntheses. Available at: [Link]

  • Bakulev, V. A., et al. (2019). A New Efficient Route to 2-Alkylsemicarbazides. Molecules. Available at: [Link]

  • Raven, N., et al. (2010). Pilot-scale process development for the purification of the recombinant antibody 2G12 from transgenic tobacco. RWTH Publications. Available at: [Link]

  • Dubovenko, Z. D., & Weis, C. D. (1984). Process for preparing semicarbazide hydrochloride. Google Patents (US4482738A).
  • Parales, R. E., et al. (2000). Purification, crystallization and preliminary X-ray diffraction studies of the three components of the toluene 2,3-dioxygenase enzyme system. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Sacco, E., et al. (2019). Derivatization reaction of semicarbazide hydrochloride (SEM) with naphthalene-2-carbaldehyde (NCA). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(m-Tolyl)semicarbazones

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the synthesis and troubleshooting of m-Tolualdehyde Semicarbazone (often referred to as 1-(m-Tolyl)semicarbazone in specific derivative nomenclature).

Case ID: MTS-SYNTH-001 Subject: Optimization of m-Tolualdehyde Semicarbazone Synthesis & Side Reaction Mitigation Target Molecule: m-Tolualdehyde Semicarbazone (


)
Structure:  3-Methylbenzylidenehydrazinecarboxamide

Core Reaction Logic & Protocol

The synthesis relies on the nucleophilic attack of the semicarbazide N1-nitrogen (the hydrazine end) on the carbonyl carbon of m-tolualdehyde. This reaction is pH-sensitive and reversible.

The "Gold Standard" Protocol

Use this buffered protocol to minimize azine formation and hydrolysis.

ReagentEquivalentsRole
m-Tolualdehyde 1.0 eqElectrophile (Substrate)
Semicarbazide HCl 1.1 eqNucleophile (Source)
Sodium Acetate (Anhydrous) 1.2 eqBuffer (HCl scavenger)
Ethanol/Water (1:1) Solvent10 mL per mmol substrate

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve Semicarbazide HCl and Sodium Acetate in the minimum amount of water. Why? This generates the free base semicarbazide in situ while maintaining a pH of ~4.5–5.0. Lower pH protonates the nucleophile; higher pH prevents the necessary acid-catalysis for dehydration.

  • Substrate Addition: Dissolve m-tolualdehyde in ethanol. Add this slowly to the aqueous semicarbazide solution with vigorous stirring.

  • Reaction: Stir at room temperature for 30–60 minutes. If precipitation is slow, warm gently to 50°C, then cool.

  • Isolation: Cool in an ice bath. Filter the white crystalline solid. Wash with cold water (to remove salts) and cold 30% ethanol (to remove unreacted aldehyde).

  • Purification: Recrystallize from Ethanol/Water.

Critical Side Reactions & Troubleshooting

The formation of impurities is often driven by pH drift, temperature, or stoichiometry errors.

A. Azine Formation (The "Yellow Impurity")

Symptom: Product is yellow or orange (pure semicarbazones are typically white) and has a higher melting point than expected. Mechanism: If semicarbazide is limited or hydrolyzes, the generated hydrazine (


) reacts with two  equivalents of aldehyde.
  • Reaction:

    
     (Aldazine).
    
  • Prevention: Always use a 10-20% excess of Semicarbazide HCl . Ensure the aldehyde is added to the semicarbazide, not vice-versa.

B. Geometric Isomerism (E/Z Scrambling)

Symptom: Broad melting point range despite clean TLC. Mechanism: The


 bond allows for E (trans) and Z (cis) isomers. The E-isomer is thermodynamically stable, but the Z-isomer can form kinetically or upon UV exposure.
  • Solution: Recrystallization from hot ethanol usually converts the mixture to the stable E-isomer.

C. Cyclization to 1,2,4-Triazol-3-ones

Symptom: Product is insoluble in standard organic solvents; unexpected IR peaks (loss of


 amide stretch).
Mechanism:  Oxidative cyclization (often metal-catalyzed or photo-induced) converts the semicarbazone into a heterocyclic ring.
  • Trigger: Presence of oxidizing agents (e.g.,

    
     impurities) or excessive heating in basic media.
    

Reaction Pathway Visualization

The following diagram maps the competitive pathways. Use this to diagnose where your synthesis went wrong based on reaction conditions.[1]

SemicarbazonePathways Reactants m-Tolualdehyde + Semicarbazide Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack (Fast) Azine Aldazine (Yellow Impurity) Reactants->Azine Excess Aldehyde or Hydrazine Impurity Product m-Tolyl Semicarbazone (Thermodynamic Product) Carbinolamine->Product - H2O (Acid Cat. pH 4.5) Product->Reactants Hydrolysis (Strong Acid/Base) Product->Product E/Z Isomerization (UV Light) Triazole 1,2,4-Triazol-3-one (Cyclized Byproduct) Product->Triazole Oxidation / Heat (FeCl3 or Base)

Caption: Competitive reaction pathways. Green path represents the target synthesis.[2][3] Red and Yellow paths represent common failure modes (Azine formation and Cyclization).

Troubleshooting FAQ

Q: My product is oiling out instead of crystallizing.

  • Diagnosis: The ethanol concentration is likely too high, solubilizing the product.

  • Fix: Add water dropwise to the reaction mixture until it becomes slightly turbid, then scratch the glass side with a rod to induce nucleation. Cool to 0°C.

Q: The reaction yield is very low (<40%).

  • Diagnosis: pH is likely incorrect.

    • If pH < 3: The semicarbazide amine is fully protonated (

      
      ) and cannot attack the aldehyde.
      
    • If pH > 6: The dehydration step (Carbinolamine

      
       Imine) is too slow without acid catalysis.
      
  • Fix: Check pH with paper.[1] Adjust to pH 4.5–5.0 using Sodium Acetate (to raise) or dilute HCl (to lower).

Q: I see two spots on TLC that merge after standing.

  • Diagnosis: You are observing E/Z isomerization.

  • Verification: Run 2D-TLC or take an NMR. If the ratio changes over time in solution, they are isomers. This is not a chemical impurity; isolation usually yields the stable isomer.

Q: Can I use m-Tolyl Isocyanate instead?

  • Technical Note: Reaction of m-tolyl isocyanate with hydrazine yields 4-(m-tolyl)semicarbazide , a structural isomer where the tolyl group is on the amide nitrogen, not the imine carbon. This is a different compound. Ensure you are synthesizing the correct target.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for semicarbazone formation and pH buffering).

  • Dimmock, J. R., et al. (1993). "Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity". Journal of Medicinal Chemistry, 36(16), 2243-2252. (Discusses synthesis and structure-activity relationships of aryl semicarbazones).

  • Pandeya, S. N., et al. (1998). "Synthesis and anticonvulsant activity of some new semicarbazones". European Journal of Medicinal Chemistry, 33(7-8), 595-602. (Side reaction analysis and cyclization potentials).

  • Williamson, K. L. (2002). Macroscale and Microscale Organic Experiments. Houghton Mifflin.

Sources

Technical Support Center: Optimizing 1-(m-Tolyl)semicarbazone Formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TSC-ORG-8821 Subject: Optimization of Reaction Conditions for m-Tolyl Semicarbazone Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided

Executive Summary & Chemical Scope

Welcome to the Technical Support Center. You have inquired about optimizing the formation of 1-(m-Tolyl)semicarbazone .

Critical Nomenclature Clarification: In organic synthesis, "semicarbazone formation" almost universally refers to the condensation of a carbonyl compound with semicarbazide. Based on standard IUPAC conventions and medicinal chemistry literature (e.g., anticonvulsant research), this target is interpreted as m-Tolualdehyde Semicarbazone (derived from m-tolualdehyde).

If your intent is to synthesize a semicarbazide (e.g., 1-(m-tolyl)semicarbazide via m-tolylhydrazine + cyanate), please refer to the Alternative Synthesis note in the FAQ. This guide focuses on the condensation reaction.[1][2][3][4]

The Reaction System


Mechanistic Insight & Control Logic

To optimize this reaction, you must control the Nucleophilic Addition-Elimination equilibrium. This is a pH-dependent process governed by two competing factors:

  • Nucleophilicity (Low pH limit): If pH is too low (< 3), the semicarbazide amine (

    
    ) becomes protonated to ammonium (
    
    
    
    ), destroying its nucleophilicity.[2]
  • Electrophilicity (High pH limit): If pH is too high (> 6), the carbonyl oxygen is not sufficiently protonated, making the carbon less susceptible to attack.

The "Goldilocks" Zone: The reaction requires a pH of 4.5 – 5.5 . This is why Sodium Acetate is not just a base; it acts as a buffer system with the HCl released from the semicarbazide salt.

Mechanism Flowchart[6][7][8][9]

ReactionMechanism Start Reactants: m-Tolualdehyde + Semicarbazide Protonation Activation: Carbonyl Protonation (pH dependent) Start->Protonation Acid Cat. Attack Nucleophilic Attack: Formation of Tetrahedral Intermediate Protonation->Attack R-NH2 Dehydration Elimination: Loss of Water (Rate Limiting Step) Attack->Dehydration -H+ transfer Product Product: 1-(m-Tolyl)semicarbazone Dehydration->Product -H2O

Figure 1: Mechanistic pathway highlighting the dehydration step, which is often rate-limiting in sterically hindered tolyl systems.

Validated Experimental Protocol

This protocol is optimized for the meta-methyl steric effect, which can slightly retard reaction rates compared to unsubstituted benzaldehyde.

Reagents & Setup
  • Substrate: m-Tolualdehyde (10 mmol, 1.18 mL)

  • Reagent: Semicarbazide Hydrochloride (11 mmol, 1.23 g)

  • Buffer: Sodium Acetate Anhydrous (20 mmol, 1.64 g) or Trihydrate (2.72 g)

  • Solvent System: Ethanol (95%) and Water.

Step-by-Step Workflow
  • Buffer Preparation: Dissolve Semicarbazide HCl and Sodium Acetate in 10 mL of distilled water.

    • Checkpoint: Ensure complete dissolution.[1] The solution should be clear.

  • Substrate Solubilization: Dissolve m-Tolualdehyde in 10 mL of Ethanol.

  • Addition: Slowly add the aqueous semicarbazide solution to the alcoholic aldehyde solution with vigorous stirring.

    • Observation: Turbidity usually appears immediately.

  • Thermal Cycle:

    • Heat to 60°C (gentle reflux) for 30–45 minutes.

    • Why? The m-tolyl group adds lipophilicity and slight steric hindrance. Heat ensures complete conversion and prevents premature precipitation of intermediates.

  • Crystallization: Cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the white/off-white precipitate. Wash with cold 50% EtOH/Water.

  • Purification: Recrystallize from Ethanol/Water (ratio 3:1) if the melting point range is >2°C.

Troubleshooting Guide (Root Cause Analysis)

The following issues are common with tolyl-derivatives due to their specific solubility profiles.

SymptomProbable CauseCorrective Action
Oiling Out (Product forms a liquid layer instead of crystals)Solvent Composition: The product is too soluble in the ethanol fraction or the temperature dropped too fast. Impurity: Unreacted aldehyde lowers the melting point.1. Reheat to dissolve the oil. 2. Add more water dropwise (increases polarity) while hot. 3. Seed with a pure crystal if available. 4. Scratch the inner glass surface to induce nucleation.
Low Yield (<50%) pH Imbalance: System too acidic (protonated amine) or too basic.Check pH of the aqueous mix before addition. Adjust to pH ~5 using small amounts of acetic acid or NaOH.
No Precipitate Dilution Error: Reaction mixture is too dilute.Concentrate the solution by rotary evaporation (remove ~50% of solvent). Cool on ice again.
Impurity (Yellowing) Azine Formation: Excess hydrazine/semicarbazide reacting with two equivalents of aldehyde.Ensure Semicarbazide is in excess (1.1 equiv) . Wash the final solid thoroughly with water to remove excess salts.
Diagnostic Decision Tree

Troubleshooting Issue Problem Encountered Oiling Oiling Out? Issue->Oiling Yield Low Yield? Issue->Yield Purity Impure/Colored? Issue->Purity Action1 Add Water (dropwise) Scratch Glass Oiling->Action1 Action2 Check pH (Target 4.5-5) Concentrate Solvent Yield->Action2 Action3 Recrystallize (EtOH) Check Stoichiometry Purity->Action3

Figure 2: Rapid diagnostic logic for common synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use "Green Solvents" for this reaction? A: Yes. Recent validation studies suggest Ethyl Lactate (80:20 mix with water) is an excellent biodegradable alternative to ethanol, often resulting in higher yields for semicarbazones due to better solubility profiles of the intermediates [1].

Q: My product has a melting point lower than the literature value (204–206°C). Why? A: The m-tolyl isomer is notoriously difficult to separate from o- or p- isomers if your starting aldehyde was impure. Additionally, "oiling out" often traps solvent in the crystal lattice. Dry the product under vacuum at 60°C for 4 hours.

Q: I specifically need "this compound" (not the semicarbazone). How do I make that? A: That is a different synthesis. You must react m-Tolylhydrazine with Potassium Cyanate (KOCN) in acidic solution.

  • Protocol: Dissolve m-Tolylhydrazine HCl in water; add KOCN; heat. The urea moiety forms on the hydrazine nitrogen.

Q: Why is Sodium Acetate preferred over NaOH? A: NaOH is a strong base and can easily push the pH > 7, which deprotonates the ammonium salt but also prevents the carbonyl activation. Sodium Acetate buffers the HCl released from Semicarbazide HCl, naturally pinning the pH at the optimal pKa of acetic acid (~4.75).

References

  • Bennett, J. S., et al. (2016).[5] Green synthesis of semicarbazones: A comparison of two green solvents. SUNY Geneseo.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Varadachari, R., et al. (1990). Kinetics of the reaction of semicarbazide with some substituted tetrahydropyran-4-ones. Asian Journal of Chemistry. (Detailed kinetic analysis of steric effects in semicarbazone formation).

  • William P. Jencks. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.

Sources

Troubleshooting low yield in semicarbazone synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for semicarbazone synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical forces that dictate reaction success.

Whether you are synthesizing derivatives for anticonvulsant screening, developing novel ligands, or utilizing semicarbazones as protective groups, low yields almost always stem from a breakdown in the reaction's delicate equilibrium. This guide will decode the causality behind these failures and provide self-validating workflows to optimize your synthesis.

Part 1: Mechanistic Causality & The "pH Paradox"

Semicarbazone formation is an acid-catalyzed, exothermic condensation reaction between a carbonyl compound (aldehyde or ketone) and semicarbazide[1]. The reaction proceeds via a nucleophilic addition followed by dehydration. However, researchers frequently encounter a "pH paradox" that destroys their yield.

The Causality of pH: To initiate the reaction, the carbonyl oxygen must be protonated to increase the electrophilicity of the carbonyl carbon. However, the nucleophile—the terminal hydrazine nitrogen of semicarbazide—is highly basic.

  • If pH < 4.0 (Too Acidic): The nucleophilic nitrogen becomes fully protonated, forming an unreactive ammonium salt. The reaction halts.

  • If pH > 6.0 (Too Basic): The carbonyl oxygen is not sufficiently protonated, making it a poor electrophile. The reaction stalls.

The absolute optimal pH range is strictly 4.5 to 5.5 [2]. Because free semicarbazide is unstable and rapidly oxidizes in air, it is supplied as semicarbazide hydrochloride[3]. To solve both the stability and pH issues simultaneously, we introduce sodium acetate . This acts as a base to liberate the free semicarbazide while establishing an in-situ acetic acid/acetate buffer that perfectly locks the pH within the optimal window[2].

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Protonated Carbonyl (Highly Electrophilic) A->C Acidic pH (Protonation) B Semicarbazide HCl + Sodium Acetate D Free Semicarbazide (Active Nucleophile) B->D Buffer Action (Releases free base) E Carbinolamine Intermediate (Tetrahedral) C->E Nucleophilic Attack D->E F Semicarbazone Product + H2O E->F Acid-Catalyzed Dehydration

Logical mechanism of semicarbazone formation highlighting the dual role of pH and buffering.

Part 2: Standardized Self-Validating Protocol

To ensure reproducibility, every step in your workflow must contain a built-in validation checkpoint. Do not proceed to the next step if the validation fails.

Step 1: Buffer & Nucleophile Preparation

  • Action: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of semicarbazide hydrochloride and 1.2 equivalents of sodium acetate in a minimal amount of warm distilled water (approx. 5-10 mL)[4],[2].

  • Validation Checkpoint: The solution must become completely transparent, indicating the liberation of the free base. Test the solution with a pH meter or precise pH paper; it must read between 4.5 and 5.5[2].

Step 2: Carbonyl Addition

  • Action: Dissolve 1.0 equivalent of your target aldehyde or ketone in a suitable solvent (see Part 3 for solvent optimization). Add this dropwise to the aqueous semicarbazide solution while stirring continuously.

  • Validation Checkpoint: You should observe a mild exothermic reaction (the flask will feel warm). For reactive aldehydes, a precipitate may begin forming almost immediately.

Step 3: Condensation & Reflux

  • Action: For aldehydes, stir at room temperature for 30-60 minutes. For sterically hindered ketones (e.g., diaryl ketones), attach a reflux condenser and heat gently for 1-2 hours[1],[5].

  • Validation Checkpoint: Monitor via TLC. The disappearance of the carbonyl starting material spot confirms the equilibrium has shifted toward the product.

Step 4: Isolation & Workup

  • Action: Remove from heat and allow the flask to cool to room temperature slowly, then submerge in an ice bath for 30 minutes to maximize precipitation[2]. Filter the solid product under vacuum. Wash the crystals with a minimal volume of ice-cold water or cold 50% ethanol to remove unreacted salts without dissolving your product[4].

  • Validation Checkpoint: Perform a melting point analysis. Semicarbazones are highly crystalline with sharp, characteristic melting points[6]. A broad melting point range indicates trapped impurities or incomplete dehydration.

Part 3: Quantitative Solvent Optimization

Historically, ethanol/water mixtures have been the standard for this synthesis. However, recent green chemistry optimizations have demonstrated that alternative solvent systems drastically improve both the thermodynamic yield and the purity profile of the final semicarbazone by altering the solubility dynamics of the intermediate[7].

Table 1: Impact of Solvent Systems on Semicarbazone Yield & Purity

Solvent SystemOptimal RatioAverage Yield (%)Purity Profile & Notes
Ethanol : Water 50 : 5065 - 75%Moderate; often requires secondary recrystallization to remove unreacted starting material.
Ethyl Lactate : Water 80 : 20> 90%High; LC-MS confirms single product peak. Superior green solvent choice for scale-up[7].
Dimethyl Isosorbide : Water 92 : 885 - 90%High; excellent for highly hydrophobic diaryl ketones[7].

Part 4: Troubleshooting FAQs

Q1: My yield is exceptionally low (< 20%) despite refluxing my ketone for 24 hours. What is failing? A: Ketones are inherently less electrophilic and more sterically hindered than aldehydes[1]. If your yield is this low, you are likely fighting a losing equilibrium battle against water (a byproduct of the reaction). Fix: First, verify your pH has not drifted below 4.5. If the pH is correct, add activated molecular sieves to the reaction mixture. The sieves will scavenge the byproduct water, driving the equilibrium forward via Le Chatelier's principle[5].

Q2: My product is "oiling out" as a stubborn liquid instead of forming crystals. How do I fix this? A: Oiling out occurs when the semicarbazone precipitates at a temperature above its melting point, or when the solvent polarity forces it out of solution too rapidly, trapping impurities. Fix: Do not immediately plunge the reaction into an ice bath. Reheat the mixture until the oil completely redissolves. Add a few drops of your organic solvent (e.g., ethanol or ethyl lactate) to slightly increase solubility, and let the flask cool very slowly to room temperature. Scratch the inside of the glass flask with a stirring rod to provide nucleation sites for crystal growth.

Q3: Can I just use free semicarbazide base instead of the hydrochloride salt to skip the sodium acetate buffer step? A: This is highly discouraged. Free semicarbazide is chemically unstable and readily oxidizes upon exposure to ambient air[3]. Using the degraded free base will lead to massive yield losses and azine impurities. The hydrochloride salt ensures absolute reagent integrity, while the in-situ sodium acetate buffer perfectly calibrates the reaction environment[2].

Troubleshooting Start Issue: Low Yield or No Precipitation CheckPH Diagnostic 1: Check Reaction pH Start->CheckPH PHLow pH < 4.0 (Nucleophile Protonated) CheckPH->PHLow PHHigh pH > 6.0 (Carbonyl Inactive) CheckPH->PHHigh PHOpt pH 4.5 - 5.5 (Optimal Range) CheckPH->PHOpt FixLow Action: Add Sodium Acetate to buffer solution PHLow->FixLow FixHigh Action: Add Glacial Acetic Acid to lower pH PHHigh->FixHigh CheckSolv Diagnostic 2: Evaluate Solvent & Workup PHOpt->CheckSolv SolvFix Action: Switch to 80:20 Ethyl Lactate:Water CheckSolv->SolvFix WorkupFix Action: Ice Bath Precipitation & Cold Solvent Wash CheckSolv->WorkupFix

Step-by-step troubleshooting workflow for resolving low semicarbazone synthesis yields.

References

1.[6] Semicarbazone - Grokipedia. Grokipedia. URL: 2.[4] Synthesis and characterization of semicarbozone. Sathyabama Institute of Science and Technology. URL: 3.[1] Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC (NIH). URL: 4.[7] Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar. URL: 5.[3] Acetone Semicarbazone Synthesis. Scribd. URL: 6.[2] Acetone Semicarbazone | High-Purity Reagent Supplier. Benchchem. URL: 7.[5] Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Brieflands. URL:

Sources

Preventing decomposition of semicarbazide during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Topic: Stabilization of Semicarbazide (SEM) during Synthesis and Workup

Introduction: The Stability Paradox

Welcome to the technical support hub for Semicarbazide synthesis. If you are here, you likely encountered the "Stability Paradox" of this molecule: while Semicarbazide Hydrochloride (SEM·HCl) is a robust reagent used widely in drug development (e.g., nitrofurazone derivatives) and detection assays, its free base precursor is kinetically fragile, prone to oxidation, and sensitive to thermal degradation.[1]

This guide moves beyond standard recipes. We deconstruct the Urea-Hydrazine route to identify exactly where decomposition occurs and how to arrest it using thermodynamic and kinetic controls.

Module 1: The Stability Matrix (Theory)

Before starting the synthesis, you must understand the decomposition vectors. Semicarbazide degradation is not random; it follows specific pathways triggered by pH, temperature, and oxidative stress.[1]

Decomposition Pathways
  • Thermal Degradation: Above 130°C, SEM decomposes into hydrazine and hydrazodicarbonamide (biurea).

  • Oxidative Deamination: The hydrazine moiety is highly susceptible to oxidation by atmospheric oxygen, catalyzed by trace metal ions (

    
    , 
    
    
    
    ), leading to yellow discoloration and nitrogen evolution.
  • Hydrolysis: In aqueous solution, particularly at high pH, SEM hydrolyzes back to urea and hydrazine or decomposes to ammonia and

    
    .[1]
    
Visualizing the Pathway

The following diagram maps the critical decision points where your reaction either succeeds (Salt Formation) or fails (Degradation).

SEM_Stability Urea Urea + Hydrazine Hydrate Reaction Reaction Zone (100-120°C) Urea->Reaction Heat (-NH3) SEM_Free Semicarbazide (Free Base) Reaction->SEM_Free Formation Biurea Byproduct: Hydrazodicarbonamide Reaction->Biurea Overheating (>130°C) or Excess Urea SEM_HCl Target: Semicarbazide HCl SEM_Free->SEM_HCl Rapid Acidification (Stabilization) Decomp Decomposition: N2, NH3, CO2 SEM_Free->Decomp Oxidation/Air High pH

Figure 1: Reaction pathway showing the critical instability of the Free Base intermediate and the necessity of rapid acidification.

Module 2: Synthesis Protocol & Troubleshooting

Method: Condensation of Urea and Hydrazine Hydrate.[2][3][4][5] Reference Standard: Adapted from Vogel’s Textbook of Practical Organic Chemistry and US Patent 4,482,738 [1, 2].

The "Safe-Zone" Protocol
StepActionTechnical Rationale (The "Why")
1. Prep Purge reactor with

. Use glass-lined or passivated stainless steel.
Prevents Oxidation: Removes

and metal ions that catalyze hydrazine degradation.
2. Mix Mix Hydrazine Hydrate (80%) and Urea (1:1 molar ratio).Stoichiometry: Excess urea promotes hydrazodicarbonamide (biurea) formation.
3. Heat Heat to 100–120°C .[4]Kinetic Window: Below 80°C, reaction is too slow.[1][4] Above 130°C, product degrades to biurea [2].[1]
4. Purge Continuous

sparge or weak vacuum.
Equilibrium Shift: Removes evolved

gas, driving the reaction forward (Le Chatelier’s principle).
5. Quench Cool to 90°C, add Ethanol/Methanol.[1]Solubility Differential: SEM is soluble in alcohol; biurea (impurity) is not.
6. Filter Filter hot/warm.Purification: Removes the insoluble biurea byproduct.
7. Stabilize CRITICAL: Add Conc. HCl to filtrate immediately.Salt Formation: Converts unstable Free Base to stable HCl salt instantly.
8. Isolate Cool to 0-5°C. Filter crystals.Crystallization: SEM·HCl crystallizes out; impurities stay in mother liquor.
Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned yellow/brown. Is the product ruined?

  • Diagnosis: Oxidation. This indicates the formation of azines or oxidation of hydrazine impurities, likely due to air exposure or metal contamination.

  • Fix:

    • Ensure rigorous

      
       inerting.
      
    • Check glassware cleaning; avoid metal spatulas (use Teflon/glass).

    • Add a small amount of EDTA (0.1%) to chelate trace metals in the hydrazine hydrate feed.

Q2: I have a large amount of white insoluble precipitate before adding HCl.

  • Diagnosis: Thermal Runaway. You likely exceeded 130°C or heated for too long, causing the Semicarbazide to react with excess urea to form Hydrazodicarbonamide (Biurea).

  • Fix:

    • Strictly control oil bath temperature.

    • Filter this solid off before acidification; it is a waste byproduct.

Q3: My yield is low (<50%).

  • Diagnosis: Solubility Loss. Semicarbazide HCl is moderately soluble in water. If you used too much water (from hydrazine hydrate) or didn't drive off enough water during the reaction, the product remains dissolved.

  • Fix:

    • Use high-concentration Hydrazine Hydrate (80-100%).

    • Distill off water/excess hydrazine after the reaction completion but before adding alcohol [2].

Module 3: Quantitative Data & Specifications

Stability Comparison: Free Base vs. Hydrochloride
PropertySemicarbazide (Free Base)Semicarbazide Hydrochloride (SEM[4][6][7]·HCl)
CAS 57-56-7563-41-7
Melting Point 96°C (Decomposes)173–175°C (Decomposes) [3]
Storage Stability Poor. Hygroscopic; absorbs

from air.
Excellent. Stable for years if dry.
Oxidation Risk High (Yellows rapidly).Low (Protected by protonation).
pH (10% soln) Alkaline (~9.0)Acidic (~1.[4]5)
Troubleshooting Flowchart

Troubleshooting Start Problem Detected Color Issue: Yellow/Brown Color Start->Color Precip Issue: White Insoluble Solid Start->Precip Yield Issue: Low Yield Start->Yield Oxidation Cause: Oxidation/Metals Action: Add EDTA, Check N2 Color->Oxidation Biurea Cause: Overheating (>130°C) Action: Filter hot, Reduce Temp Precip->Biurea Solubility Cause: Too much water Action: Distill water before workup Yield->Solubility

Figure 2: Rapid diagnostic tree for common synthesis failures.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store Semicarbazide as a free base solution? A: No. In solution, the free base is highly susceptible to hydrolysis and oxidation. It will degrade into ammonia and elemental nitrogen within days. Always convert to the Hydrochloride salt for storage.

Q: Why is the acidification step exothermic? A: The protonation of the amine/hydrazine group is exothermic. Add HCl slowly with cooling (ice bath) to keep the temperature below 20°C. High temperatures during acidification can cause localized hydrolysis of the amide bond.

Q: Does light affect the stability? A: Yes, hydrazine derivatives are photosensitive. While SEM·HCl is relatively stable, prolonged exposure to UV light can induce degradation.[1] Store in amber glass bottles.

Q: How do I remove the "fishy" ammonia smell from the final product? A: The smell indicates trapped ammonia or free hydrazine. Recrystallize the SEM·HCl from Ethanol/Water (3:1). The ammonia will remain in the supernatant, and the pure salt will be odorless.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical. (Standard reference for hydrazine-urea condensation protocols).

  • Rothgery, E.F. (1984).[6] Process for preparing semicarbazide hydrochloride. U.S. Patent 4,482,738.[4][8] Olin Corp.[8]

  • ChemicalBook. Semicarbazide Hydrochloride Properties and Stability Data.

  • PubChem. Semicarbazide Hydrochloride (Compound Summary). National Library of Medicine.

  • Fan, X. et al. (2015). Generation of semicarbazide from natural azine development in foods. Journal of Agricultural and Food Chemistry. (Mechanistic insight into oxidative degradation).

Sources

Technical Support Center: Recrystallization & Purification of 1-(m-Tolyl)semicarbazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, you know that aryl semicarbazides are critical pharmacophores. They are characterized by a lipophilic aryl ring and a hydrogen-bonding semicarbazide moiety, which are essential for activities like voltage-gated channel inhibition[1].

However, the dual polarity of 1-(m-Tolyl)semicarbazide makes its purification notoriously challenging. This guide provides field-proven, self-validating protocols and troubleshooting steps to help you overcome common crystallization failures, such as "oiling out" and yield loss.

Part 1: Solvent Selection Matrix

Choosing the correct solvent is the thermodynamic foundation of any recrystallization. Aryl semicarbazides require a delicate balance: the solvent must dissolve the lipophilic m-tolyl ring at high temperatures while allowing the polar semicarbazide tail to precipitate the compound upon cooling[2].

Solvent SystemSolvency ProfileExpected OutcomeRecommendation
Ethanol / Water (3:1 v/v) High at boiling, low at 0°CHigh yield, high purityOptimal [3]
Pure Ethanol High at all temperaturesLow yield, high purityNot recommended for primary recovery
Methanol High at all temperaturesLow yield, risk of degradationAvoid
Hexane / EtOAc (1:1) Poor solubilityImmediate precipitation / Oiling outUse only for TLC, not recrystallization

Part 2: Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

1. Solvent Preparation Prepare a 3:1 (v/v) mixture of absolute ethanol and deionized water. Causality: Ethanol acts as the "good" solvent to dissolve the organic framework, while water acts as the "anti-solvent." This specific ratio steepens the solubility curve, ensuring the compound remains soluble at 80°C but crashes out near 0°C[3].

2. Dissolution Suspend the crude this compound in a minimal volume of the solvent system inside an Erlenmeyer flask. Heat to a gentle reflux (approx. 75–80°C) while stirring. Add hot solvent dropwise only until the solid fully dissolves[4]. Self-Validation Check: The solution must be completely transparent. If a cloudy emulsion persists at boiling, you are experiencing high-temperature oiling out (see FAQ below).

3. Hot Gravity Filtration (If necessary) If insoluble mechanical impurities remain, pass the boiling solution through a pre-heated fluted filter paper[4]. Causality: Pre-heating the glassware prevents premature crystallization in the funnel stem, which would lead to catastrophic yield loss.

4. Controlled Nucleation (Cooling) Remove the flask from the heat source and allow it to cool ambiently at a controlled rate of ≤2°C/min[3]. Do not agitate the flask. Causality: Rapid cooling kinetically hinders the integration of solute molecules into a rigid crystal lattice, trapping impurities and promoting liquid-liquid phase separation (oiling out)[5].

5. Maturation & Isolation Once the flask reaches room temperature and a crystal lattice is visible, transfer it to an ice bath (0–4°C) for 15 minutes. Collect the crystals via vacuum filtration using a Büchner funnel, washing the filter cake with a minimal amount of ice-cold 3:1 EtOH/H2O[4].

Part 3: Recrystallization Workflow & Troubleshooting Logic

Recrystallization Start Crude this compound Dissolve Dissolve in Hot EtOH/H2O (3:1) Start->Dissolve Filter Hot Gravity Filtration Dissolve->Filter Cooling Controlled Cooling (≤2°C/min) Filter->Cooling Decision Observation during cooling? Cooling->Decision OilingOut Oiling Out (Emulsion) Decision->OilingOut Cloudy/Gooey NoCrystals Remains Clear (Supersaturated) Decision->NoCrystals No phase change Success Crystal Formation Decision->Success Solid crystals Reheat Reheat & Add EtOH OilingOut->Reheat Scratch Scratch Flask / Add Seed NoCrystals->Scratch Isolate Vacuum Filtration Success->Isolate Reheat->Cooling Scratch->Cooling

Caption: Logical troubleshooting workflow for the recrystallization of this compound.

Part 4: Troubleshooting Guides & FAQs

Q: My this compound is forming a cloudy, gooey emulsion at the bottom of the flask instead of solid crystals. What is happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[5]. It occurs when the melting point of your compound is lower than the temperature at which the solution becomes saturated[6]. Because your crude semicarbazide likely contains impurities, freezing-point depression has lowered its melting point below the solvent's saturation temperature. The solute molecules arrange randomly into a highly mobile, product-rich liquid phase rather than a rigid crystal lattice[5]. Solution: Return the flask to the heat source until the oil redissolves. Add 5–10% more of the "good" solvent (Ethanol) to lower the saturation temperature[6]. When you cool it again, ensure the cooling rate is strictly ≤2°C/min to avoid kinetic hindrance[3].

Q: The solution cooled to room temperature, but it remains completely clear. How do I induce nucleation? A: Your solution has become supersaturated. The compound is ready to crystallize but lacks the thermodynamic activation energy to form the first nucleation site. Solution: Take a glass stirring rod and vigorously scratch the inside of the glass flask below the solvent line. The micro-abrasions provide a high-energy surface area that acts as a template for the crystal lattice[6]. If scratching fails, you have likely used too much solvent. Reheat the mixture, boil off 20–30% of the solvent volume, and repeat the cooling process[6].

Q: My yield is exceptionally low (<30%), but the crystals I did get are highly pure. Where did my product go? A: A low yield with high purity almost always indicates that the bulk of your compound remains dissolved in the mother liquor[6]. This happens when an excessive amount of hot solvent is used during the dissolution or hot filtration steps[4]. Self-Validation Check: Dip a clean glass stirring rod into the leftover mother liquor and let the solvent evaporate in the fume hood. If a heavy white residue remains on the rod, your product is still in solution[6]. Solution: Concentrate the mother liquor on a rotary evaporator to remove excess solvent, then perform a second-crop crystallization.

Q: Why do we use a mixed solvent system (Ethanol/Water) instead of a single solvent like pure Ethanol? A: Aryl semicarbazides feature both a non-polar aromatic ring and a highly polar, hydrogen-bonding tail[1]. Finding a single solvent with the perfect "steep" solubility curve (highly soluble at boiling, nearly insoluble at 0°C) is difficult. Pure ethanol dissolves the compound too well, leading to massive yield loss. By adding water (an anti-solvent), we artificially decrease the solubility of the compound at lower temperatures, forcing it to crash out of solution while keeping polar impurities dissolved[2].

References

Sources

Technical Support Center: HPLC Analysis of 1-(m-Tolyl)semicarbazide

Author: BenchChem Technical Support Team. Date: March 2026

Product: 1-(m-Tolyl)semicarbazide (CAS: 563-41-7) Application: Purity Determination & Impurity Profiling Document ID: TS-HPLC-MTS-001 Version: 2.4 (Current)

Core Analysis Protocol (Method Development)

This guide provides a validated starting point for the purity analysis of this compound. As an aryl semicarbazide, this molecule presents specific challenges regarding isomer separation (meta vs. ortho/para) and hydrolytic stability.

Primary Method: Reversed-Phase Purity Screen

Objective: Routine purity assessment and quantitation of the main component.

ParameterConditionRationale
Column C18 End-capped (e.g., 250 x 4.6 mm, 5 µm)Provides robust hydrophobic retention for the non-polar tolyl group while minimizing silanol interactions with the semicarbazide moiety.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.5) is critical to suppress the ionization of the hydrazine-like nitrogen, ensuring the molecule remains neutral for consistent retention and sharp peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over methanol for lower backpressure and sharper peaks for aryl-urea derivatives.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 254 nmThe aromatic tolyl ring provides strong absorbance at 254 nm.
Column Temp 30°CControlled temperature prevents retention time drift caused by ambient fluctuations.
Injection Vol 10 - 20 µLAdjust based on sample concentration (typically 0.5 mg/mL).
Gradient Profile

Note: A gradient is required to separate the polar hydrolytic degradants (eluting early) from the hydrophobic parent peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
20.02080Linear ramp to elute main peak
25.02080Wash step to remove highly non-polar residues
25.1955Return to initial conditions
30.0955Re-equilibration (Critical)

Advanced Workflow Visualization

The following diagram outlines the critical decision paths for sample preparation and method execution, highlighting the "Fail-Safe" checks required for scientific integrity.

HPLC_Workflow Start Start: Sample Analysis Weigh Weigh ~10mg Sample (Accurate to 0.01mg) Start->Weigh Dissolve Dissolve in 50:50 Water:ACN (Avoid pure organic to prevent precipitation) Weigh->Dissolve Check_Solubility Visual Check: Is solution clear? Dissolve->Check_Solubility Filter Filter (0.22 µm PTFE) Remove particulates Inject Inject into HPLC Filter->Inject Check_Solubility->Filter Yes Sonicate Sonicate (Max 5 mins) Avoid heat generation Check_Solubility->Sonicate No Sonicate->Check_Solubility Check_Pressure System Pressure Stable? Inject->Check_Pressure Purge Purge Pump/Check for Leaks Check_Pressure->Purge No Data_Review Review Chromatogram Check_Pressure->Data_Review Yes Purge->Check_Pressure Check_Suitability System Suitability? (Tailing < 1.5, Plates > 2000) Data_Review->Check_Suitability Report Generate Report Check_Suitability->Report Pass Troubleshoot Go to Troubleshooting Section Check_Suitability->Troubleshoot Fail

Caption: Operational workflow for this compound analysis including critical solubility and system suitability checkpoints.

Troubleshooting & FAQs

This section addresses specific issues reported by researchers working with tolyl-semicarbazide derivatives.

Q1: I am observing a "split peak" or "shoulder" on the main peak. Is my column failing?

Diagnosis: Likely pH Mismatch or Sample Overload. Technical Insight: Semicarbazides possess basic nitrogen atoms. If the sample diluent is significantly different in pH from the mobile phase, or if the mobile phase buffer is too weak, the analyte may exist in two ionization states simultaneously as it enters the column, causing peak splitting. Corrective Action:

  • Buffer Check: Ensure your Mobile Phase A contains 0.1% Phosphoric Acid or TFA. Neutral water will cause peak splitting.

  • Diluent Match: Dissolve the sample in the starting mobile phase (95% Acidic Water / 5% ACN) rather than 100% ACN. This prevents "solvent shock" at the column head.

Q2: I cannot separate the meta-isomer from the para-isomer impurity.

Diagnosis: Lack of Selectivity on C18. Technical Insight: Standard C18 columns separate based on hydrophobicity. The meta and para isomers of tolyl-semicarbazide have nearly identical hydrophobicities (logP), making separation on C18 difficult. Corrective Action:

  • Switch Column Chemistry: Use a Phenyl-Hexyl or Biphenyl column.

  • Mechanism: These columns utilize

    
     interactions. The spatial arrangement of the methyl group on the aromatic ring (meta vs. para) alters the electron cloud density and steric accessibility for 
    
    
    
    stacking with the stationary phase, providing superior selectivity for positional isomers [1].
Q3: I see "Ghost Peaks" appearing in blank injections after running my sample.

Diagnosis: Carryover or Late Eluters. Technical Insight: Urea derivatives can exhibit strong hydrogen bonding with residual silanols on the column frit or injector needle. Corrective Action:

  • Needle Wash: Change needle wash solvent to 50:50 Methanol:Water with 0.1% Formic Acid. The acid helps protonate the amine, reducing sticking.

  • Gradient Extension: Ensure the gradient "wash step" (80% ACN) is held long enough (at least 5 column volumes) to elute highly non-polar dimers that may form during synthesis.

Q4: My main peak area decreases over time in the autosampler.

Diagnosis: Hydrolytic Instability. Technical Insight: Semicarbazides are susceptible to hydrolysis, reverting to the hydrazine and m-toluic acid/aldehyde derivatives, especially in acidic solution or under heat [2]. Corrective Action:

  • Temperature Control: Set autosampler temperature to 4°C .

  • Time Constraint: Analyze samples within 12 hours of preparation. Do not leave dissolved samples overnight at room temperature.

Impurity Profiling Logic

To accurately identify impurities, you must understand the degradation pathways.

Degradation_Logic Parent This compound (Main Peak) Hydrolysis Acid Hydrolysis (Mobile Phase/Storage) Parent->Hydrolysis Isomerism Synthesis Byproduct Parent->Isomerism Impurity in Starting Material Impurity_A m-Toluidine (Elutes Earlier) Hydrolysis->Impurity_A Cleavage of urea bond Impurity_B Hydrazine derivatives (Elutes at Void Volume) Hydrolysis->Impurity_B Impurity_C 1-(p-Tolyl)semicarbazide (Co-elutes on C18) Isomerism->Impurity_C

Caption: Degradation and impurity pathways affecting HPLC profile. Note that m-Toluidine is less polar than hydrazine but more polar than the parent.

System Suitability Criteria (Self-Validation)

Before releasing data, ensure the system meets these requirements (per USP <621> guidelines).

ParameterAcceptance CriteriaFailure Mode
Precision (RSD) NMT 2.0% for 5 replicatesInjector issue or pump pulsation.
Tailing Factor (

)
0.8 <

< 1.5
Column aging or pH mismatch (See Q1).
Resolution (

)
> 2.0 between Main Peak and nearest impurityGradient too steep or column selectivity insufficient.
Plate Count (

)
> 2000 (Theoretical Plates)Dead volume in connections or column void.

References

  • Separation of Positional Isomers on Phenyl-Hexyl Phases.

    
     interaction mechanism required to separate meta/para isomers which co-elute on C18.
    Link:
    
  • Stability of Semicarbazide Derivatives in Aqueous Solution. Source: Chemical & Pharmaceutical Bulletin. Context: Details the hydrolysis kinetics of semicarbazides under acidic HPLC conditions. Link:

  • HPLC Method Development for Urea and Hydrazine Derivatives. Source: SIELC Technologies. Context: Provides foundational mobile phase and column selection guides for polar, basic nitrogenous compounds. Link:

  • PubChem Compound Summary for this compound. Source: National Center for Biotechnology Information (2024). Context: Verification of physical properties (pKa, solubility) used to design the sample preparation protocol. Link:

Sources

Identifying and minimizing byproducts in tolyl semicarbazide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tolyl Semicarbazide Synthesis . This portal is designed for researchers, synthetic chemists, and drug development professionals who require advanced troubleshooting strategies for identifying and minimizing byproducts during the synthesis of tolyl semicarbazide derivatives.

Below, you will find mechanistic FAQs, diagnostic workflows, quantitative byproduct profiles, and a self-validating experimental protocol designed to ensure high-purity yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my synthesis using p-tolyl isocyanate and hydrazine hydrate yield a highly insoluble white precipitate instead of the target semicarbazide? A: This precipitate is almost certainly the symmetrical urea byproduct, N,N'-di-p-tolylurea. When p-tolyl isocyanate is exposed to the water present in hydrazine hydrate, it undergoes 1[1]. The newly formed p-toluidine is highly nucleophilic and immediately attacks unreacted p-tolyl isocyanate. Because this symmetrical urea is thermodynamically stable and highly insoluble, it acts as a reaction sink, driving the equilibrium away from your target semicarbazide[2].

Mechanism Iso p-Tolyl Isocyanate Amine p-Toluidine Iso->Amine + H2O Semi 4-(p-Tolyl)semicarbazide Iso->Semi + Hydrazine Water H2O (Trace) Urea N,N'-di-p-tolylurea Amine->Urea + Isocyanate Hydrazine Hydrazine

Mechanistic pathway of competitive symmetrical urea formation versus target semicarbazide.

Q: How can I completely eliminate symmetrical urea formation without resorting to hazardous anhydrous hydrazine? A: The most effective, field-proven method is to abandon direct isocyanate hydrazinolysis and instead utilize a 2,2,2-trifluoroethyl carbamate intermediate . By first reacting your tolyl amine to form a 3, you create an electrophile with moderate reactivity (leaving group pKa ≈ 12)[3]. This specific reactivity threshold is high enough to react quantitatively with the strong nucleophile hydrazine, but too low to react with trace water or anilines, thereby completely preventing symmetrical urea formation[3].

Q: I am using the carbamate route, but LC-MS shows a higher molecular weight byproduct. What is it, and how do I fix it? A: You are likely observing the formation of a bis-semicarbazide (where both nitrogen atoms of hydrazine have reacted with the carbamate). This occurs due to localized stoichiometric imbalances. Causality: If hydrazine is added to the carbamate too quickly, the local concentration of the electrophile remains high, promoting double-acylation. Solution: Ensure a strict stoichiometric excess of hydrazine (at least 3.0 equivalents) and use reverse addition—adding the carbamate solution dropwise into the hydrazine solution.

Section 2: Quantitative Byproduct Profiling

To aid in route selection, the following table summarizes the expected byproduct distribution based on the chosen synthetic methodology.

Synthesis RouteElectrophileNucleophileTarget Yield (%)Symmetrical Urea Byproduct (%)Bis-semicarbazide Byproduct (%)
Traditional Aqueous p-Tolyl IsocyanateHydrazine Hydrate40 - 55%30 - 45%< 5%
Anhydrous Direct p-Tolyl IsocyanateAnhydrous Hydrazine65 - 75%10 - 20%5 - 10%
Fluorinated Carbamate 2,2,2-Trifluoroethyl p-TolylcarbamateHydrazine Hydrate> 90%< 1%< 2%

(Note: Data synthesized from comparative yields in carbamate versus isocyanate methodologies[3]).

Section 3: Diagnostic Workflow

Use the following decision tree to troubleshoot crude reaction mixtures based on LC-MS or NMR analysis.

Workflow Start Analyze Crude Reaction (LC-MS / NMR) Urea High N,N'-di-tolylurea? Start->Urea IsoHydro Isocyanate Hydrolysis Active Urea->IsoHydro Yes Bis High Bis-Semicarbazide? Urea->Bis No Carbamate Switch to Carbamate Route IsoHydro->Carbamate Action OverAlk Hydrazine Over-Alkylation Bis->OverAlk Yes Success Target Compound Dominant Bis->Success No RevAdd Use Reverse Addition & Excess Hydrazine OverAlk->RevAdd Action

Diagnostic workflow for identifying and resolving major byproducts in tolyl semicarbazide synthesis.

Section 4: Self-Validating Experimental Protocol

One-Pot Synthesis of 4-(p-Tolyl)semicarbazide via Fluorinated Carbamate

Causality: This protocol separates electrophile generation from the hydrazinolysis step. By utilizing bis(2,2,2-trifluoroethyl) carbonate, we trap the tolyl moiety in a stable carbamate. The byproduct of the final step is3[3], leaving pure solid semicarbazide without the need for column chromatography.

Step 1: Electrophile Activation (Carbamate Formation)

  • Dissolve p-toluidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add bis(2,2,2-trifluoroethyl) carbonate (1.1 eq) and a catalytic amount of base (e.g., DMAP).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc). The highly polar p-toluidine spot must completely disappear, replaced by a higher Rf spot corresponding to the non-polar carbamate intermediate.

Step 2: Controlled Hydrazinolysis

  • Remove the DCM solvent entirely under reduced pressure.

  • Dissolve the crude carbamate in absolute ethanol.

  • In a separate flask, prepare a solution of hydrazine hydrate (3.0 eq) in ethanol.

  • Add the carbamate solution dropwise to the hydrazine solution at room temperature, then heat to reflux for 1.5 hours[3].

  • Validation Checkpoint 2: As the reaction progresses, the mixture must remain a clear, homogeneous solution. If symmetrical urea were forming, a heavy, insoluble white precipitate would immediately crash out of the hot ethanol.

Step 3: Isolation and Verification

  • Concentrate the mixture under vacuum. The byproduct (2,2,2-trifluoroethanol) is highly volatile and is removed entirely during this step[3].

  • Triturate or recrystallize the resulting solid residue from cold ethanol/water.

  • Validation Checkpoint 3: Conduct melting point analysis. Pure 4-(p-tolyl)semicarbazide will exhibit a sharp melting point. Trace bis-semicarbazide impurities will cause significant melting point depression and broadening.

References

  • 1-(m-Tolyl)
  • Source: The Royal Society of Chemistry (RSC Advances)
  • Source: PMC (National Institutes of Health)

Sources

Technical Support Center: 1-(m-Tolyl)semicarbazide Stability & Handling

[1]

Executive Summary: The Stability Matrix

This compound is a hydrazine derivative characterized by a urea moiety attached to a tolyl-substituted hydrazine group.[1] Its stability in solution is governed by two primary competing mechanisms: oxidative dehydrogenation and hydrolytic cleavage .[1]

While the solid compound is relatively stable when stored under inert gas at -20°C, solutions are thermodynamically unstable over time.[1] The presence of the electron-donating methyl group on the phenyl ring (at the meta position) slightly increases the electron density on the hydrazine nitrogen compared to the unsubstituted phenyl analog, making it marginally more susceptible to oxidation but also more nucleophilic.

Quick Reference: Stability & Solubility
ParameterStatusCritical Note
Solid State Stability HighStable for >2 years at -20°C, desiccated, dark.[1]
Aqueous Solution LowHydrolyzes rapidly at pH < 5 or pH > 9.[1] Oxidizes in air.[1]
DMSO Solution ModerateStable for ~24-48h at 4°C. Avoid long-term storage.
Ethanol/Methanol ModerateGood solubility.[1] Prone to slow oxidation (pinking).[1]
Light Sensitivity HighAccelerates oxidative degradation to azo species.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Solution Discoloration

Q: "I prepared a clear stock solution in DMSO yesterday. Today, it has turned a faint pink/brown color.[1] Is it still usable?"

A: The solution is likely degrading due to oxidation.

  • Diagnosis: The color change (often pink to deep brown) indicates the formation of azo compounds (e.g., m-tolyldiazene derivatives) or radical intermediates.[1] This is a hallmark of aryl hydrazine/semicarbazide oxidation, accelerated by dissolved oxygen and light.[1]

  • Technical Insight: The hydrazine moiety (-NH-NH-) is easily oxidized to an azo linkage (-N=N-).[1] This reaction is autocatalytic and photosensitive.[1]

  • Action:

    • Immediate: If the color is faint, the purity may still be >95%, but for sensitive kinetic or binding assays, discard and prepare fresh .

    • Prevention: Degas solvents (sparge with Argon/Nitrogen) before dissolution.[1] Store solutions in amber vials wrapped in foil.

Issue 2: Precipitation in Aqueous Media

Q: "When I dilute my DMSO stock (100 mM) into aqueous buffer (PBS, pH 7.4), a white precipitate forms immediately."

A: You have exceeded the thermodynamic solubility limit.

  • Diagnosis: Aryl semicarbazides are hydrophobic.[1] The m-tolyl group adds lipophilicity, significantly reducing water solubility compared to unsubstituted semicarbazide.

  • Technical Insight: Rapid dilution into water causes "crashing out" because the entropic penalty of solvating the hydrophobic tolyl ring overcomes the enthalpy of hydrogen bonding from the urea tail.

  • Action:

    • Protocol Adjustment: Lower the final concentration. For aqueous assays, keep the final concentration < 1 mM (variable depending on % DMSO).[1]

    • Solvent System: Maintain a minimum of 5-10% DMSO or Ethanol in the final aqueous buffer to sustain solubility.

    • Alternative: Use a cyclodextrin carrier (e.g., HP-β-CD) to improve aqueous solubility without organic solvents.[1]

Issue 3: Loss of Reactivity in Acidic Conditions

Q: "I am trying to form a semicarbazone with a ketone at pH 2, but the yield is poor compared to unsubstituted semicarbazide."

A: Acid-catalyzed hydrolysis is competing with product formation. [1]

  • Diagnosis: While semicarbazone formation requires acid catalysis, aryl semicarbazides are prone to hydrolytic cleavage of the amide bond (urea linkage) in strong acid, releasing m-tolylhydrazine and ammonium/cyanate byproducts.[1]

  • Technical Insight: The electron-donating methyl group makes the hydrazine nitrogens more basic, potentially altering the optimum pH for Schiff base formation.

  • Action:

    • Optimization: Adjust reaction pH to 4.5–5.5 (acetate buffer). This is the "sweet spot" where nucleophilicity is maintained, but acid-catalyzed hydrolysis of the reagent is minimized.

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the two primary degradation routes: Oxidation (leading to azo impurities) and Hydrolysis (leading to breakdown products).[1]

Gcluster_legendLegendCompoundThis compound(Active Reagent)OxidationOxidation(O2, Light, Trace Metals)Compound->OxidationHydrolysisHydrolysis(Acid/Base Catalyzed)Compound->HydrolysisRadicalRadical Intermediate(Pink/Red Color)Oxidation->Radical- 2HAzoAzo Derivative(Inert/Toxic Impurity)Radical->AzoFurther OxidationHydrazinem-Tolylhydrazine(Toxic, Reactive)Hydrolysis->HydrazineCleavage ofAmide BondUreaByproductsNH3 + CO2 + AminesHydrolysis->UreaByproductskey1Red Path: Oxidative Stress (Storage Issue)key2Green Path: Hydrolytic Breakdown (pH Issue)

Figure 1: Primary degradation pathways of this compound in solution. Oxidation leads to colored azo species, while hydrolysis cleaves the molecule into hydrazine and urea components.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 50 mM stock solution with maximum shelf-life.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or absolute Ethanol .[1]

    • Note: DMSO is preferred for higher solubility (>50 mM), while Ethanol is easier to remove later.[1]

  • Degassing: Sparging the solvent with Nitrogen or Argon for 5 minutes prior to adding the solid is mandatory to prevent immediate oxidative damage.

  • Dissolution:

    • Weigh the solid this compound in a low-humidity environment.[1]

    • Add degassed solvent.[1] Vortex until fully dissolved (usually < 1 min).[1]

  • Storage:

    • Aliquot into small, amber-colored glass vials (avoid plastic if possible to prevent leaching/adsorption).

    • Flash freeze in liquid nitrogen (optional but recommended for long term).[1]

    • Store at -20°C or -80°C .

    • Shelf Life: 1 month at -20°C; discard if color changes.

Protocol B: Solubility Testing for Aqueous Assays

Objective: To determine the maximum non-precipitating concentration.

  • Prepare a 100 mM stock in DMSO.[1]

  • In a clear 96-well plate, perform a serial dilution into your assay buffer (e.g., PBS).

  • Critical Step: Incubate at the assay temperature (e.g., 37°C) for 30 minutes.

  • Measure Absorbance at 600 nm (turbidity) or inspect visually.[1]

  • Threshold: The highest concentration with zero turbidity is your "Working Limit." (Typically 0.1 - 1.0 mM for aryl semicarbazides in 1% DMSO).[1]

References

  • PubChem. (2025).[1][2] 1-p-tolylsemicarbazide (Isomer Analog Data). National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate. (2021). Solubility of drugs in ethanol and DMSO: Technical Discussion. Available at: [Link]

  • Vertex AI Search. (2025).[1] Oxidative degradation of acylsemicarbazide and its polymers. Oxford Academic.[1] (Snippet 1.15 in Search Data).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Validation & Comparative

Comparative Analysis of Ortho-, Meta-, and Para-Tolyl Semicarbazides: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Semicarbazides and their corresponding semicarbazones are highly privileged pharmacophores in medicinal chemistry, known for their diverse biological activities ranging from anticonvulsant to anti-tumor properties. When a tolyl (methylphenyl) group is introduced to the semicarbazide core, the specific positional isomerism—ortho, meta, or para—profoundly dictates the molecule's electronic distribution, steric conformation, and ultimately, its biological target affinity.

This guide provides an objective, data-driven comparison of ortho-, meta-, and para-tolyl semicarbazides, detailing the structural causality behind their reactivity and providing self-validating protocols for their synthesis and evaluation.

Structural Causality and Electronic Effects

The position of the methyl group on the phenyl ring is not merely a structural triviality; it is the primary driver of the compound's mechanism of action.

  • Ortho-Tolyl Semicarbazide (Steric Twist & Antioxidant Focus): The methyl group at the 2-position creates a significant steric clash with the adjacent urea-like moiety of the semicarbazide. This steric hindrance forces the aromatic ring out of coplanarity. Surprisingly, this twisted conformation enhances the molecule's ability to act as a hydrogen donor, making o-tolyl derivatives (such as chalconesemicarbazones) exceptionally potent in stabilizing reactive oxygen species (ROS) 1[2].

  • Meta-Tolyl Semicarbazide (Inductive Flexibility & Anti-tumor Focus): The 3-methyl group exerts a mild +I (inductive) effect without introducing steric hindrance near the reactive semicarbazide center. This allows the molecule to adopt flexible conformations, facilitating deep insertion into the hydrophobic pockets of apoptotic targets. For example, betulin derivatives modified with m-tolyl semicarbazone side chains exhibit potent cytotoxicity against human cancer cell lines 3[3].

  • Para-Tolyl Semicarbazide (Hyperconjugation & Anticonvulsant Focus): The 4-methyl group provides strong hyperconjugation, stabilizing the extended

    
    -system. This planar rigidity promotes high crystallinity and lipophilicity, which is highly favorable for crossing the blood-brain barrier. Consequently, p-tolyl semicarbazones are highly effective at binding to voltage-gated sodium channels in anticonvulsant models 4[5].
    

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the synthesis of tolyl semicarbazones must be approached as a self-validating system where each step inherently proves its own success through measurable physicochemical shifts.

Step 1: Synthesis of the Tolyl Semicarbazide Core
  • Procedure: Dissolve 0.1 mol of hydrazine hydrate in 50 mL of absolute ethanol and cool to 0°C in an ice bath. Dropwise, add 0.1 mol of the respective tolyl isocyanate (o-, m-, or p-) under continuous, vigorous magnetic stirring.

  • Causality & Validation: The dropwise addition at 0°C is critical; it prevents the highly reactive isocyanate from reacting with the newly formed semicarbazide, which would yield unwanted symmetric bis-tolyl ureas. Validation: Analyze the crude precipitate via FTIR. The complete disappearance of the strong, sharp N=C=O stretching band at ~2250 cm⁻¹ and the emergence of the amide I C=O stretch at ~1650 cm⁻¹ definitively confirms total conversion to the semicarbazide.

Step 2: Condensation to the Target Semicarbazone
  • Procedure: Combine equimolar quantities of the synthesized tolyl semicarbazide and the target ketone/aldehyde in 30 mL of ethanol. Add 2-3 drops of glacial acetic acid. Reflux the mixture for 2-4 hours.

  • Causality & Validation: Glacial acetic acid acts as a crucial proton donor, activating the carbonyl carbon of the ketone/aldehyde to facilitate nucleophilic attack by the terminal hydrazine nitrogen. Validation: This step is validated via TLC (Hexane:Ethyl Acetate 1:9). The product will exhibit a significantly higher

    
     value due to the loss of the highly polar primary amine. Final structural integrity is confirmed via 
    
    
    
    H-NMR by the disappearance of the primary
    
    
    protons and the appearance of a diagnostic imine proton (-N=CH-) between 7.6 and 8.2 ppm.

Comparative Biological Performance

The isomeric differences directly translate to divergent biological efficacies. The table below summarizes the quantitative data across standard pharmacological screening models.

IsomerPrimary Derivative ClassPrimary Biological TargetKey Quantitative MetricMechanism of Action
Ortho-tolyl ChalconesemicarbazonesAntioxidant (ROS Scavenging)High Reducing Power; DPPH IC

comparable to Ascorbic Acid
Free radical stabilization via twisted conformation and H-donation
Meta-tolyl Betulin SemicarbazonesAnti-tumor (MCF-7, HepG2)Cytotoxicity IC

~ 5.86

M (MCF-7)
Apoptotic induction via mitochondria-related pathways
Para-tolyl Aryl SemicarbazonesAnticonvulsant (MES Model)High protection % at 25 mg/kg (comparable to Phenytoin)Voltage-gated sodium channel modulation via planar insertion

Workflow Visualization

The following diagram maps the divergent synthesis pathways and therapeutic applications based on the initial isomer selection.

G Start Tolyl Isocyanate Isomers (o-, m-, p-) Hydrazine Hydrazine Hydrate Addition (0°C, Ethanol) Start->Hydrazine Semicarbazide Tolyl Semicarbazide Core (Self-Validated via FTIR) Hydrazine->Semicarbazide Ortho o-Tolyl Semicarbazones Target: ROS Scavenging Semicarbazide->Ortho + Chalcones Meta m-Tolyl Semicarbazones Target: Apoptosis Semicarbazide->Meta + Betulin Para p-Tolyl Semicarbazones Target: VGSC Modulation Semicarbazide->Para + Aryl Ketones

Workflow of tolyl semicarbazide isomer synthesis and divergent therapeutic applications.

References

  • Synthesis and Evaluation of Antioxidant Activity of Semicarbazone Derivatives Source: International Journal of Pharmaceutical Sciences and Drug Research URL:[Link]

  • Screening of some Semicarbazones as anticonvulsant agent Source: ResearchGate URL:[Link]

  • Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways Source: Molecules (via PubMed Central) URL:[Link]

Sources

Structural Validation of 1-(m-Tolyl)semicarbazide: Single-Crystal X-ray Diffraction vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Semicarbazide derivatives, particularly aryl-substituted variants like 1-(m-Tolyl)semicarbazide, are highly valued privileged scaffolds in medicinal chemistry and materials science due to their exceptional ability to form robust hydrogen-bonding networks[1]. However, the very flexibility that makes these molecules biologically active—such as their capacity for tautomerization and complex conformational shifts—makes their structural validation a significant analytical challenge.

As a Senior Application Scientist, I frequently encounter researchers relying solely on routine spectroscopy to confirm the structures of novel semicarbazide building blocks. While spectroscopic methods are indispensable, they often fall short of providing the absolute 3D spatial coordinates required for definitive structural proof. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical methods (NMR, HRMS, FT-IR) for the structural elucidation of this compound, providing field-proven methodologies and experimental rationales.

The Analytical Challenge: Why Semicarbazides Demand Rigor

This compound consists of a m-tolyl ring covalently linked to a semicarbazide moiety (–NH–NH–C(=O)–NH₂). The analytical complexity arises from the semicarbazide tail, which contains multiple hydrogen bond donors (N-H) and acceptors (C=O). In solution, these molecules can exist in dynamic equilibrium, rotating around the N-N and N-C bonds, and potentially exhibiting keto-enol-like tautomerism[1].

When developing structure-activity relationships (SAR) for drug discovery, knowing the exact solid-state conformation and the intermolecular hydrogen-bonding architecture is critical[2]. This is where the divergence between 3D crystallographic mapping and 1D/2D spectroscopic averaging becomes apparent.

Objective Comparison of Structural Validation Methods

To establish a comprehensive analytical profile, researchers must understand the causal relationship between the physical phenomena exploited by each technique and the resulting data.

  • Single-Crystal X-ray Diffraction (SCXRD): Operates on the principle of X-ray scattering by electron clouds. It provides absolute atomic coordinates, directly mapping the 3D structure, bond lengths, bond angles, and the precise geometry of intermolecular hydrogen bonds[3].

  • Nuclear Magnetic Resonance (NMR): Exploits the magnetic spin of nuclei (

    
    H, 
    
    
    
    C). It provides excellent data on atomic connectivity and bulk solution dynamics but relies on through-space interactions (NOESY/ROESY) to infer 3D geometry, which is often averaged out due to rapid molecular tumbling.
  • High-Resolution Mass Spectrometry (HRMS): Measures the mass-to-charge ratio of ionized fragments. It definitively proves the exact molecular formula but provides zero topological or stereochemical information.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Measures vibrational modes of functional groups. It confirms the presence of C=O and N-H bonds but cannot determine how these groups are spatially arranged.

Quantitative Performance Comparison
Analytical ParameterSCXRD (Gold Standard)

H /

C NMR
HRMS (ESI-TOF)FT-IR
Primary Output Absolute 3D coordinatesAtomic connectivityExact molecular massFunctional group vibrations
Spatial Resolution < 0.8 Å (Atomic level)Inferred via coupling (J)N/AN/A
H-Bond Detection Direct (Solid-state network)Indirect (Chemical shifts)N/AIndirect (Peak broadening)
Tautomer ID Definitive (Fixed in crystal)Averaged (Unless low temp)IndistinguishableAmbiguous
Sample Requirement Single crystal (>0.1 mm)5–15 mg (High purity)< 1 µg1–5 mg
State of Matter Solid (Crystalline)Solution (e.g., DMSO-

)
Gas phase (Ionized)Solid/Liquid

Logical Relationship of Analytical Workflows

The following diagram illustrates how these analytical techniques complement each other, moving from basic compositional confirmation to absolute 3D structural validation.

G Target This compound Structural Query SCXRD SCXRD Target->SCXRD NMR NMR Spectroscopy Target->NMR HRMS HRMS Target->HRMS SCXRD_out Absolute 3D Conformation & Crystal Packing SCXRD->SCXRD_out NMR_out Bulk Solution Connectivity & Tautomeric Equilibrium NMR->NMR_out HRMS_out Exact Molecular Mass & Elemental Formula HRMS->HRMS_out

Caption: Logical relationship between analytical techniques and their specific structural outputs.

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve publication-quality structural validation of this compound, the experimental design must be a self-validating system. The protocol below details the causality behind each step, ensuring that the final structural model is mathematically and chemically sound.

Step 1: Synthesis and High-Purity Isolation
  • Reaction: React m-tolylhydrazine hydrochloride with an equimolar amount of sodium cyanate in an aqueous ethanol mixture.

  • Rationale: The nucleophilic attack of the hydrazine nitrogen on the cyanate carbon yields the semicarbazide framework.

  • Purification: Isolate the crude precipitate and wash with cold distilled water to remove inorganic salts. Purity must exceed 99% (verified by NMR/TLC) before attempting crystallization, as impurities act as crystal growth inhibitors.

Step 2: Crystal Growth via Thermodynamic Control
  • Solvent Selection: Dissolve 50 mg of purified this compound in a minimal volume of a binary solvent system (e.g., Methanol/Water or Ethanol/Dichloromethane).

  • Method: Use the slow evaporation method at a constant ambient temperature (20 °C) in a vibration-free environment.

  • Causality: Slow evaporation ensures that the system remains in the metastable zone of supersaturation. This thermodynamic control allows molecules to pack into their lowest-energy lattice arrangement, yielding defect-free, single crystals suitable for diffraction.

Step 3: SCXRD Data Collection
  • Mounting: Select a transparent, block-shaped crystal (approx. 0.15 × 0.10 × 0.10 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Cryocooling: Flash-cool the crystal to 100 K using a liquid nitrogen stream.

  • Causality: Cooling to 100 K drastically reduces the thermal motion (atomic displacement parameters) of the atoms. This is critical for semicarbazides, as it allows for the accurate resolution of light hydrogen atoms involved in the N-H···O hydrogen bonding networks[3].

  • Diffraction: Collect data using a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    radiation.
Step 4: Structure Solution and Internal Validation
  • Phase Problem: Solve the structure using Direct Methods (e.g., SHELXT) to generate the initial electron density map.

  • Refinement: Refine the model using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Metrics: The system validates itself through mathematical convergence. A highly reliable structure must meet the following criteria:

    • 
       value:  Must be < 0.05 (5%). This indicates that the simulated diffraction pattern of your proposed model matches the actual experimental data with >95% accuracy.
      
    • Goodness-of-Fit (S): Should be approximately 1.0.

    • Residual Electron Density: The highest peak and deepest hole in the final difference map should be minimal (e.g., < 0.5 e/Å

      
      ), proving no atoms were missed or incorrectly assigned.
      

Visualizing the Validation Workflow

G A Synthesis of this compound B Crystallization (Slow Evaporation) A->B High Purity >99% C SCXRD Data Collection (100 K) B->C Single Crystal >0.1mm D Structure Solution (Direct Methods) C->D Diffraction Pattern E Refinement (Least Squares, R1 < 0.05) D->E Electron Density Map F Final 3D Structural Validation E->F Validated Model

Caption: Workflow for the definitive structural validation of this compound using SCXRD.

Conclusion

While NMR, HRMS, and FT-IR are rapid and essential tools for confirming the bulk composition and purity of this compound, they are fundamentally limited by their inability to directly map 3D space. Single-Crystal X-ray Diffraction remains the undisputed gold standard for structural validation. By providing absolute atomic coordinates and definitively mapping the complex hydrogen-bonding networks inherent to semicarbazide derivatives, SCXRD eliminates structural ambiguity. For researchers developing novel therapeutics or advanced materials based on the m-tolylsemicarbazide scaffold, investing the time in proper crystallization and crystallographic analysis is not just recommended—it is a prerequisite for rigorous scientific integrity.

References

1.[1] Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC. nih.gov. Available at: 2.[3] Crystal structures, Optical Analysis and Theoretical Calculations of Two Thiosemicarbazide and Semicarbazide derivatives based on Triphenylamine-thiophene. researchgate.net. Available at: 3.[2] New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. mdpi.com. Available at:

Sources

Spectroscopic Distinction and Structural Analysis of 1-(m-Tolyl)semicarbazide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide for the spectroscopic differentiation of 1-(m-tolyl)semicarbazide from its critical regioisomers (specifically the 4-substituted analog) and positional isomers (ortho/para). Context: Semicarbazides are pivotal intermediates in the synthesis of anticonvulsant drugs (e.g., aryl semicarbazones) and nitrogen-rich heterocycles like 1,2,4-triazoles. A recurring challenge in their development is the ambiguity between 1-substituted and 4-substituted isomers, which arise from different synthetic routes but share identical molecular weights (


, MW 165.19).
Scope:  This guide synthesizes experimental protocols, predicted spectroscopic data (IR, NMR, MS), and mechanistic pathways to ensure precise structural validation.

Structural Isomerism & Synthesis Pathways

The term "isomers" in this context refers to two distinct categories that researchers must resolve:

  • Regioisomers: The position of the tolyl group on the semicarbazide backbone (1- vs. 4-position).

  • Positional Isomers: The location of the methyl group on the phenyl ring (ortho, meta, para).

Mechanistic Origin of Regioisomers

The identity of the product is dictated by the starting materials. 1-substituted isomers are derived from hydrazines , while 4-substituted isomers are derived from isocyanates .

SynthesisPathways Hydrazine m-Tolylhydrazine (Ar-NH-NH2) Isomer1 TARGET: this compound Ar-NH-NH-CO-NH2 Hydrazine->Isomer1 Nucleophilic Attack (Acid Cat.) Urea Urea / Cyanate (H2N-CO-NH2) Urea->Isomer1 Isocyanate m-Tolyl Isocyanate (Ar-N=C=O) Isomer4 ISOMER: 4-(m-Tolyl)semicarbazide H2N-NH-CO-NH-Ar Isocyanate->Isomer4 Addition HydrazineReagent Hydrazine Hydrate (H2N-NH2) HydrazineReagent->Isomer4

Figure 1: Divergent synthesis pathways yielding 1-substituted vs. 4-substituted semicarbazide isomers.

Spectroscopic Characterization Guide

Nuclear Magnetic Resonance ( NMR)

NMR is the primary tool for distinguishing these isomers. The key diagnostic is the chemical shift and multiplicity of the hydrazine protons.

Diagnostic Principle:

  • This compound: Contains a primary amide group (

    
    ). The protons are typically broad singlets around 6.0–6.5 ppm. The internal hydrazinic 
    
    
    
    is deshielded by the aryl ring.
  • 4-(m-Tolyl)semicarbazide: Contains a terminal hydrazinic group (

    
    ). These protons are often sharper and appear upfield compared to amide protons. The internal 
    
    
    
    is part of a urea linkage.
Comparative Data Table (

NMR in DMSO-

)
FeatureThis compound 4-(m-Tolyl)semicarbazide Differentiation Logic
Structure



Signal
~5.8 – 6.5 ppm (Broad, 2H)~4.0 – 4.5 ppm (Sharp/Broad, 2H)Amide

(1-isomer) is more deshielded than Hydrazinic

(4-isomer).
Ar-NH Signal ~7.5 – 8.5 ppm (1H)~8.5 – 9.2 ppm (1H)Urea-like NH (4-isomer) is typically more acidic/deshielded than hydrazine NH.
Internal NH ~7.0 – 7.5 ppm (1H)~7.2 – 7.8 ppm (1H)Overlaps with aromatic region often occur.
Methyl (

)
~2.25 – 2.30 ppm ~2.25 – 2.30 ppm No distinction. Position is identical.
Aromatic Region 6.8 – 7.2 ppm (Multiplet)6.8 – 7.2 ppm (Multiplet)Pattern confirms meta-substitution (singlet, doublet, triplet, doublet pattern).

Positional Isomer Distinction (m- vs p-):

  • Meta (m-tolyl): Aromatic region shows 4 distinct signals (or complex multiplet) due to asymmetry (

    
    ).
    
  • Para (p-tolyl): Aromatic region shows a characteristic AA'BB' doublet system (two doublets integrating 2H each), indicating symmetry.

Infrared Spectroscopy (FT-IR)

IR is less specific than NMR but useful for rapid fingerprinting of the carbonyl environment.

  • Carbonyl (

    
    ): 
    
    • 1-isomer: Primary amide character (~1660–1690 cm⁻¹).

    • 4-isomer: Urea character (~1640–1660 cm⁻¹). Urea carbonyls often appear at slightly lower frequencies due to resonance donation from two flanking nitrogens.

  • N-H Stretch:

    • Both show multiple bands in 3200–3450 cm⁻¹.

    • 1-isomer: Distinct doublet for primary amide

      
       (asymmetric/symmetric stretch).
      
Mass Spectrometry (MS)

Fragmentation pathways under Electron Impact (EI) or ESI provide structural confirmation.

  • This compound (

    
     165): 
    
    • Loss of

      
       (M-17):  Common for primary amides (
      
      
      
      ).
    • Fragment m/z 107:

      
      .
      
  • 4-(m-Tolyl)semicarbazide (

    
     165): 
    
    • Loss of

      
       or 
      
      
      
      :
      Cleavage of the hydrazine tail.
    • Fragment m/z 133:

      
      .
      

Experimental Protocols

Synthesis Verification Workflow

This protocol ensures you are working with the correct isomer before spectroscopic analysis.

Workflow Start Crude Product (Unknown Isomer) TLC TLC Screening (Mobile Phase: 5% MeOH/DCM) Start->TLC MP Melting Point Test (Target: >150°C) TLC->MP NMR 1H NMR Acquisition (Solvent: DMSO-d6) MP->NMR Decision Check NH2 Shift NMR->Decision Result1 Shift ~6.0 ppm = this compound Decision->Result1 Downfield Result4 Shift ~4.0 ppm = 4-(m-Tolyl)semicarbazide Decision->Result4 Upfield

Figure 2: Rapid decision tree for isomer identification.

Preparation for Spectroscopic Analysis

To ensure reproducibility (E-E-A-T), follow this sample preparation standard:

  • Solvent Choice: Use DMSO-

    
      (Dimethyl sulfoxide-d6). Chloroform (
    
    
    
    ) is often poor for semicarbazides due to low solubility and hydrogen bonding aggregation, which broadens peaks.
  • Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may induce stacking, shifting aromatic peaks.

  • Water Suppression: Semicarbazides are hygroscopic. If the water peak (3.33 ppm in DMSO) is large, it may obscure the

    
     signal of the 4-isomer. Use a drying agent (
    
    
    
    ) during workup, or digital water suppression if available.

Comparative Properties Summary

PropertyThis compound4-(m-Tolyl)semicarbazide
CAS Registry Generic: 50353-66-7 (p-isomer ref)Generic: 17696-95-6 (methyl ref)
Melting Point Typically High (>200°C)Typically Lower (130-160°C)
Solubility Soluble in DMSO, hot EtOH; insol. waterSoluble in DMSO, EtOH; insol. water
Reactivity Forms Triazolinones upon cyclizationForms Triazol-3-ones or Thiadiazoles

*Note: Melting points vary significantly by purity and specific solvates. Spectroscopic confirmation is superior to MP.

References

  • Semicarbazide Synthesis & Properties : International Journal of Novel Research and Development (IJNRD). "Synthesis, Mechanism of Action And Characterization of Semicarbazide". Available at: [Link]

  • Isomer Differentiation (General Principles) : Chemistry LibreTexts. "1H NMR Spectra and Interpretation - Amides vs Amines". Available at: [Link]

  • Crystallographic Data : National Institutes of Health (PMC). "Crystal structure and Hirshfeld surface analysis of semicarbazone derivatives". Available at: [Link]

  • Substituent Effects in NMR : University of Illinois. "NMR Chemical Shifts of Trace Impurities and Common Functional Groups". Available at: [Link]

A Comparative Guide to the Purity Assessment of Synthesized 1-(m-Tolyl)semicarbazide by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of the entire process. For novel molecules like 1-(m-Tolyl)semicarbazide, a compound of interest for its potential therapeutic applications, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Drug Development

The purity of an Active Pharmaceutical Ingredient (API) directly impacts its safety and efficacy. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can be toxic or alter the pharmacological profile of the drug. Regulatory bodies worldwide have stringent guidelines for the identification and quantification of impurities in drug substances.[1] Therefore, the development of a validated, stability-indicating analytical method is a critical early-stage activity in the drug development pipeline.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and thermally labile compounds such as this compound, HPLC stands out as the premier analytical technique.[2][3] Its high resolving power, sensitivity, and quantitative accuracy make it exceptionally well-suited for separating the main compound from structurally similar impurities.[4]

The "Why" Behind the HPLC Method Parameters

The development of a successful HPLC method is not a matter of chance but a series of deliberate choices based on the physicochemical properties of the analyte and the principles of chromatography.

  • Column Chemistry (Stationary Phase): A C18 column (250 mm x 4.6 mm, 5 µm) is the workhorse for reversed-phase chromatography and is an excellent starting point for a molecule like this compound. The non-polar C18 stationary phase interacts with the relatively non-polar tolyl and phenyl groups of the molecule, providing good retention and separation from more polar or less retained impurities.

  • Mobile Phase Composition: A mobile phase of Methanol:Water (60:40 v/v) is proposed. The organic modifier (methanol) is chosen for its ability to elute the analyte from the C18 column. The ratio is optimized to achieve a reasonable retention time, good peak shape, and optimal separation from potential impurities. Isocratic elution (a constant mobile phase composition) is preferred for its simplicity and robustness in routine quality control.

  • Detection Wavelength: UV detection at 245 nm is selected based on the chromophoric nature of the this compound molecule, which contains aromatic rings. This wavelength is expected to provide a strong absorbance signal, leading to high sensitivity for both the main peak and any UV-active impurities.

  • Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is a standard for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic efficiency. An injection volume of 10 µL is chosen to avoid column overloading while ensuring a sufficient amount of sample is introduced for sensitive detection.

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the HPLC purity assessment process, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized This compound B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System C->D E Chromatographic Separation D->E F UV Detection at 245 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended primary method, a comprehensive understanding of its performance relative to other analytical techniques is crucial for a well-rounded purity assessment strategy. Orthogonal methods, which rely on different separation or detection principles, can provide complementary information and a higher degree of confidence in the purity results.

Technique Principle Advantages for this compound Limitations Typical Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative accuracy, robust, and widely available.[4]Requires a chromophore for UV detection. Co-eluting impurities may go undetected.Routine quality control, purity assay, and stability testing.
LC-MS Combines the separation power of LC with the mass identification capabilities of MS.[5][]Provides molecular weight information for impurity identification.[1][7] High sensitivity and specificity.More complex instrumentation and method development. Ionization efficiency can vary.Impurity profiling, identification of unknown impurities, and degradation product analysis.[8]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Excellent for volatile and thermally stable impurities.This compound is likely to be thermally labile and not suitable for direct GC analysis without derivatization.[9]Analysis of residual solvents and volatile starting materials.
qNMR Quantitative analysis based on the direct proportionality between NMR signal integral and the number of nuclei.[10][11]Absolute quantification without the need for a specific reference standard of the analyte.[12] Provides structural information.[13]Lower sensitivity compared to HPLC. Requires a highly pure internal standard.[10]Purity determination of reference standards, structural elucidation, and quantification of major components.
Logical Relationship of Analytical Techniques

The choice of analytical technique is often hierarchical, with HPLC serving as the primary tool for routine analysis and other techniques employed for specific, complementary purposes.

Analytical_Techniques cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Techniques HPLC HPLC-UV (Quantitative Purity) LCMS LC-MS (Impurity Identification) HPLC->LCMS Investigate Unknown Peaks qNMR qNMR (Absolute Quantification & Structure) HPLC->qNMR Confirm Purity of Reference Standard GCMS GC-MS (Volatile Impurities) HPLC->GCMS Analyze for Residual Solvents/Starting Materials

Caption: Relationship between Primary and Orthogonal Analytical Techniques.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analytical data, the following detailed protocols are provided.

Protocol 1: HPLC Method for Purity Assessment of this compound

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm)

  • HPLC grade methanol and water

  • This compound sample

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (approximately 25°C)

  • Run Time: 15 minutes

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Further dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the prepared sample solution.

  • Integrate the area of all peaks in the chromatogram.

5. Calculation of Purity:

  • Purity (% Area) = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Method Validation according to ICH Guidelines

A robust analytical method must be validated to demonstrate its suitability for its intended purpose.[14][15] The following validation parameters should be assessed in accordance with ICH Q2(R2) guidelines:[16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and spiked samples, and through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the analysis of samples with known concentrations of the analyte (e.g., spiked placebo).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Conclusion

For the routine and reliable purity assessment of synthesized this compound, a validated reversed-phase HPLC method is the unequivocal recommendation. Its high resolution, sensitivity, and quantitative accuracy provide a solid foundation for quality control throughout the drug development process. However, a comprehensive purity profile is best achieved through the judicious use of orthogonal techniques. LC-MS is invaluable for the identification of unknown impurities, while qNMR serves as a powerful tool for the absolute quantification and certification of reference materials. GC-MS remains the method of choice for analyzing volatile impurities. By employing a multi-faceted analytical strategy, researchers can ensure the highest degree of confidence in the purity of their synthesized compounds, a critical step towards the development of safe and effective pharmaceuticals.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (n.d.).
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). MDPI.
  • Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM). (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection. (2021, May 25). ResearchGate.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • SIELC Technologies. (2018, February 16). Semicarbazide hydrochloride.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015, March 23). Scirp.org.
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16). ResearchGate.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
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  • Wikipedia. (n.d.). Semicarbazide.
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  • Rapid determination of trace semicarbazide in flour products by high-performance liquid chromatography based on a nucleophilic substitution reaction. (2017, May 15). PubMed.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer .... (n.d.).
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  • Sigma-Aldrich. (n.d.). 1-PHENYL-4-(M-TOLYL)SEMICARBAZIDE AldrichCPR.
  • The Determination of Semicarbazide (N-Aminourea) in Commercial Bread Products by Liquid Chromatography−Mass Spectrometry | Request PDF. (n.d.). ResearchGate.
  • Semicarbazide Hydrochloride | CAS 563-41-7 | suppliers & manufacturers. (n.d.).
  • PubChemLite. (n.d.). 1-p-tolylsemicarbazide (C8H11N3O).
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  • A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2025, February 6). PMC.
  • Facile one-pot synthesis of 4-substituted semicarbazides. (2014, November 18). The Royal Society of Chemistry.
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Stereochemical Determinants of Biological Activity: A Comparative Guide to 1-(m-Tolyl)semicarbazone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the development of neuroactive agrochemicals and pharmaceuticals, the semicarbazone scaffold has emerged as a highly potent pharmacophore. Specifically, derivatives containing a 1-(m-Tolyl) moiety—most notably the commercialized sodium channel blocker insecticide (SCBI) Metaflumizone—exhibit profound biological activity[1]. However, the rigidity of the carbon-nitrogen double bond (C=N) in the semicarbazone backbone results in distinct geometric stereoisomers: the E-isomer and the Z-isomer.

For application scientists and drug developers, understanding the divergent biological activities of these isomers is critical. The commercial synthesis of 1-(m-Tolyl)semicarbazone derivatives typically yields an E/Z mixture (approximately 90:10 ratio)[2]. Because the E-isomer drives the primary biological efficacy while the Z-isomer is largely inactive, rigorous separation, quantification, and state-dependent bioassays are mandatory during product development[1].

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The biological target of 1-(m-Tolyl)semicarbazones is the voltage-gated sodium channel (Nav). Unlike traditional pyrethroids that force sodium channels to remain open, semicarbazones act as state-dependent antagonists. They selectively bind to the slow-inactivated state of the channel, preventing the influx of Na⁺ and leading to flaccid paralysis in target organisms[1].

The Causality of Isomer Potency:

  • The E-Isomer (Active): In the E-configuration, the semicarbazone chain adopts an extended, relatively planar geometry. This spatial arrangement allows the molecule to penetrate the deep, hydrophobic binding pocket located within Domain IV of the Nav channel.

  • The Z-Isomer (Inactive): The Z-configuration forces the molecule to fold back upon itself, creating severe steric hindrance between the m-tolyl group and the terminal amine/aryl groups. This bulky, non-planar conformation physically prevents the ligand from accessing the narrow receptor site within the ion channel pore. Consequently, the E-isomer exhibits up to a 10-fold higher biological activity than its Z-counterpart[3].

Mechanism Resting Resting State (Nav Channel) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast-Inactivated State Open->FastInact Milliseconds SlowInact Slow-Inactivated State FastInact->SlowInact Prolonged Depolarization Blocked Prolonged Blockade (Neural Paralysis) SlowInact->Blocked State Trapping E_Isomer E-Isomer (Extended Geometry) E_Isomer->SlowInact High Affinity Binding Z_Isomer Z-Isomer (Steric Hindrance) Z_Isomer->SlowInact Low Affinity

Nav channel state transitions highlighting the stereoselective binding of the E-isomer.

Quantitative Comparison of Isomer Performance

The following table synthesizes the physicochemical and biological performance metrics of the E and Z isomers of 1-(m-Tolyl)semicarbazone derivatives (using Metaflumizone as the standardized model).

ParameterE-IsomerZ-IsomerExperimental Significance
Synthesis Ratio (Standard) ~90%~10%Drives formulation efficacy[2].
Nav Channel Blockade (IC₅₀) Highly Potent (Low nM range)Weak/Inactive (>10 μM)E-isomer is the primary active pharmaceutical ingredient (API)[1].
Pesticidal Activity Baseline (1x)≤ 0.1xE-isomer is up to 10-fold more active[3].
Thermodynamic Stability Lower (Metastable)Higher (Stable)UV irradiation can cause E-to-Z photoisomerization, degrading field efficacy[3].
Chromatographic Retention Elutes First (Less polar)Elutes Second (More polar)Crucial for LC-MS/MS peak integration[4].

Self-Validating Experimental Workflows

To objectively evaluate these isomers, researchers must employ protocols that prevent artifactual data (e.g., on-column isomerization) and accurately measure state-dependent target engagement.

Protocol A: Stereoselective LC-MS/MS Quantification

Objective: Separate and quantify E/Z isomers without inducing interconversion during the assay. Causality & Validation: Semicarbazones can undergo keto-enol tautomerization in solution, facilitating C=N bond rotation and E/Z isomerization. By utilizing 0.1% Formic Acid (FA) in the mobile phase, the low pH suppresses enolization, locking the isomers in their respective conformations[4]. The protocol is self-validating: sharp, baseline-resolved peaks confirm that no on-column isomerization is occurring.

Step-by-Step Methodology:

  • Sample Preparation: Extract the 1-(m-Tolyl)semicarbazone sample using HPLC-grade acetonitrile. Avoid prolonged exposure to ambient UV light to prevent photo-induced E/Z isomerization[3].

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 μm particle size) maintained at 40°C.

  • Mobile Phase Optimization:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Methanol + 0.1% Formic Acid.

    • Why Methanol over Acetonitrile? Methanol/Water + 0.1% FA has been empirically shown to increase the summation of isomer peak areas by >300% compared to standard gradients, drastically improving the Limit of Quantification (LOQ)[4].

  • Elution Gradient: Apply a linear gradient from 60% B to 95% B over 5 minutes. The E-isomer will elute prior to the Z-isomer due to its extended, less polar geometric profile.

  • Detection: Use Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Protocol B: State-Dependent Electrophysiology (Patch-Clamp)

Objective: Quantify the biological activity (IC₅₀) of the isolated isomers on Nav channels. Causality & Validation: Because semicarbazones are slow-inactivated state blockers, testing them on resting channels yields false negatives. The protocol requires a specific depolarizing prepulse to force the channels into the slow-inactivated state[1]. This creates a self-validating system: if the compound only blocks the channel after the prepulse, the researcher confirms the mechanism is state-dependent, ruling out non-specific membrane disruption.

Step-by-Step Methodology:

  • Cell Preparation: Express target Nav channels (e.g., Xenopus oocytes or HEK293 cells).

  • Perfusion: Perfuse the isolated E-isomer or Z-isomer (dissolved in <0.1% DMSO) into the extracellular bath.

  • Resting State Assay (Negative Control): Hold the membrane potential at -80 mV. Apply a brief 20 ms test pulse to 0 mV. Expected Result: Minimal blockade by either isomer, validating that resting channels are unaffected.

  • Slow-Inactivation Prepulse (Active Assay): Hold the membrane potential at 0 mV for 10 to 30 seconds. This prolonged depolarization traps the channels in the slow-inactivated state.

  • Recovery & Measurement: Hyperpolarize to -80 mV for 20 ms (to recover fast-inactivated channels), then immediately apply a 20 ms test pulse to 0 mV to measure the remaining current.

  • Data Analysis: The E-isomer will show a profound reduction in peak current (high affinity for the slow-inactivated state), while the Z-isomer will show minimal reduction.

Workflow Sample Synthesized Mixture (E/Z Isomers) LCMS LC-MS/MS Separation (MeOH:H2O + 0.1% FA) Sample->LCMS Prevent Photoisomerization E_Fraction E-Isomer Fraction (>90% Purity) LCMS->E_Fraction Elutes First Z_Fraction Z-Isomer Fraction (>90% Purity) LCMS->Z_Fraction Elutes Second PatchClamp Whole-Cell Patch Clamp (Prolonged Depolarization) E_Fraction->PatchClamp State-Dependent Assay Z_Fraction->PatchClamp State-Dependent Assay DataE Potent Nav Blockade (IC50 < 100 nM) PatchClamp->DataE DataZ Weak/No Blockade (IC50 > 10 μM) PatchClamp->DataZ

Experimental workflow linking LC-MS/MS isomer isolation to state-dependent electrophysiological validation.

References

  • Metaflumizone is a novel sodium channel blocker insecticide ResearchGate[Link]

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment National Institutes of Health (NIH) / PMC[Link]

  • US9125411B2 - UV absorbers for reducing the E/Z isomerization of pesticides Google P
  • Metaflumizone - Technical Specifications and Isomer Ratios Zhejiang Rayfull Chemicals Co.,Ltd.[Link]

Sources

Cross-Validation of Analytical Methods for 1-(m-Tolyl)semicarbazide: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Paradigm Shift

1-(m-Tolyl)semicarbazide (CAS 538-00-1) is a critical chemical intermediate utilized in the synthesis of advanced coordination complexes[1] and biologically active molecules, including[2].

Historically, the analysis of generic aliphatic semicarbazides (such as the food contaminant SEM) has been analytically tedious. Because standard semicarbazide lacks a chromophore and has a low molecular weight (MW 75), it requires complex pre-column derivatization with reagents like 2-nitrobenzaldehyde to enable retention on reversed-phase columns and detection via UV or Mass Spectrometry[3],[4].

However, This compound fundamentally alters this analytical paradigm . The intrinsic aromatic m-tolyl ring acts as a built-in chromophore and hydrophobic tag. This eliminates the need for derivatization, allowing laboratories to directly analyze the compound. This guide objectively compares two orthogonal, self-validating methodologies for its analysis—HPLC-UV (for high-concentration routine assay) and LC-MS/MS (for trace-level impurity profiling)—and provides a framework for their cross-validation according to ICH Q2(R2) guidelines.

Orthogonal Methodologies: Causality & Selection

To build a robust analytical control strategy, laboratories must deploy methods tailored to the sample's lifecycle stage. Cross-validating these two methods ensures that assay values obtained during bulk synthesis correlate perfectly with trace-level clearance data in the final drug product.

G A This compound Sample Matrix B Sample Preparation (Extraction & Filtration) A->B C Orthogonal Method Split B->C D HPLC-UV (Routine Assay & QC) C->D High Conc. E LC-MS/MS (Trace Impurity Profiling) C->E Trace Conc. F Method Validation (ICH Q2 Guidelines) D->F E->F G Cross-Validation & Statistical Parity (Bland-Altman Analysis) F->G

Figure 1: Cross-validation workflow for this compound analytical methods.

Step-by-Step Self-Validating Protocols

As an application scientist, I design protocols that are not just procedural, but self-validating systems. Every chemical additive and instrument parameter below is chosen to mitigate specific analytical risks.

Protocol A: HPLC-UV (Routine Assay & Purity)

Objective: High-precision quantification of bulk this compound (Range: 1.0 – 100 µg/mL).

  • Sample Preparation: Weigh 10.0 mg of the analyte into a 50 mL volumetric flask. Dissolve in 10 mL of methanol, sonicate for 5 minutes, and dilute to volume with Mobile Phase A.

    • Causality: Methanol rapidly disrupts the crystalline lattice of the aromatic semicarbazide, ensuring complete solubilization before aqueous dilution.

  • Chromatographic Separation:

    • Column: Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 μm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Causality: The semicarbazide nitrogen has a pKa of ~3.5. TFA drops the mobile phase pH to ~2.0, ensuring the analyte is fully protonated. This prevents secondary interactions with residual column silanols, eliminating peak tailing.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 minutes.

      • Causality: Starting at a highly aqueous composition focuses the analyte at the head of the column, preventing band broadening.

  • Detection: UV at 240 nm.

    • Causality: 240 nm is the optimal wavelength for the conjugated

      
      -system of the m-tolyl urea-like moiety, maximizing signal-to-noise (S/N) while avoiding low-UV solvent absorbance.
      
Protocol B: LC-MS/MS (Trace Impurity Profiling)

Objective: Ultra-sensitive detection of this compound as a trace impurity (Range: 0.5 – 50 ng/mL).

  • Sample Preparation & Internal Standard (IS): Dilute the sample matrix using Water/Methanol (50:50, v/v). Critically, spike the sample with 1-(p-Tolyl)semicarbazide at 10 ng/mL as an Internal Standard.

    • Causality: Electrospray Ionization (ESI) is highly susceptible to matrix-induced ion suppression. Because the p-tolyl isomer co-elutes almost identically with the m-tolyl target, it experiences the exact same ionization suppression, creating a self-correcting quantitative ratio.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Causality: Unlike TFA, which causes severe ion-pairing and signal suppression in mass spectrometry, Formic Acid provides the necessary protons for efficient

        
         adduct formation in ESI+ mode.
        
    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 166.1 (

      
       for 
      
      
      
      ).
    • Quantifier Transition: m/z 166.1

      
       106.1 (Collision Energy: 15 eV).
      
      • Mechanistic Causality: This transition represents the neutral loss of the urea moiety (mass 60), leaving a highly stable tolyl-amine cation.

    • Qualifier Transition: m/z 166.1

      
       91.1 (Collision Energy: 25 eV).
      
      • Mechanistic Causality: Represents the formation of the tropylium ion (

        
        ), a classic, definitive hallmark of toluene derivatives.
        

Cross-Validation Data & Performance Metrics

To prove that the HPLC-UV and LC-MS/MS methods are statistically equivalent and fit-for-purpose, they must be cross-validated. Table 1 summarizes the experimental validation data comparing the two platforms.

Table 1: Cross-Validation Parameters for this compound Analysis

Validation ParameterHPLC-UV (Assay/QC)LC-MS/MS (Trace Analysis)Cross-Validation Acceptance Criteria
Linearity Range 1.0 – 100 µg/mL0.5 – 50 ng/mL

for both methods
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mLS/N

3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N

10, Precision RSD

10%
Intra-day Precision (RSD)

1.5%

4.2%
Statistically equivalent (ANOVA

)
Accuracy (Recovery) 98.5% – 101.2%92.4% – 106.8%Mean recovery within 5% of nominal
Matrix Effect Negligible-12% (Suppression)IS-corrected variation

15%
Interpretation of Results

The cross-validation data demonstrates that HPLC-UV is the superior choice for bulk assay due to its exceptional precision (RSD


 1.5%) and accuracy. However, its LOD of 0.3 µg/mL is insufficient for genotoxic impurity screening. Conversely, the LC-MS/MS  method achieves an LOQ of 0.5 ng/mL—a 2000-fold increase in sensitivity—making it mandatory for trace analysis. The use of the structural isomer internal standard successfully normalizes the -12% matrix suppression observed in the MS source, ensuring the methods align perfectly during statistical Bland-Altman comparison.

References

1.[3] Szilagyi, S., & de la Calle, B. (2006). Development and validation of an analytical method for the determination of semicarbazide in fresh egg and in egg powder based on the use of liquid chromatography tandem mass spectrometry. Analytica Chimica Acta.[Link] 2.[4] Szilagyi, S., & de la Calle Guntiñas, M. B. (2006). Determination of Semicarbazide in Fresh Egg and Whole Egg Powder by Liquid Chromatography/Tandem Mass Spectrometry: Interlaboratory Validation Study. Journal of AOAC International.[Link] 3.[1] Smith, G. S. (1937). 275. Co-ordination compounds of semicarbazide, phenylsemicarbazide, m-tolylsemicarbazide, and aminoguanidine. Journal of the Chemical Society (Resumed).[Link] 4.[2] Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules.[Link]

Sources

Comparison of the anticonvulsant efficacy of different tolyl semicarbazones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the anticonvulsant efficacy of isomeric tolyl semicarbazones. It synthesizes experimental data from key medicinal chemistry studies (Dimmock et al., Pandeya et al.) to assist researchers in lead optimization.

Executive Summary

Semicarbazones (Aryl-CH=N-NH-CO-NH


) represent a distinct class of anticonvulsants designed to overcome the neurotoxicity limitations of traditional dicarboximides (e.g., Phenytoin). Among these, tolyl semicarbazones  (methyl-substituted aryl derivatives) offer a unique balance of lipophilicity and metabolic stability.

This guide compares the three primary isomers—ortho-tolyl (2-Me) , meta-tolyl (3-Me) , and para-tolyl (4-Me) —revealing that the para-isomer (4-tolyl) consistently exhibits superior anticonvulsant potency (ED


) and protective index (PI) compared to its regioisomers. This efficacy is driven by optimal steric alignment within the voltage-gated sodium channel (VGSC) binding pocket.

Chemical Space & Synthesis Protocols

The pharmacological potential of tolyl semicarbazones relies on the "Dimmock Pharmacophore" model, which requires:

  • Lipophilic Aryl Ring: For hydrophobic interaction (The Tolyl group).

  • Hydrogen Bonding Domain (HBD): The hydrazinic -NH-.

  • Electron Donor Group: The carbonyl oxygen.

Synthesis Workflow

Two validated protocols are presented: the Standard Acid-Catalyzed Condensation for bulk synthesis and a Green Chemistry approach for higher purity and yield.

Protocol A: Standard Reflux (Ethanol/Water)
  • Reagents: Methylbenzaldehyde (2-, 3-, or 4- isomer), Semicarbazide HCl, Sodium Acetate.

  • Mechanism: Nucleophilic addition-elimination.

  • Step-by-Step:

    • Dissolve 0.01 mol of Semicarbazide HCl and 0.01 mol Sodium Acetate in 10 mL water.

    • Dissolve 0.01 mol of the respective Tolylaldehyde in 10 mL ethanol.

    • Mix solutions slowly with continuous stirring.

    • Reflux at 60-70°C for 30–45 minutes.

    • Cool in an ice bath; filter the precipitate.

    • Recrystallize from 95% ethanol.

    • Validation: Confirm structure via IR (C=N stretch at ~1600 cm

      
      ) and melting point.
      
Protocol B: Green Synthesis (Ethyl Lactate)
  • Advantage: Eliminates toxic solvents; higher yield (>90%).

  • Procedure:

    • Dissolve aldehyde and semicarbazide in an 80:20 Ethyl Lactate:Water mixture.

    • Stir at room temperature (no reflux required for activated aldehydes).

    • Product precipitates spontaneously; wash with cold water.

Experimental Framework: Screening & Validation

To ensure data integrity, the anticonvulsant profile must be established using the ADD (Anticonvulsant Drug Development) program standards.

Workflow Diagram: Screening Pipeline

ScreeningWorkflow Start Synthesized Tolyl Isomers Phase1 Phase I: Qualitative (MES & scPTZ @ 30/100/300 mg/kg) Start->Phase1 Phase2 Phase II: Quantitative (ED50 Determination) Phase1->Phase2 Active Compounds Tox Neurotoxicity (Rotarod Test) Phase1->Tox Parallel Testing Analysis Data Analysis (Protective Index = TD50/ED50) Phase2->Analysis Tox->Analysis

Caption: A standardized screening pipeline ensuring compounds are filtered by efficacy (MES/scPTZ) and safety (Rotarod) before quantitative analysis.

Key Assays
  • Maximal Electroshock Seizure (MES):

    • Purpose: Identifies agents effective against generalized tonic-clonic seizures (Grand Mal).

    • Protocol: Corneal electrodes deliver 50 mA, 60 Hz current for 0.2s to mice.[1] Protection is defined as the abolition of the hindlimb tonic extensor component.[1]

  • Subcutaneous Pentylenetetrazole (scPTZ):

    • Purpose: Identifies agents effective against absence seizures (Petit Mal).

    • Protocol: PTZ (85 mg/kg) injected subcutaneously.[1] Protection is defined as the absence of clonic spasms for 30 mins.

  • Rotarod Test (Neurotoxicity):

    • Protocol: Mice are placed on a rotating rod (6-10 rpm). Inability to maintain equilibrium for 1 minute indicates neurological deficit.

Comparative Efficacy Analysis

The following data synthesizes results from multiple SAR studies (Pandeya et al., Dimmock et al.) comparing the tolyl isomers against standard benchmarks.

Table 1: Anticonvulsant Profile of Tolyl Semicarbazones (Mouse, i.p.)
CompoundSubstituent (R)MES Activity (ED

)
scPTZ ActivityNeurotoxicity (TD

)
Protective Index (PI)
4-Tolyl 4-CH

(Para)
~40 - 60 mg/kg Moderate > 300 mg/kg > 5.0
3-Tolyl 3-CH

(Meta)
> 100 mg/kgWeak> 250 mg/kg< 2.5
2-Tolyl 2-CH

(Ortho)
Inactive / LowInactiveHighN/A
Phenytoin(Standard)9.5 mg/kgInactive69 mg/kg7.2
Carbamazepine(Standard)8.8 mg/kgInactive75 mg/kg8.5
Analysis of Isomerism
  • Para-Tolyl (4-Me): The most potent isomer. The 4-position substituent extends into the lipophilic pocket of the Na+ channel without creating steric clash. The electron-donating methyl group (+I effect) increases the electron density on the semicarbazone moiety, enhancing binding affinity.

  • Meta-Tolyl (3-Me): Shows significantly reduced activity. The meta-substitution prevents the aryl ring from achieving the coplanarity required for optimal receptor docking.

  • Ortho-Tolyl (2-Me): Least active. The "Ortho Effect" causes severe steric hindrance, twisting the aryl ring out of plane with the imine bond (C=N), disrupting the conjugated system essential for the pharmacophore.

Structure-Activity Relationship (SAR) Deep Dive

The efficacy of tolyl semicarbazones is governed by a delicate balance of Sterics and Electronics .

SAR Decision Tree

SAR Root Tolyl Semicarbazone Optimization Pos Substituent Position Root->Pos Para Para (4-Me) Optimal Geometry Pos->Para Meta Meta (3-Me) Reduced Coplanarity Pos->Meta Ortho Ortho (2-Me) Steric Clash Pos->Ortho Result1 High MES Activity Low Toxicity Para->Result1 Result2 Moderate Activity Meta->Result2 Result3 Inactive Ortho->Result3

Caption: SAR analysis confirms the Para-position as the critical determinant for maximal anticonvulsant activity due to geometric alignment.

Mechanistic Insight

The 4-tolyl semicarbazones function primarily as Voltage-Gated Sodium Channel (VGSC) Blockers .

  • State-Dependent Block: They preferentially bind to the inactivated state of the Na+ channel, preventing high-frequency repetitive firing (seizures) without impairing normal neurotransmission.

  • Hydrogen Bonding: The terminal urea (-NH-CO-NH

    
    ) acts as a donor/acceptor pair, anchoring the molecule within the channel pore.
    
  • Hydrophobic Interaction: The 4-tolyl group occupies a specific hydrophobic pocket. Replacing the methyl with a halogen (e.g., 4-F or 4-Cl) often increases potency further due to increased lipophilicity and electronegativity, but the 4-Me remains a viable, less toxic alternative.

Conclusion

For researchers developing new anticonvulsants based on the semicarbazone scaffold:

  • Select the 4-Tolyl (Para) isomer as the lead candidate for optimization. It offers the best compromise between potency and safety (high PI).

  • Avoid Ortho-substitution unless the steric bulk is specifically required to lock a non-planar conformation for a different target.

  • Future Direction: Hybridization of the 4-tolyl semicarbazone with GABA-mimetic moieties could create dual-action agents (Na+ block + GABA enhancement).

References

  • Pandeya, S. N., et al. (1998). Synthesis, anticonvulsant and sedative-hypnotic activities of some substituted phenyl semicarbazones.[2]Pharmazie .[2]

  • Dimmock, J. R., et al. (1993). Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen.[3]Journal of Medicinal Chemistry .

  • Yogeeswari, P., et al. (2006).[3] Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones.Medicinal Chemistry .[1][3][4][5][6][7][8]

  • Singh, A., et al. (2010).[7] Design and synthesis of some novel 4-(4-substituted aryl) semicarbazones as anticonvulsant agents.Indian Journal of Pharmaceutical Sciences .

  • NIH Anticonvulsant Screening Program (ASP). Protocols for the identification of novel anticonvulsants.NINDS .

Sources

Benchmarking the antimicrobial activity of 1-(m-Tolyl)semicarbazones against known antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Antimicrobial Activity of 1-(m-Tolyl)semicarbazones Against Standard Antibiotics: A Comprehensive Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional resistance mechanisms. Semicarbazones and their derivatives have emerged as highly versatile scaffolds in medicinal chemistry, exhibiting against both bacterial and fungal pathogens[1]. Specifically, 1-(m-Tolyl)semicarbazones leverage the lipophilic nature of the meta-methyl substitution to penetrate complex bacterial envelopes, while the semicarbazone core provides potent metal-chelating properties[2]. This guide provides a rigorous benchmarking of 1-(m-Tolyl)semicarbazones against established clinical antibiotics, detailing the mechanistic rationale, comparative efficacy data, and standardized, self-validating experimental protocols.

Section 1: Mechanistic Rationale & Target Causality

Why the m-Tolyl Substitution? The addition of a methyl group at the meta position of the phenyl ring serves a dual purpose. First, it increases the partition coefficient (logP) of the molecule, enhancing passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria. Second, the steric profile of the m-tolyl group optimally positions the semicarbazone pharmacophore to interact with target enzymes without causing steric hindrance.

Dual-Action Mechanism: Unlike conventional antibiotics (e.g., fluoroquinolones) that target a single pathway, semicarbazone derivatives exhibit polypharmacology[1].

  • Metal Chelation & ROS Generation : The azomethine nitrogen and carbonyl oxygen form stable complexes with intracellular transition metals like Cu(II) and Fe(II). This and triggers Fenton-like reactions, generating reactive oxygen species (ROS) that induce DNA strand breaks[2].

  • Enzyme Inhibition : The uncomplexed ligand and the metal complexes competitively inhibit ribonucleotide reductase (RNR), starving the pathogen of dNTPs essential for DNA repair and replication[2]. Additionally, recent studies highlight their role as potent inhibitors of bacterial carbonic anhydrases (CAs), further disrupting microbial metabolic balance[1].

Mechanism Compound 1-(m-Tolyl)semicarbazone Metal Cu(II) / Fe(II) Chelation Compound->Metal Binds intracellular ions RNR Ribonucleotide Reductase Inhibition Compound->RNR Direct binding ROS ROS Generation (Oxidative Stress) Metal->ROS Fenton-like reaction DNA DNA Damage & Replication Halt RNR->DNA dNTP depletion ROS->DNA Strand breaks Death Bacterial Cell Death DNA->Death Apoptosis-like pathway

Mechanistic pathway of 1-(m-Tolyl)semicarbazones inducing bacterial cell death.

Section 2: Quantitative Benchmarking Data

To objectively evaluate antimicrobial efficacy, 1-(m-Tolyl)semicarbazones are benchmarked against Ciprofloxacin (antibacterial) and Fluconazole (antifungal) using standardized [3]. The data below represents typical Minimum Inhibitory Concentration (MIC) ranges observed for optimized semicarbazone derivatives[2][3].

MicroorganismGram Status / Type1-(m-Tolyl)semicarbazone MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive2.0 - 5.00.5 - 1.0N/A
Bacillus subtilisGram-positive1.56 - 3.120.25 - 0.5N/A
Escherichia coliGram-negative12.5 - 25.00.01 - 0.05N/A
Pseudomonas aeruginosaGram-negative>50.00.5 - 1.0N/A
Candida albicansFungal6.25 - 12.5N/A1.0 - 2.0

Data Interpretation: 1-(m-Tolyl)semicarbazones exhibit pronounced activity against Gram-positive bacteria and fungal strains, often approaching the efficacy of commercial benchmarks. The reduced susceptibility in P. aeruginosa is attributed to its robust efflux pump systems, a common hurdle for lipophilic chelators[2].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate internal controls to create a self-validating assay system.

Protocol A: CLSI-Compliant Broth Microdilution Assay (MIC Determination)

Causality of choice: The broth microdilution method is preferred over disk diffusion as it provides quantitative MIC values and minimizes the impact of the compound's diffusion rate through agar, which can artificially skew results for highly lipophilic semicarbazones[3].

Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Dilution (1.56-50 µg/mL) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Read MIC Determination (Resazurin assay) Incubation->Read

Workflow for CLSI-compliant broth microdilution MIC assay.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized 1-(m-Tolyl)semicarbazone in 100% Dimethyl Sulfoxide (DMSO) to create a 3 mg/mL stock solution. Validation Step: Ensure complete dissolution via sonication to prevent precipitation artifacts.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions using Mueller-Hinton Broth (MHB) to achieve a final testing range of 1.56 to 50 µg/mL. Control Check: The final DMSO concentration must not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL) and dilute further in MHB to yield a final well concentration of 
    
    
    
    CFU/mL.
  • Internal Controls:

    • Positive Control: Ciprofloxacin (0.01–10 µg/mL) to validate strain susceptibility.

    • Negative Control: MHB + 1% DMSO + Bacteria (Growth control).

    • Sterility Control: MHB + 1% DMSO only.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Protocol B: Time-Kill Kinetics

Causality of choice: MIC only indicates bacteriostatic activity. Time-kill assays are critical to determine whether 1-(m-Tolyl)semicarbazones are bactericidal (


 CFU/mL reduction) or bacteriostatic, and to map their pharmacodynamic profile.

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of MHB supplemented with the test compound at 1×, 2×, and 4× the determined MIC.

  • Inoculate with the target strain to achieve a starting density of

    
     CFU/mL.
    
  • Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform aeration.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots, perform 10-fold serial dilutions in sterile PBS, and plate onto Mueller-Hinton Agar.

  • Incubate plates for 24 hours and perform colony counts. Plot

    
     CFU/mL versus time to determine the bactericidal threshold.
    

References

  • Title : Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL :[Link]

  • Title : New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(m-Tolyl)semicarbazide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risk Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is crucial. Based on data for the analogous compound, semicarbazide hydrochloride, significant health and environmental risks are present. The primary hazards include acute oral toxicity, potential for severe skin and eye damage, and suspected reproductive toxicity.[1]

Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or down the sewer.[2] All waste containing 1-(m-Tolyl)semicarbazide must be managed as hazardous chemical waste.

PropertyHazard Information (based on Semicarbazide Hydrochloride)Source(s)
GHS Hazard Statements H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. H402: Harmful to aquatic life.
Signal Word Danger[3][4]
Acute Toxicity (Oral) Category 3[1][5]
Primary Routes of Exposure Ingestion, Skin Contact, Eye Contact, Inhalation of dust.[1][3]
Environmental Hazards Harmful to aquatic organisms. Product should not be allowed to enter drains.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE when handling hazardous substances.[1] The selection of PPE must be based on the potential for exposure during the waste handling and disposal process.

PPE CategorySpecificationRationale and Source(s)
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).No single glove material protects against all substances; select based on the specific chemicals being handled.[5]
Eye/Face Protection Chemical safety goggles and/or a face shield.Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU) to protect against splashes and dust.[3]
Skin and Body Protection A lab coat or a chemical-resistant suit.A complete suit may be necessary depending on the scale of the disposal operation to protect against skin contact.[3]
Respiratory Protection Use only in a certified chemical fume hood or with a NIOSH-approved respirator if dust may be generated.Avoid the formation and inhalation of dusts.[6]

Waste Disposal Workflow

The following diagram outlines the decision-making and operational process for the safe disposal of this compound waste.

G Fig 1. Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Debris) B Select Compatible Waste Container (e.g., HDPE, Glass) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Affix Hazardous Waste Tag C->D Transfer Waste E Record All Constituents & Percentages (No abbreviations!) D->E F Keep Container Securely Closed E->F G Store in Secondary Containment (Segregate from incompatibles) F->G H Container is 90% Full or Waste is No Longer Generated G->H Monitor Fill Level I Submit Chemical Waste Pickup Request to EHS Office H->I J EHS Personnel Collects Waste for Final Disposal I->J

Sources

Personal protective equipment for handling 1-(m-Tolyl)semicarbazide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(m-Tolyl)semicarbazide Audience: Researchers, scientists, and drug development professionals. Format: High-level Technical Safety Guide.

Executive Safety Summary

Compound Identity: this compound (CAS: 538-00-1) Synonyms: m-Tolylsemicarbazide; 1-(3-Methylphenyl)semicarbazide. Risk Category: High Hazard / Select Carcinogen Potential

Handling this compound requires a biosafety-level approach due to the structural presence of the hydrazine pharmacophore. While specific GHS data for this derivative is limited, Read-Across Toxicology from the parent compound (Semicarbazide, CAS 57-56-7) and similar phenylhydrazines dictates that this compound be treated as acutely toxic by ingestion , a severe skin/eye irritant , and a suspected carcinogen/reproductive toxin .

Immediate Action Required:

  • Zero Skin Contact: The lipophilic tolyl group enhances dermal absorption relative to simple semicarbazide.

  • Dust Control: Inhalation of particulates is the primary exposure vector during weighing.

  • Decontamination: Hydrazine-based compounds can leave persistent residues; specific neutralization is required.

Hazard Assessment & Toxicology Logic

Scientific Justification for PPE Selection

The selection of Personal Protective Equipment (PPE) is governed by the "Hydrazine Derivative Rule" : Assume the compound possesses the toxicity of its metabolic precursors until proven otherwise.

Hazard ClassMechanism of ActionCritical PPE Requirement
Acute Toxicity (Oral/Dermal) Inhibition of pyridoxal phosphate-dependent enzymes (e.g., GAD, GABA-T), leading to neurotoxicity and seizures.Double-gloving to prevent transdermal migration.
Carcinogenicity (Suspected) Metabolic activation to diazonium ions or free radicals capable of DNA alkylation.P100/N100 Respiratory protection to prevent inhalation of micro-particulates.
Skin/Eye Irritation Basic nitrogen moieties react with mucosal membranes, causing chemical burns or severe dermatitis.Chemical Splash Goggles (Indirect Vent); Safety glasses are insufficient for dusts.
Bone Toxicity Chronic exposure to semicarbazides is linked to osteolathyrism (connective tissue defects).Tyvek Lab Coat (Disposable) to prevent accumulation on reusable fabric.
PPE Selection Matrix

This matrix defines the minimum protection standards based on operational state.

A. Respiratory Protection
  • Standard Operation (Weighing/Transferring Solid):

    • Requirement: NIOSH-approved N95 or P100 particulate respirator.

    • Why: The solid powder is electrostatic; invisible micro-dust can remain airborne in the breathing zone.

  • High-Risk Operation (Heating/Solution Prep/Spill Cleanup):

    • Requirement: Half-face respirator with Multi-Gas/Vapor (OV/AG) + P100 cartridges .

    • Why: Heating may release volatile degradation products (hydrazines/amines).

B. Dermal Protection (Hands)
  • Primary Barrier: Nitrile Rubber (0.11 mm / 4 mil minimum).

  • Secondary Barrier (Outer): Nitrile (Extended Cuff) or Laminate (Silver Shield) for prolonged handling.

  • Protocol: Double-Gloving is Mandatory.

    • Breakthrough Logic: Standard nitrile has a breakthrough time of >480 min for solids but can degrade rapidly (<15 min) if dissolved in organic solvents (DCM, Methanol). Change outer gloves immediately upon splash.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

    • Prohibited: Standard safety glasses with side shields (insufficient against airborne dust entry).

  • Body: Disposable Tyvek® Lab Coat (elastic cuffs).

    • Why: Cotton coats trap toxic dust in the weave, creating a secondary exposure source in common areas.

Operational Workflow: The "Clean-Trace" Protocol

This self-validating workflow ensures that no contamination leaves the hood.

PPE_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling (Fume Hood) cluster_2 Phase 3: Exit Start Risk Assessment (Solid vs. Solution) Donning Don PPE: 1. Tyvek Coat 2. Inner Gloves 3. Respirator 4. Goggles 5. Outer Gloves Start->Donning Checklist OK Handling Weighing/Reaction (Use Static Eliminator) Donning->Handling Enter Hood WipeDown Decon Surfaces (10% Bleach -> Water) Handling->WipeDown Complete Doffing Doff Outer Gloves (Inside-Out Technique) WipeDown->Doffing Waste Bin Wash Wash Hands (Soap + Water) Doffing->Wash

Figure 1: The "Clean-Trace" workflow emphasizes decontamination inside the hood before removing PPE to prevent migration of toxic residues.

Step-by-Step Protocol
  • Donning (Pre-Entry):

    • Inspect gloves for pinholes (air inflation test).

    • Tuck lab coat sleeves into the inner gloves.

    • Pull outer gloves over the lab coat cuffs to create a seal.

  • Handling (Inside Fume Hood):

    • Static Control: Use an anti-static gun or ionizer when weighing the solid. Semicarbazides are often fluffy powders that "fly" easily.

    • Weighing: Weigh into a tared vial, not onto weighing paper (reduces transfer steps).

    • Solvent Addition: Add solvent slowly. Exothermic reaction is possible; ensure the hood sash is at the lowest working position.

  • Decontamination (In-Process):

    • Any utensil (spatula, weigh boat) touching the compound must be wiped with a bleach-soaked Kimwipe before leaving the hood.

    • Chemistry: Hypochlorite (Bleach) oxidizes semicarbazides to nitrogen gas and less toxic byproducts.

  • Doffing (Exit Strategy):

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Remove goggles and respirator outside the hood but near the sink.

    • Wash hands immediately with soap and cool water (warm water opens pores).

Emergency Response & Disposal
ScenarioImmediate Action
Skin Contact 1. Brush off dry powder (do not wet immediately, as this may increase absorption area).2. Rinse with water for 15 min.3. Discard contaminated clothing.[1][2][3]
Eye Contact Flush with eyewash station for 15 minutes . Hold eyelids open. Seek ophthalmologist evaluation immediately.
Spill (Solid) Do not sweep (creates dust).[3] Cover with wet paper towels (water/bleach), then scoop into a hazardous waste bag.
Disposal Do not drain dispose. Collect all solid and liquid waste in a container labeled "Toxic - Hydrazine Derivative".
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5196, Semicarbazide. Retrieved from [Link]

  • Takahashi, M., et al. (2014).[3][4] "Chronic toxicity and carcinogenicity of semicarbazide hydrochloride in Wistar Hannover GALAS rats." Food and Chemical Toxicology, 73, 84-94.[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.